4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-7-(2-oxopropoxy)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-3-10-6-14(16)18-13-7-11(4-5-12(10)13)17-8-9(2)15/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFOUMJDLIKXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351486 | |
| Record name | 4-ETHYL-7-(2-OXOPROPOXY)-2H-CHROMEN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307546-48-1 | |
| Record name | 4-ETHYL-7-(2-OXOPROPOXY)-2H-CHROMEN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one
Introduction
Coumarins, or 2H-chromen-2-ones, constitute a significant class of benzopyrone heterocyclic compounds found widely in nature and as synthetic analogs.[1] Their privileged scaffold is associated with a broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and antimicrobial properties.[2] The functionalization of the coumarin core, particularly at the 7-position, is a common strategy to modulate its biological and photophysical properties. This guide provides a comprehensive technical overview for the synthesis and detailed characterization of a specific derivative, this compound, designed for researchers and professionals in chemical synthesis and drug development.
The target molecule features an ethyl group at the 4-position, which can influence lipophilicity and binding interactions, and a 2-oxopropoxy ether linkage at the 7-position. This ether linkage is introduced via a robust and widely used synthetic method, offering a versatile handle for further chemical modification. This document details the underlying chemical principles, step-by-step experimental protocols, and the analytical workflows required to confirm the identity, purity, and structure of the final compound.
Part 1: Chemical Synthesis
The synthesis of this compound is most logically achieved through a two-step process. This strategy involves the initial construction of the core coumarin heterocycle followed by the installation of the ether sidechain.
-
Step 1: Pechmann Condensation to synthesize the key intermediate, 4-Ethyl-7-hydroxy-2H-chromen-2-one.
-
Step 2: Williamson Ether Synthesis to couple the hydroxycoumarin intermediate with chloroacetone.
This approach is efficient and utilizes common, well-established organic reactions, ensuring reproducibility.
Logical Synthesis Workflow
Sources
A Technical Guide to the Physicochemical Properties of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one
Abstract: This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel coumarin derivative, 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one. As this compound is not extensively characterized in existing literature, this document outlines robust, field-proven methodologies for its synthesis and detailed characterization. It is intended for researchers and professionals in drug development and medicinal chemistry, offering a foundational framework for evaluating this molecule's potential. The guide details protocols for determining critical parameters such as melting point, solubility, and lipophilicity (LogP), and for conducting thorough spectroscopic analysis.
Introduction to this compound
Coumarins are a significant class of benzopyrone compounds found in many natural products and are recognized for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and antitumor properties.[1][2] The specific substitution pattern on the coumarin scaffold dramatically influences its biological and physicochemical characteristics.[3] this compound is a synthetic derivative featuring an ethyl group at the C4 position and a 2-oxopropoxy (acetonyloxy) group at the C7 position. These modifications are anticipated to modulate its lipophilicity, solubility, and interaction with biological targets compared to simpler coumarin structures. This guide provides the necessary theoretical and practical framework for its synthesis and comprehensive physicochemical evaluation.
Section 1: Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a two-step process. The initial step involves the formation of the coumarin core via an acid-catalyzed Pechmann condensation, followed by the introduction of the 2-oxopropoxy side chain using a Williamson ether synthesis.
Step 1: Pechmann Condensation for 4-Ethyl-7-hydroxy-2H-chromen-2-one
The Pechmann condensation is a classic and reliable method for synthesizing coumarins from a phenol and a β-ketoester.[4][5] In this case, resorcinol is reacted with ethyl 2-ethylacetoacetate in the presence of a strong acid catalyst, such as concentrated sulfuric acid, to yield the 4-ethyl-7-hydroxycoumarin intermediate.
Step 2: Williamson Ether Synthesis
The Williamson ether synthesis is a straightforward and widely used method for forming ethers from an alkoxide and an organohalide.[6][7][8] The hydroxyl group of the synthesized 4-ethyl-7-hydroxycoumarin is deprotonated by a base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile, attacking chloroacetone to yield the final product, this compound.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Part A: Synthesis of 4-Ethyl-7-hydroxy-2H-chromen-2-one
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 15 mL of concentrated sulfuric acid.
-
To the cold acid, add 3.7 g of resorcinol and 4.5 g of ethyl 2-ethylacetoacetate sequentially, ensuring the temperature remains below 10°C.[4]
-
After the addition is complete, remove the flask from the ice bath and stir the mixture at room temperature for 18 hours.[9]
-
Pour the reaction mixture into a beaker containing approximately 200 mL of crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 4-Ethyl-7-hydroxy-2H-chromen-2-one.
Part B: Synthesis of this compound
-
Dissolve the dried 4-Ethyl-7-hydroxy-2H-chromen-2-one (1 equivalent) in acetone.
-
Add anhydrous potassium carbonate (1.5 equivalents) and chloroacetone (1.2 equivalents) to the solution.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the mixture to remove potassium carbonate and evaporate the acetone under reduced pressure.
-
Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
Section 2: Physicochemical Property Determination
A thorough understanding of a compound's physicochemical properties is fundamental in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This section details the standard experimental procedures to characterize this compound.
Predicted and Experimental Data Summary
The following table should be used to compile the predicted and experimentally determined physicochemical properties of the target compound.
| Property | Predicted Value | Experimental Value | Method Used |
| Molecular Formula | C₁₄H₁₄O₄ | - | - |
| Molecular Weight | 246.26 g/mol | - | Mass Spectrometry |
| Melting Point (°C) | - | To be determined | Capillary Method[10] |
| Solubility (mg/mL) | - | To be determined | Shake-Flask Method[11] |
| LogP (o/w) | - | To be determined | Shake-Flask Method[12] |
Melting Point Determination
The melting point is a crucial indicator of a crystalline solid's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed range suggests the presence of impurities.[13]
Experimental Protocol: Melting Point
-
Ensure the synthesized compound is completely dry and finely powdered.[14]
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[14]
-
Place the capillary tube into a calibrated melting point apparatus.[10]
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a transparent liquid (T2).[14] The melting range is T1-T2.
Solubility Determination
Solubility is a key determinant of a drug's bioavailability. The "shake-flask" method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent.[11][15]
Experimental Protocol: Aqueous Solubility
-
Prepare a supersaturated solution by adding an excess amount of the compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[16]
-
After agitation, allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard calibration curve.
Lipophilicity: LogP Determination
The n-octanol/water partition coefficient (LogP) is the primary measure of a compound's lipophilicity, which affects its ability to cross biological membranes. The shake-flask method is considered the gold standard for LogP determination.[12][17][18]
Experimental Protocol: LogP (Shake-Flask Method)
-
Prepare mutually saturated solutions of n-octanol and water (or PBS, pH 7.4).[12]
-
Dissolve a precisely weighed amount of the compound in either the aqueous or organic phase.
-
Combine the two phases in a separatory funnel at a defined volume ratio (e.g., 1:1).
-
Shake the funnel vigorously for a set period and then allow the layers to separate completely.
-
Determine the concentration of the compound in both the n-octanol and aqueous layers using an appropriate analytical technique (e.g., HPLC).
-
Calculate LogP using the formula: LogP = log₁₀ ([Compound]octanol / [Compound]aqueous)
Caption: Workflow for physicochemical property determination.
Section 3: Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.[19] Each method provides unique information about the molecular structure.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR will provide detailed information about the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum is expected to show signals for the ethyl group, the methylene and methyl protons of the oxopropoxy side chain, and the aromatic protons of the coumarin ring. ¹³C NMR will confirm the number of unique carbon environments.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will confirm the presence of key functional groups. Characteristic absorption bands are expected for the C=O of the lactone ring, the C=O of the ketone on the side chain, and the C-O-C ether linkage.[1][19]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact molecular weight of the compound, confirming its elemental composition.[19] The fragmentation pattern can also provide further structural evidence.
Section 4: Potential Biological Relevance and Applications
While the specific biological activities of this compound are yet to be determined, the coumarin scaffold is associated with a wide range of pharmacological effects. Derivatives with substitutions at the C4 and C7 positions have shown notable activities. For instance, 4-substituted coumarins can exhibit cytotoxic effects against various cancer cell lines.[20] Furthermore, 7-alkoxycoumarin derivatives have been investigated for antihypoxic effects.[21] The introduction of the 2-oxopropoxy group at the 7-position may influence the compound's interaction with various enzymes and receptors, making it a candidate for screening in anticancer, anti-inflammatory, and antimicrobial assays.[22][23]
References
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure. Retrieved from [Link]
-
University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
-
Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]
-
The Pharma Innovation Journal. (2020). Synthesis, structure characterization and biological activity of new coumarin derivatives. Retrieved from [Link]
-
protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]
- Unknown Source. (n.d.).
- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
-
Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]
-
PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]
-
YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
- Unknown Source. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
-
ResearchGate. (n.d.). Physicochemical properties of the top coumarin derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical data of the coumarin derivatives 6 -8. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. Retrieved from [Link]
-
Jetir.Org. (n.d.). synthesis of coumarin derivatives via pechmann condensation and nitration reaction. Retrieved from [Link]
-
Sphinxsai. (n.d.). Synthesis and Characterization of New Coumarin Derivatives and Evaluating of its Biological Activity. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Retrieved from [Link]
-
pr.ac.rs. (n.d.). SYNTHESIS AND COMPLETE NMR SPECTRAL ASSIGNMENTS OF NEW BENZYLAMINO COUMARIN DERIVATIVE. Retrieved from [Link]
-
PubMed. (2012). Synthesis and cytotoxic activity of non-naturally substituted 4-oxycoumarin derivatives. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Coumarin: Chemical and Pharmacological Profile. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Retrieved from [Link]
-
arkat usa. (2019). Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. Retrieved from [Link]
-
PubMed. (2013). 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of Coumarin and Some of Its Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Retrieved from [Link]
-
IISTE.org. (n.d.). Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene. Retrieved from [Link]
-
Hep Journals. (2025). Antihypoxic effect of new synthetic derivatives of 7-alkoxycoumarin and 4-aminocoumarin in acute hypobaric hypoxia in rats. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014). Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iiste.org [iiste.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson Synthesis [organic-chemistry.org]
- 9. jetir.org [jetir.org]
- 10. westlab.com [westlab.com]
- 11. chem.ws [chem.ws]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. SSERC | Melting point determination [sserc.org.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. youtube.com [youtube.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. researchgate.net [researchgate.net]
- 19. thepharmajournal.com [thepharmajournal.com]
- 20. Synthesis and cytotoxic activity of non-naturally substituted 4-oxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antihypoxic effect of new synthetic derivatives of 7-alkoxycoumarin and 4-aminocoumarin in acute hypobaric hypoxia in rats [journal.hep.com.cn]
- 22. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one
Authored by a Senior Application Scientist
Preamble: Charting a Course for a Novel Coumarin Derivative
The field of drug discovery is perpetually in search of novel molecular entities that can modulate biological processes with high specificity and efficacy. Within this landscape, coumarin derivatives represent a privileged scaffold, known for a wide array of pharmacological activities including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on a specific, lesser-studied coumarin derivative: This compound .
As of the current literature landscape, this molecule is not extensively characterized. Therefore, this document deviates from a retrospective summary and instead serves as a prospective, in-depth technical guide for researchers and drug development professionals. It is designed as a strategic roadmap for the systematic investigation and elucidation of its mechanism of action. We will proceed by deconstructing the molecule's structure, postulating high-probability mechanisms based on established coumarin pharmacology, and providing detailed, field-proven experimental protocols to rigorously test these hypotheses.
Part 1: Structural Analysis and Mechanistic Postulates
The structure of this compound offers initial clues into its potential biological activity.
-
The Coumarin Core (2H-chromen-2-one): This bicyclic lactone is the foundational element, known to interact with a variety of enzymes and receptors. Its planar structure allows for intercalation with DNA and interaction with hydrophobic pockets of proteins.
-
4-Ethyl Group: Substituents at the C4 position of the coumarin ring are known to significantly influence activity. An ethyl group, being a small alkyl group, can enhance binding affinity to protein targets through hydrophobic interactions without adding significant steric hindrance.
-
7-(2-oxopropoxy) Group: The ether linkage at the C7 position is a common feature in many biologically active coumarins. The terminal 2-oxopropoxy moiety introduces a ketone group, which can act as a hydrogen bond acceptor, potentially increasing the molecule's interaction with specific amino acid residues in a target protein.
Based on this structural analysis and the known activities of analogous compounds, we will explore two primary, high-probability mechanistic avenues: Rho-associated coiled-coil containing protein kinase (ROCK) inhibition and antimicrobial activity .
Part 2: Investigating the ROCK Inhibition Hypothesis
Several coumarin derivatives have been identified as inhibitors of ROCK, a serine/threonine kinase that is a key regulator of the actin cytoskeleton and is implicated in diseases such as hypertension, cancer, and glaucoma. The presence of the coumarin scaffold suggests this is a primary avenue to investigate.
Causality Behind the Experimental Approach
The logical progression for validating this hypothesis is to first confirm direct binding and inhibition of the ROCK enzymes (ROCK1 and ROCK2) in a cell-free system. This isolates the interaction to its most fundamental level. Subsequently, we must demonstrate target engagement and downstream functional effects in a cellular context to ensure cell permeability and on-target activity.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against ROCK1 and ROCK2.
Methodology:
-
Reagents and Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes.
-
Fluorescently labeled peptide substrate (e.g., a derivative of myosin phosphatase targeting subunit 1, MYPT1).
-
Adenosine triphosphate (ATP).
-
This compound, dissolved in DMSO to create a stock solution.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
384-well microplate.
-
Plate reader capable of detecting fluorescence.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting range would be from 100 µM down to 1 nM.
-
In the microplate, add the assay buffer, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the ROCK enzyme and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Read the fluorescence on the plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration relative to a no-compound control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Target | IC50 (nM) of this compound |
| ROCK1 | Experimental Value |
| ROCK2 | Experimental Value |
Experimental Protocol 2: Cellular Target Engagement Assay (Western Blot)
This protocol assesses the inhibition of ROCK activity within a cellular context by measuring the phosphorylation of a downstream substrate, MYPT1.
Methodology:
-
Cell Culture:
-
Use a relevant cell line, such as human umbilical vein endothelial cells (HUVECs) or a cancer cell line known to have active ROCK signaling (e.g., PC-3 prostate cancer cells).
-
Culture cells to ~80% confluency.
-
-
Treatment:
-
Treat the cells with varying concentrations of this compound (e.g., based on the IC50 values from the in vitro assay) for a defined period (e.g., 2-4 hours).
-
Include a positive control (a known ROCK inhibitor like Y-27632) and a vehicle control (DMSO).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the total protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated MYPT1 (p-MYPT1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total MYPT1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Signaling Pathway Visualization
Caption: Proposed inhibitory action on the ROCK signaling pathway.
Part 3: Investigating the Antimicrobial Hypothesis
The coumarin scaffold is present in many natural and synthetic antimicrobial agents. Therefore, a parallel investigation into the antimicrobial properties of this compound is warranted.
Causality Behind the Experimental Approach
The initial step is to screen for broad-spectrum antimicrobial activity against a panel of representative Gram-positive and Gram-negative bacteria and fungi. This will determine if the compound has any antimicrobial effects and, if so, against which types of microorganisms. Following this, a more detailed analysis to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) is necessary to quantify its potency.
Experimental Protocol 3: Antimicrobial Susceptibility Testing
This protocol uses the broth microdilution method to determine the MIC of the compound.
Methodology:
-
Microorganisms:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633).
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).
-
Fungus: Candida albicans (e.g., ATCC 90028).
-
-
Media and Reagents:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.
-
RPMI-1640 medium for fungi.
-
Test compound dissolved in DMSO.
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Resazurin dye for viability assessment.
-
-
Procedure:
-
In a 96-well microplate, prepare a two-fold serial dilution of the test compound in the appropriate broth.
-
Prepare a standardized inoculum of each microorganism to a final concentration of approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 CFU/mL (for fungi).
-
Add the inoculum to each well containing the test compound. Include a positive control (broth + inoculum + standard antibiotic), a negative control (broth only), and a growth control (broth + inoculum).
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth. A viability dye like resazurin can be added to aid in the determination.
-
-
Determination of MBC/MFC:
-
Take an aliquot from the wells that showed no visible growth (at and above the MIC).
-
Plate the aliquot onto agar plates (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).
-
Incubate the plates overnight.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Data Presentation:
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| S. aureus | Experimental Value | Experimental Value |
| E. coli | Experimental Value | Experimental Value |
| C. albicans | Experimental Value | Experimental Value |
Workflow Visualization
Caption: Workflow for antimicrobial characterization.
Part 4: Synthesis and Path Forward
The elucidation of the mechanism of action for a novel compound like this compound requires a systematic, hypothesis-driven approach. This guide outlines two high-probability starting points based on the well-established pharmacology of the coumarin scaffold.
The proposed experimental workflows are designed to be self-validating. A positive result in the in vitro ROCK kinase assay (Protocol 1) would be substantiated by demonstrating target engagement in a cellular context (Protocol 2). Similarly, initial antimicrobial activity (Protocol 3) would pave the way for more in-depth mechanistic studies, such as membrane permeabilization assays or DNA gyrase inhibition assays, depending on the spectrum of activity observed.
By following this structured approach, researchers can efficiently and rigorously investigate the biological activity of this compound, moving from broad, hypothesis-generating screens to specific, mechanism-confirming experiments. This foundational work is critical for any subsequent drug development efforts.
References
-
Title: Coumarins as Privileged Scaffolds in Medicinal Chemistry. Source: Frontiers in Chemistry. URL: [Link]
-
Title: Recent Advances of Coumarin-Based Hybrids as Potent Antimicrobial Agents. Source: Molecules. URL: [Link]
- Title: Coumarin compounds, preparation method therefor and ROCK inhibitor containing same. Source: Google Patents.
GSK5182 (CAS 307546-48-1): A Technical Guide for Researchers and Drug Development Professionals
Introduction
GSK5182, a synthetic analog of 4-hydroxytamoxifen, has emerged as a potent and selective inverse agonist of the orphan nuclear receptor, Estrogen-Related Receptor γ (ERRγ).[1][2] Unlike its parent compound, GSK5182 exhibits a significantly higher binding affinity for ERRγ, with an IC50 value of approximately 79 nM, and displays minimal interaction with other nuclear receptors such as ERRα and the estrogen receptors (ERα, ERβ).[3][4] This high selectivity makes GSK5182 an invaluable tool for elucidating the physiological and pathological roles of ERRγ and a promising therapeutic candidate for a range of metabolic and proliferative diseases. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and experimental applications of GSK5182, designed for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
GSK5182 is chemically identified as 4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol.[5] Its structure is characterized by a central triphenylethylene scaffold, a hallmark of many selective estrogen receptor modulators (SERMs), with specific substitutions that confer its high affinity and selectivity for ERRγ.
| Property | Value | Reference |
| CAS Number | 307546-48-1 | [6] |
| Molecular Formula | C27H31NO3 | [7] |
| Molecular Weight | 417.55 g/mol | [7] |
| SMILES | OCCC/C(C1=CC=CC=C1)=C(C2=CC=C(C=C2)OCCN(C)C)\C3=CC=C(C=C3)O | [8] |
| InChI | InChI=1S/C27H31NO3/c1-28(2)18-20-31-25-16-12-23(13-17-25)27(22-10-14-24(30)15-11-22)26(9-6-19-29)21-7-4-3-5-8-21/h3-5,7-8,10-17,29-30H,6,9,18-20H2,1-2H3/b27-26- | [6] |
| Solubility | DMSO: 80 mg/mL (191.6 mM) | [2] |
Mechanism of Action: Inverse Agonism of ERRγ
ERRγ is a constitutively active orphan nuclear receptor, meaning it promotes the transcription of its target genes without the need for an endogenous ligand. GSK5182 functions as an inverse agonist, a class of ligands that bind to a constitutively active receptor and reduce its basal level of activity.
The binding of GSK5182 to the ligand-binding domain (LBD) of ERRγ induces a conformational change in the receptor.[1] This altered conformation prevents the recruitment of coactivators, which are essential for initiating transcription. Instead, it facilitates the recruitment of corepressors, such as the small heterodimer partner-interacting leucine zipper (SMILE), which actively suppress gene transcription.[1][9]
Interestingly, treatment with GSK5182 has been shown to increase the protein stability of ERRγ.[4] It achieves this by inhibiting the ubiquitination of ERRγ, a process that tags proteins for degradation. Specifically, GSK5182 blocks the interaction between ERRγ and the E3 ligase Parkin, thereby preventing its subsequent proteasomal degradation.[1] This leads to an accumulation of the inactive, corepressor-bound form of ERRγ, effectively amplifying its inhibitory effect on target gene expression.
Caption: Mechanism of GSK5182 action on ERRγ.
Modulation of Signaling Pathways
GSK5182's inverse agonism of ERRγ has significant downstream effects on various signaling pathways implicated in disease. A key area of investigation has been its role in inflammatory and catabolic processes, particularly in the context of osteoarthritis and bone metabolism.
In chondrocytes, pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α upregulate the expression of ERRγ, which in turn drives the expression of matrix metalloproteinases (MMPs) like MMP-3 and MMP-13, enzymes that degrade cartilage.[10] GSK5182 effectively counteracts this by inhibiting the expression of both ERRγ and the downstream MMPs.[10]
Furthermore, GSK5182 has been shown to modulate the RANKL signaling pathway, which is crucial for osteoclast differentiation and function.[2][3] By inhibiting RANKL-induced signaling, GSK5182 attenuates the expression of key transcription factors for osteoclastogenesis, c-Fos and NFATc1.[2][3] This leads to a reduction in osteoclast formation and an increase in osteoclast apoptosis.[2][8] GSK5182 also suppresses the RANKL-mediated activation of NF-κB and the phosphorylation of JNK and ERK, components of the MAPK signaling pathway.[3][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. GSK5182 | Estrogen Receptor/ERR | Reactive Oxygen Species | TargetMol [targetmol.com]
- 3. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gsk5182 | C27H31NO3 | CID 6852176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis [bmbreports.org]
- 10. GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one
Introduction
4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one is a coumarin derivative of interest in pharmaceutical research and drug development. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its successful formulation, manufacturing, and therapeutic application. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing the solubility and stability of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to its characterization.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is crucial for predicting its behavior in various environments. While specific experimental data for this exact molecule is sparse, we can infer its likely characteristics based on its structure and data from similar coumarin compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value/Prediction | Source/Rationale |
| Molecular Formula | C₁₄H₁₄O₄ | [1] |
| Molecular Weight | 246.26 g/mol | [1] |
| CAS Number | 307546-48-1 | [1] |
| LogP (octanol-water partition coefficient) | 2.13 | [1] |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Rotatable Bonds | 4 | [1] |
| Appearance | Likely a solid at room temperature | Based on similar coumarin derivatives[2][3] |
The LogP value of 2.13 suggests that this compound is a moderately lipophilic compound. This indicates that its solubility will likely be limited in aqueous media and higher in organic solvents. The absence of hydrogen bond donors and the presence of four acceptors will also influence its solubility profile.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. A thorough solubility assessment in various media is essential for developing a viable formulation.
Scientific Rationale for Solvent Selection
The choice of solvents for solubility testing should be guided by the intended application of the compound. A comprehensive profile should include aqueous and organic solvents relevant to drug development and manufacturing.
-
Aqueous Media: Solubility in water and buffered solutions at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) is crucial for predicting its behavior in the gastrointestinal tract and bloodstream.
-
Organic Solvents: Solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) are commonly used in pre-clinical testing and as co-solvents in formulations.[4]
-
Biorelevant Media: Simulated gastric and intestinal fluids (SGF and SIF) can provide a more accurate prediction of in vivo solubility.
Experimental Protocol for Thermodynamic Solubility Determination
This protocol outlines a shake-flask method, which is the gold standard for determining thermodynamic solubility.
Step-by-Step Methodology:
-
Preparation: Accurately weigh an excess amount of this compound into glass vials.
-
Solvent Addition: Add a precise volume of the selected solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6]
-
Calculation: Calculate the solubility based on the concentration of the saturated solution and the dilution factor.
Self-Validation: To ensure that equilibrium has been reached, samples should be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent at the later time points.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used and reliable technique for the quantification of coumarin derivatives due to its specificity, sensitivity, and accuracy.[5][6]
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic or phosphoric acid)[7] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV spectrophotometer at the wavelength of maximum absorbance (λmax) of the compound |
| Column Temperature | 25°C |
Stability Assessment
Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[8][9]
Rationale for Stability Study Design
The stability testing program for this compound should be designed in accordance with the International Council for Harmonisation (ICH) guidelines.[8] This involves subjecting the compound to a variety of storage conditions to accelerate its degradation and predict its shelf-life.
Caption: Workflow for ICH-compliant stability testing.
Experimental Protocol for Stability Testing
Step-by-Step Methodology:
-
Sample Preparation: Place a sufficient quantity of this compound in suitable, inert containers.
-
Storage: Place the containers in stability chambers maintained at the specified long-term and accelerated conditions.[8][10]
-
Time-Point Pulls: At each scheduled time point, withdraw samples for analysis.[11][12]
-
Analysis: Analyze the samples for appearance, assay of the active substance, and levels of degradation products using a stability-indicating HPLC method.
-
Data Evaluation: Evaluate the data to identify any trends in degradation and to determine the re-test period or shelf-life.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method. These studies involve exposing the compound to harsh conditions to generate degradation products.
Table 3: Conditions for Forced Degradation Studies
| Condition | Example Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 4 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Stress | 80°C for 48 hours |
| Photostability | Exposure to light according to ICH Q1B guidelines |
The primary degradation pathway for many coumarins involves hydrolysis of the lactone ring, particularly under basic conditions, to form a corresponding coumarinic acid, which can then isomerize to a coumaric acid derivative.[13] The ether linkage of the 2-oxopropoxy side chain may also be susceptible to hydrolysis.
Caption: Potential degradation pathways.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is fundamental to its successful development as a therapeutic agent. By employing the systematic and scientifically-driven approaches outlined in this guide, researchers can generate the robust data necessary for formulation development, regulatory submissions, and ensuring the ultimate safety and efficacy of the final drug product. The principles and protocols described herein provide a self-validating framework for the thorough characterization of this promising coumarin derivative.
References
-
Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
4-Ethyl-7-methylnonane-2,5-dione | C12H22O2 | CID 165069995. PubChem. Available at: [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). Available at: [Link]
-
Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. PMC - NIH. Available at: [Link]
-
Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. NIH. Available at: [Link]
-
A validated method for coumarin quantification in Meliloti herba and its ethanolic extracts using micellar thin-layer chromatography. Annals of Advances in Chemistry. Available at: [Link]
-
(PDF) Probing coumarin solubility and solvation energetics in diverse aqueous–organic solutions across a temperature range: A debut exploration. ResearchGate. Available at: [Link]
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. Available at: [Link]
-
(PDF) 25 Coumarins – Analytical and Preparative Techniques. ResearchGate. Available at: [Link]
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Egyptian Drug Authority. Available at: [Link]
-
Metabolic pathway of coumarin showing formation of various degradation... ResearchGate. Available at: [Link]
-
Stability testing of existing active substances and related finished products. European Medicines Agency. Available at: [Link]
-
The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme. PMC - NIH. Available at: [Link]
-
Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. NIH. Available at: [Link]
-
HPLC method for the determination of coumarin and quassine in foods and beverages. Food Standards Agency. Available at: [Link]
-
Stability Testing of Pharmaceutical Products. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Coumarin degradation and detoxification differs strongly in plants and... ResearchGate. Available at: [Link]
-
HPLC Method for Analysis of Coumarin. SIELC Technologies. Available at: [Link]
-
Fragmentation pathways of synthetic and naturally occurring coumarin derivatives by ion trap and quadrupole time-of-flight mass spectrometry. PubMed. Available at: [Link]
-
7-Ethoxy-4-methylcoumarin | C12H12O3 | CID 66595. PubChem - NIH. Available at: [Link]
-
4-hydroxy-2H-benzo[h]chromen-2-one. PubChem. Available at: [Link]
-
4-Methyl-7-diethylaminocoumarin | C14H17NO2 | CID 7050. PubChem. Available at: [Link]
Sources
- 1. You are being redirected... [hit2lead.com]
- 2. 7-Ethoxy-4-methyl-2H-chromen-2-one | 87-05-8 [chemicalbook.com]
- 3. 4-Methyl-7-diethylaminocoumarin | C14H17NO2 | CID 7050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. www3.paho.org [www3.paho.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
- 12. japsonline.com [japsonline.com]
- 13. The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Photophysical Characterization of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one
Abstract
The coumarin scaffold is a cornerstone in the development of fluorescent probes and optoelectronic materials due to its robust and highly sensitive photophysical properties. This guide focuses on a specific derivative, 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one (CAS 307546-48-1), providing a comprehensive framework for its synthesis, characterization, and in-depth photophysical analysis. While specific experimental data for this exact molecule is not extensively published, this document leverages established principles from the broader coumarin family to outline the expected photophysical behavior and provide detailed, field-proven protocols for its empirical validation. We will explore steady-state and time-resolved fluorescence techniques, the critical influence of the solvent environment (solvatochromism), and the methodologies for quantifying key performance parameters such as fluorescence quantum yield and lifetime. This guide is intended for researchers and drug development professionals seeking to harness the potential of novel coumarin derivatives in their applications.
Introduction: The Versatility of the Coumarin Core
Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds found in nature and are renowned for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[1] In the realm of physical sciences, their rigid, planar structure and inherent π-conjugated system give rise to strong fluorescence, making them exceptional candidates for fluorescent dyes, sensors, and probes.[2]
The photophysical properties of a coumarin derivative are exquisitely sensitive to its substitution pattern. The subject of this guide, This compound , possesses key structural features that are expected to govern its behavior:
-
An electron-donating 7-alkoxy group , which is crucial for establishing a strong intramolecular charge transfer (ICT) character in the excited state, a hallmark of fluorescent coumarins.
-
An ethyl group at the 4-position , which can influence solubility and potentially modulate the non-radiative decay pathways.
-
A 2-oxopropoxy side chain , which introduces additional polarity and potential for specific interactions (e.g., hydrogen bonding) with the local environment.
This guide provides the necessary theoretical grounding and experimental workflows to fully characterize this promising molecule.
Molecule at a Glance:
-
IUPAC Name: this compound
-
CAS Number: 307546-48-1[3]
-
Molecular Formula: C₁₄H₁₄O₄[4]
-
Molecular Weight: 246.26 g/mol [4]
Synthesis and Structural Verification
A robust photophysical study begins with the unambiguous synthesis and purification of the compound. Based on established synthetic routes for similar 7-alkoxycoumarins, a standard Williamson ether synthesis is the most logical approach.[1]
Proposed Synthetic Pathway
The synthesis would involve the Sₙ2 reaction between the precursor 4-ethyl-7-hydroxy-2H-chromen-2-one and 1-chloro-2-propanone (chloroacetone) in the presence of a weak base like potassium carbonate (K₂CO₃) and a polar aprotic solvent such as acetone or acetonitrile.
Caption: Proposed Williamson ether synthesis of the target compound.
Protocol for Synthesis and Purification
-
Reaction Setup: To a solution of 4-ethyl-7-hydroxy-2H-chromen-2-one (1 equivalent) in anhydrous acetone, add potassium carbonate (2.5 equivalents).
-
Addition of Alkylating Agent: Add 1-chloro-2-propanone (1.2 equivalents) dropwise to the stirring mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the mixture to remove K₂CO₃ and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.[1]
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield the pure compound.[5]
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Core Photophysical Principles and Expected Behavior
The interaction of a coumarin molecule with light is governed by several key parameters. Understanding these is essential for interpreting experimental data.
-
Absorption and Emission: Absorption of a photon promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). The molecule rapidly relaxes to the lowest vibrational level of S₁ and then returns to the S₀ state, emitting the energy difference as a photon (fluorescence). The emitted photon is of lower energy (longer wavelength) than the absorbed one, a phenomenon known as the Stokes Shift .
-
Fluorescence Quantum Yield (Φ_F): This is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for applications like bio-imaging.
-
Fluorescence Lifetime (τ_F): This is the average time the molecule spends in the excited state before returning to the ground state. It is an intrinsic property sensitive to the molecule's environment and quenching processes.
Solvatochromism: The Environmental Influence
The photophysical properties of coumarins with ICT character are highly dependent on the polarity of their solvent environment.[2] This solvatochromism arises because the ground state and excited state are stabilized to different extents by polar solvent molecules.
-
Expected Behavior: For this compound, the S₁ excited state is expected to have a larger dipole moment than the S₀ ground state. Therefore, increasing the solvent polarity should stabilize the S₁ state more than the S₀ state. This will result in:
-
A bathochromic (red) shift in the fluorescence emission spectrum.[6]
-
A less pronounced shift in the absorption spectrum.
-
An overall increase in the Stokes shift in more polar solvents.
-
In some coumarins, highly polar solvents can also promote non-radiative decay pathways, such as twisting to form a non-emissive TICT state, which leads to a decrease in both quantum yield and fluorescence lifetime.[2] Investigating the compound's behavior across a range of solvents is therefore critical.
Experimental Protocols for Photophysical Characterization
The following protocols describe a self-validating system for the comprehensive characterization of the title compound.
Steady-State Absorption and Fluorescence Spectroscopy
This workflow establishes the fundamental spectral properties of the molecule.
Caption: Workflow for steady-state absorption and emission measurements.
Step-by-Step Protocol:
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) in a high-purity solvent like DMSO or acetonitrile.
-
Working Solutions: Prepare fresh working solutions in a quartz cuvette by diluting the stock solution in various solvents of interest (e.g., cyclohexane, toluene, ethyl acetate, acetonitrile, ethanol, water). The final concentration should yield an absorbance maximum between 0.05 and 0.1 to avoid inner filter effects.
-
Absorption Measurement: Record the absorption spectrum for each sample using a dual-beam UV-Vis spectrophotometer from ~250 nm to 500 nm. Identify the wavelength of maximum absorption (λ_abs_max).
-
Emission Measurement: Using a calibrated spectrofluorometer, excite the sample at its λ_abs_max. Record the emission spectrum, ensuring to scan a range well past the expected emission peak (e.g., from λ_exc + 10 nm to 700 nm). Identify the wavelength of maximum emission (λ_em_max).
Determination of Fluorescence Quantum Yield (Φ_F)
The relative quantum yield is determined by comparing the fluorescence of the sample to a well-characterized standard.[2]
Caption: Workflow for relative fluorescence quantum yield determination.
Step-by-Step Protocol:
-
Select Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region. For blue-green emitting coumarins, Quinine Sulfate in 0.1 M H₂SO₄ (Φ_std = 0.54) is a common choice.[2]
-
Prepare Samples: Prepare solutions of both the standard and the sample with absorbance values below 0.1 at the excitation wavelength to minimize reabsorption.
-
Measure Spectra: Record the absorbance at the chosen excitation wavelength for both the sample and the standard. Then, record the fluorescence emission spectrum for both, ensuring identical instrument settings (excitation wavelength, slit widths).
-
Calculate: The quantum yield of the sample (Φ_smp) is calculated using the following equation:
Φ_smp = Φ_std × (I_smp / I_std) × (Abs_std / Abs_smp) × (η_smp² / η_std²)
Where:
-
I is the integrated fluorescence intensity.
-
Abs is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy
Fluorescence lifetime (τ_F) is typically measured using Time-Correlated Single Photon Counting (TCSPC), a highly sensitive technique.
Step-by-Step Protocol:
-
Instrumentation: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser) with an excitation wavelength near the sample's λ_abs_max.[7]
-
Sample Preparation: Prepare a dilute sample (absorbance ~0.1) to avoid artifacts.
-
Data Acquisition: Collect the fluorescence decay profile until sufficient counts are accumulated in the peak channel (typically >10,000).
-
Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute colloidal silica suspension).
-
Data Analysis: Deconvolute the IRF from the measured fluorescence decay curve. Fit the resulting data to an exponential decay model (single, double, or triple exponential) to extract the fluorescence lifetime(s). For many coumarins in a homogenous environment, a single exponential fit is often sufficient.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate comparison across different solvent conditions.
Table 1: Summary of Photophysical Properties of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Molar Extinction (ε, M⁻¹cm⁻¹) | Φ_F | τ_F (ns) |
|---|---|---|---|---|---|---|---|
| Cyclohexane | 2.02 | TBD | TBD | TBD | TBD | TBD | TBD |
| Toluene | 2.38 | TBD | TBD | TBD | TBD | TBD | TBD |
| Ethyl Acetate | 6.02 | TBD | TBD | TBD | TBD | TBD | TBD |
| Acetonitrile | 37.5 | TBD | TBD | TBD | TBD | TBD | TBD |
| Ethanol | 24.5 | TBD | TBD | TBD | TBD | TBD | TBD |
TBD: To Be Determined experimentally.
Analysis of this data, for instance by plotting the Stokes shift against a solvent polarity function like the one described in the Lippert-Mataga equation, can provide quantitative insights into the change in dipole moment upon excitation.[6]
Conclusion
This compound is a promising fluorescent molecule whose utility is predicated on a thorough understanding of its photophysical properties. While direct literature is sparse, the principles governing the coumarin class provide a strong predictive foundation. By following the rigorous, self-validating experimental protocols detailed in this guide—from synthesis and purification to steady-state and time-resolved spectroscopy—researchers can fully characterize this compound. The resulting data will be crucial for evaluating its potential as a fluorescent probe, a sensor for local microenvironments, or a component in advanced optical materials, enabling its rational deployment in scientific and drug development applications.
References
-
Synthesis and biological activity of 7-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-4-(styryl/4-substituted)-2H-chromen-2-one. (n.d.). Rasayan Journal of Chemistry. [Link]
-
Green, A. P., et al. (2015). Solid state concentration quenching of organic fluorophores in PMMA. University of Leeds, Sheffield, and York White Rose ePrints. [Link]
-
Sánchez-Recillas, A., et al. (2014). Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Esteves, C. I. C., et al. (2020). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Journal of Chemical Education. [Link]
-
Jones, G., et al. (1979). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. Defense Technical Information Center. [Link]
-
Johnson, P. M., et al. (2017). Synthesis, Characterization and Solvatochromic Studies Using the Solvent Polarity Parameter, ENT on 2-Chloro-3-Ethylamino-1,4-Naphthoquinone. Journal of Fluorescence. [Link]
-
Khan, S. A. (2017). Solvent Effects on the Solvatochromism of 7-Aminocoumarin Derivatives in Neat and Binary Solvent Mixtures: Correlation of the Electronic Transition Energies with the Solvent Polarity Parameters. Journal of Fluorescence. [Link]
-
This compound, 95% Purity. (n.d.). American Custom Chemicals Corporation. [Link]
Sources
- 1. Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. You are being redirected... [hit2lead.com]
- 4. calpaclab.com [calpaclab.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Technical Guide to Investigating the Biological Potential of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one: A Research-Forward Perspective
Foreword: The Enduring Promise of the Coumarin Scaffold
To the dedicated researcher, scientist, and drug development professional, the coumarin scaffold is a familiar and welcome sight. This privileged structure, a fusion of a benzene and α-pyrone ring, is a testament to nature's ingenuity as a medicinal chemist. Found in a variety of plants, coumarins are not merely secondary metabolites but are instead the starting point for a vast array of pharmacological activities.[1][2] The inherent bio-versatility of the coumarin nucleus—spanning anticoagulant, anti-inflammatory, antimicrobial, and anticancer activities—makes it a perennially fruitful area of investigation.[2][3][4]
This guide focuses on a specific, yet under-explored derivative: 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one . While direct biological data for this compound is not yet prevalent in the literature, its structural motifs suggest a high probability of interesting bio-activities. The 4-alkyl and 7-alkoxy substitutions are known modulators of pharmacological effects in the coumarin series.[5] This document, therefore, serves as both a technical guide and a research roadmap. It is designed to provide you, the investigator, with the foundational knowledge and actionable protocols to unlock the therapeutic potential of this promising molecule. We will proceed not by reciting what is known about this specific compound, but by building a logical, evidence-based case for its potential, grounded in the rich pharmacology of its chemical relatives.
Section 1: Physicochemical Profile and Synthesis Rationale
Before delving into the biological possibilities, a clear understanding of the molecule's structure and a viable synthetic route are paramount.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₄H₁₄O₄
-
Molecular Weight: 246.26 g/mol
-
Structure:
(Note: An illustrative image would be placed here in a final document)
The key features of this molecule are the coumarin core, an ethyl group at the 4-position, and a 2-oxopropoxy ether linkage at the 7-position. The ethyl group at C4 is known to influence lipophilicity and potentially the binding affinity to target proteins. The ether linkage at the 7-position is a common site for modification in coumarin chemistry and is crucial for tuning biological activity. The terminal ketone in the propoxy chain offers an additional site for potential metabolic interactions or hydrogen bonding with biological targets.
Proposed Synthetic Pathway
A logical and efficient synthesis is the gateway to biological investigation. Based on established coumarin chemistry, a two-step synthesis is proposed, starting from the commercially available resorcinol.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Pechmann Condensation to form 7-Hydroxy-4-ethyl-2H-chromen-2-one
-
Rationale: The Pechmann condensation is a classic and efficient method for synthesizing coumarins from a phenol and a β-keto ester.[6]
-
Procedure:
-
To a cooled (0-5 °C) round-bottom flask, slowly add concentrated sulfuric acid.
-
With vigorous stirring, add equimolar amounts of resorcinol and ethyl acetoacetate to the sulfuric acid.
-
Allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Pour the reaction mixture onto crushed ice. A precipitate will form.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.[6]
-
Recrystallize the crude product from ethanol to yield pure 7-hydroxy-4-ethyl-2H-chromen-2-one.
-
Self-Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the hydroxyl group should be evident in the IR spectrum.
-
Step 2: Williamson Ether Synthesis to form this compound
-
Rationale: The hydroxyl group at the 7-position is readily alkylated via an Sₙ2 reaction, a Williamson ether synthesis.[1] This is a reliable method for introducing the desired alkoxy group.
-
Procedure:
-
Dissolve the product from Step 1 in acetone in a round-bottom flask.
-
Add an excess of anhydrous potassium carbonate (K₂CO₃) to act as a base.
-
Add a slight molar excess of chloroacetone dropwise to the stirring mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, filter the mixture to remove the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude final product.
-
Purify the product by column chromatography on silica gel.
-
Self-Validation: Confirm the final structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The disappearance of the hydroxyl peak and the appearance of peaks corresponding to the 2-oxopropoxy group in the NMR spectra will confirm the successful synthesis.
-
Section 2: Predicted Biological Activities and Investigative Strategies
Based on the extensive literature on coumarin derivatives, we can logically infer several potential biological activities for this compound. For each potential activity, a detailed experimental workflow is provided.
Potential Anticancer Activity
Rationale: Coumarin derivatives are widely investigated for their anticancer properties.[7][8] They have been shown to induce apoptosis and inhibit cancer cell proliferation in various cancer cell lines.[7][9] The substitution pattern on the coumarin ring is critical for this activity.[10]
Caption: Workflow for determining antimicrobial activity.
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism. [3]2. Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Standard antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole).
-
-
Procedure:
-
Prepare a 2-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (adjusted to 0.5 McFarland standard). [3] 3. Add the inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
-
Data Analysis: The MIC values are recorded in µg/mL or µM. Lower MIC values indicate higher antimicrobial potency.
Potential Anti-inflammatory and Antioxidant Activity
Rationale: Many coumarin derivatives exhibit potent anti-inflammatory and antioxidant activities. [1][11]The anti-inflammatory effects are often linked to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of inflammatory signaling pathways such as NF-κB. [4]The antioxidant activity is often due to their ability to scavenge free radicals. [11][12]
Caption: A streamlined workflow for initial anti-inflammatory and antioxidant screening.
-
Objective: To evaluate the free radical scavenging ability of the compound.
-
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
Ascorbic acid (standard antioxidant).
-
Methanol.
-
-
Procedure:
-
Prepare different concentrations of the test compound and ascorbic acid in methanol.
-
Add the DPPH solution to each concentration.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis: Calculate the percentage of radical scavenging activity. A higher percentage indicates stronger antioxidant potential.
Section 3: In Silico Target Prediction
Rationale: Before embarking on extensive wet-lab experiments, in silico methods can provide valuable insights into the potential biological targets of a novel compound. [13]Molecular docking can predict the binding affinity and interaction patterns of our target compound with known protein structures, helping to prioritize experimental validation.
Workflow: In Silico Target Identification
Caption: A standard workflow for in silico molecular docking studies.
Protocol: Molecular Docking
-
Objective: To predict the binding mode and affinity of the title compound to proteins implicated in cancer, microbial infections, and inflammation.
-
Software: Schrödinger Maestro, AutoDock Vina, or similar molecular modeling software.
-
Procedure:
-
Ligand Preparation: Generate the 3D structure of this compound and perform energy minimization. [13] 2. Protein Preparation: Download the crystal structures of target proteins from the Protein Data Bank (PDB) (e.g., Bcl-2 for apoptosis, DNA gyrase for antibacterial, COX-2 for anti-inflammatory). Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Docking: Run the docking simulation to predict the most favorable binding pose of the ligand within the protein's active site.
-
-
Data Analysis:
-
Analyze the docking score or binding energy; a more negative value suggests a stronger binding affinity.
-
Visualize the binding pose to identify key interactions like hydrogen bonds and hydrophobic interactions.
-
Compare the results with a known inhibitor (co-crystallized ligand or standard drug) docked into the same site.
-
Section 4: Data Summary and Future Directions
All quantitative data generated from the proposed experiments should be meticulously recorded and summarized for easy comparison.
Table 1: Hypothetical Data Summary for Biological Evaluation
| Assay | Cell Line / Strain | Result (IC₅₀ / MIC in µM) | Positive Control (IC₅₀ / MIC in µM) |
| Anticancer | |||
| MTT Assay (48h) | MCF-7 | [Experimental Value] | Doxorubicin: [Value] |
| MTT Assay (48h) | HeLa | [Experimental Value] | Doxorubicin: [Value] |
| MTT Assay (48h) | HEK293 (Normal) | [Experimental Value] | Doxorubicin: [Value] |
| Antimicrobial | |||
| Broth Microdilution | S. aureus | [Experimental Value] | Ciprofloxacin: [Value] |
| Broth Microdilution | E. coli | [Experimental Value] | Ciprofloxacin: [Value] |
| Broth Microdilution | C. albicans | [Experimental Value] | Fluconazole: [Value] |
| Antioxidant | |||
| DPPH Scavenging | N/A | [Experimental Value] | Ascorbic Acid: [Value] |
Concluding Remarks and Path Forward
This guide has outlined a comprehensive, logic-driven approach to characterizing the biological potential of this compound. By leveraging the vast knowledge base of coumarin pharmacology, we have established a strong rationale for investigating its potential anticancer, antimicrobial, and anti-inflammatory properties. The provided protocols are robust, self-validating, and represent the industry standard for early-stage drug discovery.
The path forward is clear: synthesize the compound, execute the proposed in vitro and in silico evaluations, and meticulously analyze the data. Positive results in these initial screens would warrant further investigation into the precise mechanisms of action and, eventually, evaluation in preclinical in vivo models. The journey of drug discovery is long, but it begins with a single, promising molecule and a well-defined plan. This compound may very well be such a molecule, and this guide is your first step on that journey.
References
-
Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. [Link]
-
Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms. [Link]
-
Efficacy of 4-methyl-7-hydroxy coumarin derivatives against vectors Aedes aegypti and Culex quinquefasciatus. [Link]
-
Synthesis and biological activity of 7-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-4-(styryl/4-substituted). [Link]
-
ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate. [Link]
-
4-Methyl-7-[2-(1H-1,2,4-triazol-1-yl)ethoxy]-2H-chromen-2-one. [Link]
-
Synthesis, Computational and Pharmacological Evaluation of 7-(2-(2-(3-(Substituted Phenyl) Acryloyl) Phenoxy) Ethoxy)-4-Methyl-2H-Chromen-2-Ones as CNS Agents. [Link]
-
4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. [Link]
-
In silico and in vitro analysis of coumarin derivative induced anticancer effects by undergoing intrinsic pathway mediated apoptosis in human stomach cancer. [Link]
-
Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H... [Link]
-
Synthesis of a novel coumarin via the Mannich reaction: in vitro and in silico evaluation of anti-cancer, antimicrobial and antioxidant activities. [Link]
-
Structures and in vitro data for (A) 7‐alkoxy‐4‐methylcoumarins 6–15, 29–32. [Link]
-
In silico Study of Coumarins Derivatives With Potential Use in Systemic Diseases. [Link]
-
Preparation and in Vitro Cytotoxic Evaluation Studies of Ethyl-4-methyl-6-(7-methoxy-2-oxo-2H-chromen-8-yl)-hexa- 2,4-dien-1-oate, an Analogue of Osthol. [Link]
-
(PDF) Synthesis and anticanceractivity of some new 2-[(4-methy-2-oxo-2H- chromen-7-yl)-oxy]acetamidederivatives. [Link]
-
6-Acyl-4-aryl/alkyl-5,7-dihydroxycoumarins as anti-inflammatory agents. [Link]
-
In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. [Link]
Sources
- 1. Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In silico and in vitro analysis of coumarin derivative induced anticancer effects by undergoing intrinsic pathway mediated apoptosis in human stomach cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate [smolecule.com]
- 12. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
A Senior Application Scientist's Guide to the Discovery and Isolation of Novel Coumarin Derivatives
Introduction: The Enduring Allure of the Coumarin Scaffold
Coumarins, a venerable class of compounds characterized by their 1,2-benzopyrone framework, represent a cornerstone of natural product chemistry and medicinal drug discovery.[1] First isolated from the Tonka bean in 1820, these metabolites are ubiquitously distributed throughout the plant kingdom, with significant presence in fungi and marine organisms as well.[2][3][4] Their significance extends far beyond their characteristic sweet scent, which has found use in perfumes and as food additives. The true value of the coumarin scaffold lies in its remarkable pharmacological promiscuity.
Derivatives have been shown to possess an astonishingly broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, antiviral, and anticancer properties.[5][6][7][8] This versatility makes them privileged scaffolds in the search for new therapeutic agents. This guide provides a technical deep-dive into the modern, integrated workflow for discovering, isolating, and characterizing novel coumarin derivatives, blending field-proven methodologies with the rationale behind critical experimental choices.
Section 1: Sourcing Novel Coumarin Scaffolds: Nature and the Benchtop
The quest for novel coumarins begins from two primary origins: the vast library of nature and the rational design of the synthetic chemist.
Natural Product Bioprospecting
Nature remains the most prolific source of chemical diversity. The isolation of coumarins has been reported from a wide array of plant families, such as Apiaceae and Rutaceae, as well as from microbial sources like endophytic fungi.[4][9][10] The rationale for selecting a particular natural source is often guided by ethnobotanical knowledge—the traditional use of a plant for medicinal purposes—or by chemotaxonomy, which predicts the presence of certain compound classes within related species.
The core principle is that organisms produce these secondary metabolites for specific ecological advantages (e.g., defense), which often translates into potent bioactivity in human systems.
Rational Synthesis and Derivatization
While nature provides inspiration, chemical synthesis provides precision and scalability. Classic organic reactions are employed to either construct the coumarin nucleus from scratch or to modify existing natural coumarins.[11] This allows for the creation of targeted derivatives designed to enhance potency, improve pharmacokinetic properties, or probe structure-activity relationships (SAR).
Key synthetic methodologies include:
-
Pechmann Condensation: A straightforward and widely used method involving the condensation of a phenol with a β-keto ester under acidic conditions.[12]
-
Knoevenagel Condensation: The reaction of an active methylene compound with a salicylaldehyde derivative.[5][8]
-
Perkin Reaction and Wittig Reaction: Other foundational methods for forming the α,β-unsaturated ester system of the pyrone ring.[5][8]
The power of synthesis lies in the ability to introduce a diverse array of functional groups onto the benzopyrone core, creating novel chemical entities that may not exist in nature.[13]
Section 2: The Extraction and Isolation Workflow
Moving from a raw natural source or a synthetic reaction mixture to a pure, isolated compound requires a systematic and multi-step purification strategy. The process is a funnel, progressively narrowing down complexity to yield a single molecular entity.
Caption: High-level workflow from raw material to pure compound.
Extraction Methodologies: Liberating the Target
The first step is to liberate the compounds of interest from the source matrix.[14] The choice of method depends on the stability of the target compounds and the desired efficiency.
Causality of Method Choice: The selection of an extraction technique is a balance between yield, time, solvent consumption, and potential degradation of the target molecule. Modern methods are often favored in research settings for their speed and efficiency, which accelerates the discovery pipeline.[15][16]
| Method | Principle | Typical Solvents | Advantages | Disadvantages |
| Maceration | Soaking the material in a solvent at room temperature for an extended period.[15] | Methanol, Ethanol, Dichloromethane | Simple, requires minimal equipment, suitable for thermolabile compounds. | Time-consuming, large solvent volume, potentially lower yield. |
| Soxhlet Extraction | Continuous extraction with a hot solvent, cycling through the material.[14] | Hexane, Ethyl Acetate, Methanol | More efficient than maceration, exhaustive extraction. | Requires heating (risk to thermolabile compounds), time-consuming. |
| Ultrasound-Assisted (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.[15] | Ethanol, Methanol | Fast, high efficiency, reduced solvent and temperature requirements. | Can generate free radicals, potential for localized heating. |
| Microwave-Assisted (MAE) | Uses microwave energy to heat the solvent and sample, causing cell rupture.[15] | Polar solvents (e.g., Ethanol) | Extremely fast, high yield, significantly less solvent. | Requires specialized equipment, not suitable for non-polar solvents. |
Chromatographic Purification: The Art of Separation
Chromatography is the cornerstone of isolation, separating molecules based on their differential partitioning between a stationary phase and a mobile phase.[14][17]
1. Low-Pressure Column Chromatography (CC): This is the workhorse for initial fractionation of the crude extract. A glass column is packed with a stationary phase, typically silica gel, and the extract is loaded at the top. Solvents of increasing polarity are then passed through, eluting compounds based on their affinity for the silica. This step effectively separates the complex extract into several less complex, "semi-purified" fractions.[17]
2. High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is the method of choice due to its high resolution and sensitivity.[18] A high-pressure pump forces the mobile phase through a column packed with very small particles, leading to superior separation.
Protocol: General Preparative HPLC Purification
-
Column Selection: Choose a C18 (octadecylsilyl) reversed-phase column, which is highly effective for separating moderately polar compounds like coumarins.[19]
-
Mobile Phase Preparation: Prepare a binary mobile phase system, typically consisting of (A) Water (often with 0.1% formic acid or acetic acid to improve peak shape) and (B) Acetonitrile or Methanol.[20]
-
Method Development: Using an analytical HPLC system first, inject a small amount of the semi-purified fraction and develop a gradient elution method (e.g., starting at 10% B, ramping to 90% B over 30 minutes) to determine the retention time of the target compound.
-
Scaling to Preparative: Transfer the method to a preparative HPLC system with a larger diameter column. Adjust the flow rate and injection volume according to the column size.
-
Fraction Collection: Set up the fraction collector to automatically collect the eluent at the specific retention time corresponding to the target peak identified in the analytical run.
-
Purity Analysis: Analyze the collected fraction(s) using analytical HPLC to confirm the purity of the isolated compound.
-
Solvent Removal: Remove the HPLC solvents from the pure fraction, typically using a rotary evaporator or a lyophilizer, to yield the final, isolated compound.
Section 3: A Keystone Strategy: Bioactivity-Guided Fractionation
Rather than purifying compounds blindly, a more intelligent and efficient approach is bioactivity-guided fractionation .[21] This self-validating system ensures that the research effort remains focused only on the components of a mixture that exhibit the desired biological effect.[9][10]
The process is cyclical: a crude extract is separated into fractions, each fraction is tested in a biological assay (e.g., an anticancer or antimicrobial assay), and only the most active fraction is selected for further, more refined separation. This cycle is repeated until a single, pure, active compound is isolated.
Caption: The iterative cycle of bioactivity-guided fractionation.
Protocol: Bioactivity-Guided Fractionation for an Antimicrobial Coumarin
-
Initial Extraction: Perform a methanol extraction on the selected plant material to generate a crude extract.
-
Primary Bioassay: Test the crude extract for antimicrobial activity using a disc diffusion or broth microdilution assay to establish a baseline Minimum Inhibitory Concentration (MIC).[10]
-
First Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) on silica gel, eluting with a hexane-ethyl acetate step gradient to yield 5-10 primary fractions (F1-F10).
-
Screening of Fractions: Evaporate the solvent from each fraction, redissolve in DMSO to a known concentration, and test each fraction (F1-F10) in the antimicrobial assay.
-
Selection: Identify the fraction with the lowest MIC value (highest activity). For example, F6 shows potent activity.
-
Secondary Fractionation: Subject the active fraction (F6) to preparative HPLC using a C18 column and a water/acetonitrile gradient. Collect all distinct peaks as sub-fractions (F6.1, F6.2, F6.3, etc.).
-
Final Screening and Isolation: Test each sub-fraction in the bioassay. The sub-fraction that retains the activity (e.g., F6.2) and appears as a single peak on an analytical HPLC chromatogram is the pure, active compound.
Section 4: Structural Elucidation of the Novel Isolate
Once a pure compound is isolated, its exact chemical structure must be determined. This is a puzzle solved by integrating data from several powerful spectroscopic techniques.[22] No single method is sufficient; they are used in concert for unambiguous identification.
Caption: Integration of spectroscopic data for structure elucidation.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is critical, as it measures the mass with extreme accuracy (to four or five decimal places), allowing for the unambiguous determination of the compound's elemental formula (e.g., C₁₂H₁₀O₄).[23][24] Analysis of the fragmentation patterns can also provide clues about the molecule's substructures.[25]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and which protons are adjacent to each other (via spin-spin coupling).
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule, giving insight into the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for connecting the pieces. COSY shows which protons are coupled to each other. HSQC correlates protons directly to the carbons they are attached to. HMBC is arguably the most crucial, as it shows long-range correlations between protons and carbons (2-3 bonds away), allowing the entire molecular framework to be pieced together.[23]
Complementary Techniques: UV-Vis and IR Spectroscopy
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The benzopyrone core of coumarins is a strong chromophore. A UV-Vis spectrum can help confirm the presence of the coumarin scaffold and may give clues about the nature and position of substituents.[26]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify specific functional groups. For coumarins, a strong absorption band around 1700-1750 cm⁻¹ is a hallmark of the lactone (cyclic ester) carbonyl group.[23]
Section 5: Final Validation and Biological Profiling
With the structure confirmed, the final step is to re-test the pure compound in a panel of biological assays to definitively confirm its activity and quantify its potency. This step validates the entire discovery process and provides the critical data needed for further drug development.
| Biological Activity | Common In Vitro Assay | Key Metric | Rationale |
| Antioxidant | DPPH Radical Scavenging Assay[13] | IC₅₀ (Concentration for 50% inhibition) | Measures the ability of the compound to neutralize free radicals, relevant for anti-inflammatory and neuroprotective applications. |
| Anticancer | MTT or MTS Cell Viability Assay[27] | IC₅₀ or GI₅₀ (Concentration for 50% growth inhibition) | Quantifies the cytotoxicity of the compound against specific cancer cell lines. |
| Antimicrobial | Broth Microdilution Assay[10] | MIC (Minimum Inhibitory Concentration) | Determines the lowest concentration of the compound that prevents visible microbial growth. |
| Antiviral | Plaque Reduction Assay[28] | EC₅₀ (Concentration for 50% effective response) | Measures the ability of the compound to inhibit viral replication in host cells. |
| Enzyme Inhibition | Specific Enzyme Activity Assay (e.g., for α-glucosidase)[3] | IC₅₀ | Measures the compound's ability to inhibit a specific enzyme target implicated in a disease. |
Conclusion and Future Perspectives
The discovery of novel coumarin derivatives is an integrated, multi-disciplinary endeavor that bridges natural product chemistry, organic synthesis, and pharmacology. The modern workflow, particularly when guided by bioactivity, provides a robust and efficient pathway from a complex natural source or a synthetic flask to a pure, characterized, and validated bioactive molecule. As analytical technologies become more sensitive and synthetic methods more sophisticated, the potential to uncover and create new coumarin-based therapeutics for a wide range of human diseases remains a vibrant and highly promising field of research.
References
- Jain, J., & Joshi, H. (2012). Synthesis and Biological Evaluation of Novel Coumarin Derivatives as Antioxidant Agents. Russian Journal of Bioorganic Chemistry, 41, 324-329.
- Thakur, A., Singla, R., Jaitak, V. (2020). Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review.
- Li, Y., et al. (2021). Synthesis and biological evaluation of novel coumarin derivatives in rhabdoviral clearance. Antiviral Research, 196, 105210.
- Kumar, P., et al. (2021). Pharmacological Potential of Coumarin-Based Derivatives: (A Comprehensive Brief Review). International Journal of Pharmaceutical Research, 13(1).
- Lacy, A., & O'Kennedy, R. (2004). The structure and pharmacological functions of coumarins and their derivatives. Current Pharmaceutical Design, 10(30), 3797-3811.
- Shang, X., et al. (2025). Design, synthesis and biological evaluation of novel coumarin derivatives as Pseudomonas aeruginosa biofilm inhibitors. European Journal of Medicinal Chemistry, 302(Pt 1), 118294.
- Nguyen, T. M. H., et al. (2021).
- Zhang, Y., et al. (2014). Synthesis and biological evaluation of a novel class of coumarin derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470.
- Fylaktakidou, K. C., et al. (2004). Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory/Antioxidant Activities. Current Pharmaceutical Design, 10(30), 3813-3833.
- Lacy, A., & O'Kennedy, R. (2004).
- Rocchetti, G., et al. (2024).
- Naik, C. G., Malik, G. M., & Parekh, H. M. (2018). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. Orbital: The Electronic Journal of Chemistry, 10(5).
- Li, Y., et al. (2015). Structural Elucidation of a Coumarin with New Skeleton from Artemisia ordosica.
- Khan, K. M., et al. (2022). Discovery of Novel Coumarin Derivatives as Potential Dual Inhibitors against α-Glucosidase and α-Amylase for the Management of Post-Prandial Hyperglycemia via Molecular Modelling Approaches. Molecules, 27(15), 4983.
- Chen, Y., et al. (2006). Bioactive coumarins from Boenninghausenia sessilicarpa.
- Hroboňová, K., et al. (2013). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol.
- Widelski, J., et al. (2020). Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch. Molecules, 25(22), 5366.
- Liu, W., et al. (2025). Ultraviolet-Guided Isolation of Coumarins and Benzofuran Derivatives From Fig (Ficus carica L.) Leaves and Their Bioactivities. Chemistry & Biodiversity, 22(11), e202500961.
- Hroboňová, K., et al. (2013). Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Coumarin.
- Mustafa, Y. F., et al. (2020). Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products. Pharmaceutical and Biomedical Research, 6(3), 193-202.
- Chen, D. D., et al. (2006). Separation and quantitative analysis of coumarin compounds from Angelica dahurica (Fisch. ex Hoffm) Benth. et Hook. f by pressurized capillary electrochromatography. Journal of Pharmaceutical and Biomedical Analysis, 40(2), 337-343.
- Avdagić, A., et al. (2021).
- Abdullahi, M. J., et al. (2025). Innovative Techniques for Natural Product Isolation: Bridging Tradition and Modernity. Journal of Chemical Society of Nigeria, 50(2).
- Juliana, J., et al. (2021). Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review. Malaysian Journal of Science and Halal Technology, 7(1).
- Lozhkin, A. G., & Sakanyan, E. I. (2006). Natural coumarins: Methods of isolation and analysis. Pharmaceutical Chemistry Journal, 40(6), 339-345.
- Al-Rudainy, B., et al. (2020). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. Journal of Chemical and Pharmaceutical Sciences, 13(2).
- Abdullahi, M.J., et al. (2025). Innovative Techniques for Natural Product Isolation: Bridging Tradition and Modernity.
- Kumar, A. (2023). Strategies for Natural Products Isolation. Research and Reviews: Journal of Pharmacognosy and Phytochemistry, 11(2).
- Nandy, S., et al. (2012). Synthesis of novel coumarin derivatives and its biological evaluations. European Journal of Experimental Biology, 2(4), 899-908.
- Lopez-Avila, V., & Yefchak, G. E. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-36.
- Fernandes, C., et al. (2020).
- Song, P. S., & Gordon, W. H. (1970). Spectroscopic study of the excited states of coumarin. The Journal of Physical Chemistry, 74(24), 4234-4240.
- Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2910-2916.
- Wang, L., et al. (2016). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 21(11), 1530.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity [scielo.org.za]
- 3. Discovery of Novel Coumarin Derivatives as Potential Dual Inhibitors against α-Glucosidase and α-Amylase for the Management of Post-Prandial Hyperglycemia via Molecular Modelling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. The structure and pharmacological functions of coumarins and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The structure and pharmacological functions of coumarins and their derivatives. | Semantic Scholar [semanticscholar.org]
- 8. primescholars.com [primescholars.com]
- 9. Bioactive coumarins from Boenninghausenia sessilicarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rroij.com [rroij.com]
- 15. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. files.sdiarticle5.com [files.sdiarticle5.com]
- 18. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jchps.com [jchps.com]
- 23. researchgate.net [researchgate.net]
- 24. benthamopen.com [benthamopen.com]
- 25. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Synthesis and biological evaluation of a novel class of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis and biological evaluation of novel coumarin derivatives in rhabdoviral clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one as a Chemoselective Fluorescent Probe for Detecting Pathological Oxidative Stress
Introduction: Unmasking Oxidative Damage with a Novel Coumarin Probe
Reactive Oxygen Species (ROS) are a group of highly reactive molecules, including free radicals, that are generated as byproducts of normal cellular metabolism.[1] While essential in low concentrations for signaling pathways, their overproduction leads to a state of oxidative stress, which is implicated in a wide range of pathologies including neurodegenerative diseases, cardiovascular disorders, and cancer.[2][3] Among the most damaging ROS are peroxynitrite (ONOO⁻) and the hydroxyl radical (•OH), which can indiscriminately oxidize and nitrate lipids, proteins, and nucleic acids, leading to cellular dysfunction and death.[3][4][5]
The development of fluorescent probes that can selectively detect these transient and highly reactive species in living systems is crucial for understanding the progression of these diseases and for the development of targeted therapeutics. Coumarin-based fluorophores are particularly advantageous for this purpose due to their high fluorescence quantum yields, photostability, and the tunability of their spectral properties through chemical modification.[6]
This application note describes the proposed use of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one , a novel coumarin derivative, as a "turn-on" fluorescent probe for the detection of severe oxidative stress, likely mediated by potent oxidants such as peroxynitrite. The probe is designed to be minimally fluorescent in its native state. Upon reaction with a strong oxidizing agent, the "2-oxopropoxy" quenching and recognition moiety is cleaved, releasing the highly fluorescent 7-hydroxy-4-ethylcoumarin . This irreversible transformation provides a robust and quantifiable signal directly proportional to the level of oxidative damage.
Proposed Mechanism of Action: Oxidative Cleavage Unveils Fluorescence
The sensing strategy of this compound is predicated on the oxidative cleavage of its 1,3-dicarbonyl moiety. This functional group effectively quenches the intrinsic fluorescence of the coumarin core. Peroxynitrite (ONOO⁻), a powerful biological oxidant formed from the reaction of nitric oxide and superoxide, is a prime candidate for initiating this cleavage.[1][2][3][4] The reaction is hypothesized to proceed via an oxidative attack on the enol form of the 1,3-dicarbonyl system, leading to the fragmentation of the side chain and the release of the free 7-hydroxy-4-ethylcoumarin. This "uncaged" fluorophore exhibits strong fluorescence in the blue-green region of the spectrum. This type of oxidative cleavage of 1,3-dicarbonyls is a known chemical transformation, providing a strong basis for this proposed mechanism.[7][8][9]
Caption: Proposed "turn-on" sensing mechanism via oxidative cleavage.
Photophysical and Performance Characteristics
The performance of a fluorescent probe is defined by its photophysical properties. Since the fluorescence signal originates from the reaction product, the key characteristics are those of 7-hydroxy-4-ethylcoumarin. The specifications provided in the table below are based on typical values for structurally similar 7-hydroxy-4-alkylcoumarins and should be considered as estimates for the final fluorescent product.[10][11][12][13][14][15]
| Parameter | Value | Notes |
| Probe Name | This compound | - |
| Molecular Formula | C₁₄H₁₄O₄ | - |
| Molecular Weight | 246.26 g/mol | - |
| Excitation Max (λex) | ~355-365 nm | Estimated for the fluorescent product (7-hydroxy-4-ethylcoumarin). |
| Emission Max (λem) | ~445-460 nm | Estimated for the fluorescent product.[10][13] |
| Stokes Shift | ~90-100 nm | Provides good separation between excitation and emission.[10][11] |
| Quantum Yield (Φ) | > 0.3 | Estimated for the fluorescent product.[10][11] |
| Recommended Solvent | DMSO (for stock), PBS or cell culture medium (for working solution) | - |
| Sensing Mechanism | Irreversible Oxidative Cleavage ("Turn-On") | Chemodosimeter |
| Primary Target Analyte | Peroxynitrite (ONOO⁻) and other potent ROS | High selectivity over less reactive species is anticipated. |
Experimental Protocols
The following protocols provide a general framework for the application of this compound in both cell-free and cell-based assays. Optimization of probe concentration, incubation times, and instrument settings is recommended for each specific application and cell type.
Protocol 1: In Vitro (Cell-Free) Detection of Oxidants
This protocol allows for the characterization of the probe's response to a specific oxidant in a controlled environment.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Peroxynitrite (ONOO⁻) or other oxidant of interest
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Probe Stock Solution: Prepare a 10 mM stock solution of the probe in anhydrous DMSO. Store at -20°C, protected from light.
-
Working Solution: Dilute the stock solution in PBS (pH 7.4) to a final concentration of 10 µM. Vortex briefly to ensure complete dissolution.
-
Assay Setup: To the wells of a 96-well black microplate, add 100 µL of the 10 µM probe working solution.
-
Analyte Addition: Add varying concentrations of the oxidant (e.g., 0-100 µM peroxynitrite) to the wells. Include a negative control with PBS only.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation set to ~360 nm and emission collection at ~450 nm.
-
Data Analysis: Subtract the background fluorescence of the control (probe only) from all readings. Plot the fluorescence intensity as a function of oxidant concentration.
Protocol 2: Live-Cell Imaging of Oxidative Stress
This protocol outlines the use of the probe for visualizing induced oxidative stress in cultured mammalian cells.
Caption: General workflow for live-cell imaging of oxidative stress.
Materials:
-
Mammalian cells of interest (e.g., RAW 264.7 macrophages, HeLa cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom imaging dishes or chamber slides
-
Probe stock solution (10 mM in DMSO)
-
Oxidative stress inducer (e.g., SIN-1 for peroxynitrite generation, or H₂O₂)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes and culture until they reach 60-80% confluency.
-
Induction of Oxidative Stress (Experimental Group): Pre-treat cells with an inducer of oxidative stress. For example, incubate with 100 µM SIN-1 for 1 hour to generate peroxynitrite. A control group should be treated with the vehicle only.
-
Probe Loading: Prepare a 5-10 µM working solution of the probe in serum-free medium. Remove the medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.
-
Imaging: Add fresh imaging buffer or culture medium to the cells. Immediately acquire images using a fluorescence microscope. Use an excitation wavelength around 360 nm and collect emission between 420-480 nm.
-
Image Analysis: Quantify the mean fluorescence intensity of the cells in both control and treated groups using image analysis software (e.g., ImageJ/Fiji).
Data Interpretation and Troubleshooting
-
"Turn-On" Response: A significant increase in blue-green fluorescence in the experimental group compared to the control group indicates the presence of high levels of oxidative stress and the reaction of the probe with the target oxidant.
-
Localization: The probe is expected to diffuse across the cell membrane. The observed fluorescence pattern will indicate the subcellular regions experiencing the highest levels of oxidative stress.
-
Troubleshooting:
-
Low Signal: Increase probe concentration or incubation time. Ensure the oxidative stress induction is effective. Check microscope filter sets for compatibility.
-
High Background: Decrease probe concentration or optimize the washing steps. Ensure the probe stock solution has not degraded.
-
Phototoxicity: Minimize light exposure during imaging by using the lowest possible excitation power and shortest exposure times.
-
Conclusion
This compound represents a promising new tool for the selective detection of severe oxidative stress in biological systems. Its proposed mechanism, based on the irreversible oxidative cleavage of a quenching moiety, offers a robust "turn-on" signal. The protocols provided herein serve as a starting point for researchers to explore its utility in investigating the role of potent oxidants like peroxynitrite in various disease models.
References
-
Ashford, S. W., & Grega, K. C. (2001). Oxidative Cleavage of 1,3-Dicarbonyls to Carboxylic Acids with Oxone. The Journal of Organic Chemistry, 66(5), 1523–1524. [Link]
-
Huang, W., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Chemical Biology, 15(10), 2746–2753. [Link]
-
Huang, W., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Chemical Biology. [Link]
-
Abu-Eittah, R. H., & El-Tawil, B. A. H. (1985). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. Canadian Journal of Chemistry, 63(6), 1173-1179. [Link]
-
Reddy, T. R., et al. (2017). Cleavage of 1,3-dicarbonyls through oxidative amidation. Organic & Biomolecular Chemistry, 15(38), 8149-8152. [Link]
-
Al-Majedy, Y. K., et al. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51. [Link]
-
Goodwin, R. H., & Kavanagh, F. (1952). Fluorescence of Substituted 7-Hydroxycoumarins. Analytical Chemistry, 24(4), 659-663. [Link]
-
Beddard, G. S., Carlin, S., & Davidson, R. S. (1977). Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (2), 262-267. [Link]
-
LookChem. Oxidative cleavage of 1,3-dicarbonyls to carboxylic acids with oxone. [Link]
-
USU DigitalCommons. (2024). Metal Assisted O2-Dependent Carbon-Carbon Bond Cleavage of β-Diketones and Flavonols. [Link]
-
ResearchGate. a Emission spectra of 7-Hydroxycoumarin in different solvents... [Link]
-
ResearchGate. Photophysics of 7-Mercapto-4-methylcoumarin and Derivatives: Complementary Fluorescence Behaviour to 7-Hydroxycoumarins. [Link]
-
ResearchGate. The excitation and fluorescence emission spectra of the hydroxycoumarin dyes in acetone at 293 K. [Link]
-
ResearchGate. The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. [Link]
-
PhotochemCAD. 7-Hydroxy-4-(trifluoromethyl)coumarin. [Link]
-
Olmez, I., & Nam, W. (2013). Mechanisms of Peroxynitrite Mediated Nitration of Tyrosine. Journal of Biological Inorganic Chemistry, 18(2), 161–170. [Link]
-
Szabó, C., Ischiropoulos, H., & Radi, R. (2007). Peroxynitrite: biochemistry, pathophysiology and development of therapeutics. Nature Reviews Drug Discovery, 6(8), 662–680. [Link]
-
Traore, F., et al. (2020). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. American Journal of Organic Chemistry, 10(1), 1-13. [Link]
-
Radi, R. (2013). Peroxynitrite, a Stealthy Biological Oxidant. Journal of Biological Chemistry, 288(37), 26464–26472. [Link]
-
Ducrocq, C., et al. (1999). Peroxynitrite: an endogenous oxidizing and nitrating agent. Cellular and Molecular Life Sciences, 55(8-9), 1068-77. [Link]
-
Ferrer-Sueta, G., & Radi, R. (2009). Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration. AIMS Molecular Science, 4(1), 77-114. [Link]
-
Ghorai, P., & Pentsak, E. O. (2019). Iron(III)/O2-Mediated Regioselective Oxidative Cleavage of 1-Arylbutadienes to Cinnamaldehydes. Organic Letters, 21(22), 9038–9042. [Link]
Sources
- 1. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxynitrite: biochemistry, pathophysiology and development of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxynitrite: an endogenous oxidizing and nitrating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Peroxynitrite Mediated Nitration of Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]
- 7. Oxidative Cleavage of 1,3-Dicarbonyls to Carboxylic Acids with Oxone [organic-chemistry.org]
- 8. Cleavage of 1,3-dicarbonyls through oxidative amidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Oxidative cleavage of 1,3-dicarbonyls to carboxylic acids with oxone - Lookchem [lookchem.com]
- 10. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]
- 14. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Covalent Labeling with 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one
Introduction: A Versatile Blue Fluorophore for Thiol-Specific Bioconjugation
4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one is a member of the coumarin family of fluorescent dyes, a class of compounds widely utilized in biological research for their favorable photophysical properties and sensitivity to the local microenvironment.[1] This particular derivative is functionalized with a 2-oxopropoxy group, which contains a reactive α-haloketone moiety (in this case, a ketone adjacent to a methylene group, which can be readily halogenated to an α-haloketone for reaction). This functional group makes it an excellent candidate for the covalent labeling of biomolecules, particularly through the specific alkylation of sulfhydryl groups found in cysteine residues.[2]
Coumarin-based dyes are valued for their relatively small size, which minimizes potential steric hindrance of the labeled molecule's function.[3] They typically exhibit fluorescence in the blue region of the visible spectrum.[4] These characteristics, combined with the thiol-reactivity of the 2-oxopropoxy group, make this compound a powerful tool for researchers in cell biology, biochemistry, and drug development for applications such as fluorescence microscopy, flow cytometry, and fluorescence-based bioassays.[]
This document provides a comprehensive guide to the use of this compound for the fluorescent labeling of proteins and other thiol-containing molecules. It includes detailed protocols for labeling and purification, methods for characterization of the resulting conjugate, and a troubleshooting guide to address common experimental challenges.
Physicochemical and Fluorescent Properties
| Property | Estimated Value (for 7-alkoxy-4-alkylcoumarin analogs) | Notes |
| Molecular Formula | C₁₄H₁₄O₄ | |
| Molecular Weight | 246.26 g/mol | |
| Excitation Maximum (λex) | ~350 - 380 nm | Typically in the UV-A to near-violet range. |
| Emission Maximum (λem) | ~440 - 470 nm | Emits in the blue region of the visible spectrum.[4] |
| Molar Extinction Coefficient (ε) | 15,000 - 25,000 M⁻¹cm⁻¹ at λex | Dependent on solvent and local environment. |
| Quantum Yield (Φ) | 0.4 - 0.8 | Can be highly sensitive to the polarity of the local environment. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF). | Prepare concentrated stock solutions in an organic solvent. |
| Storage | Store at -20°C, protected from light and moisture. | Stable for at least one year under proper storage conditions. |
Principle of Thiol-Specific Labeling
The covalent labeling of proteins and other biomolecules with this compound (after conversion to its halo-derivative, typically bromo or iodo) relies on the specific alkylation of sulfhydryl groups, primarily from cysteine residues. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
At a slightly alkaline pH (typically 7.5-8.5), the thiol group of a cysteine residue is partially deprotonated to form a highly nucleophilic thiolate anion (-S⁻). This thiolate anion attacks the carbon atom adjacent to the carbonyl group of the 2-oxopropoxy moiety, displacing the halide (e.g., bromide or iodide) and forming a stable thioether bond. This covalent linkage permanently attaches the coumarin fluorophore to the target molecule.[2]
The reactivity of α-haloketones towards thiols is significantly higher than towards other nucleophilic amino acid side chains, such as the amines of lysine residues, especially under controlled pH conditions. This selectivity allows for targeted labeling of cysteine residues.
Caption: Mechanism of thiol-specific labeling with an α-haloketone functionalized coumarin dye.
Experimental Protocols
The following protocols provide a general framework for the fluorescent labeling of a model protein with this compound. Optimization of reaction conditions, including pH, dye-to-protein molar ratio, and incubation time, is crucial for achieving the desired degree of labeling for your specific protein of interest.
I. Preparation of Reagents
-
Protein Solution:
-
Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-10 mg/mL.
-
The buffer should be free of primary amines (e.g., Tris) and thiols (e.g., DTT, β-mercaptoethanol). A phosphate or HEPES buffer at pH 7.5-8.5 is recommended.
-
If the protein has been stored in a buffer containing thiols, it must be removed by dialysis or gel filtration prior to labeling.
-
-
Dye Stock Solution:
-
Prepare a 10 mM stock solution of the α-haloacetyl derivative of this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
This stock solution should be prepared fresh immediately before use.
-
II. Protein Labeling Reaction
-
Determine the Molar Ratio:
-
The optimal molar ratio of dye to protein will vary depending on the number of available cysteine residues and the desired degree of labeling. A starting point of a 10- to 20-fold molar excess of the dye is recommended.
-
-
Labeling Reaction:
-
Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
After the incubation period, the reaction can be stopped by adding a small molecule thiol, such as β-mercaptoethanol or DTT, to a final concentration of 10-20 mM. This will react with any unreacted dye.
-
Incubate for an additional 30 minutes at room temperature.
-
III. Purification of the Labeled Protein
It is critical to remove the unreacted dye and any quenching agent from the labeled protein. Size-exclusion chromatography is the most common and effective method.
-
Column Equilibration:
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with the desired storage buffer for the protein.
-
-
Purification:
-
Apply the quenched reaction mixture to the top of the equilibrated column.
-
Elute the protein with the storage buffer. The labeled protein will typically elute in the first colored fraction, while the smaller, unreacted dye molecules will be retained on the column and elute later.
-
Collect the fractions containing the labeled protein.
-
Caption: Overall workflow for fluorescent labeling and purification.
Characterization of the Labeled Conjugate
After purification, it is essential to characterize the fluorescently labeled protein to determine the degree of labeling and confirm its functionality.
I. Determination of the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the excitation maximum of the coumarin dye (A_max, ~350-380 nm).
-
-
Calculate Protein Concentration:
-
The absorbance at 280 nm is a combination of the absorbance of the protein and the dye. A correction factor is needed to account for the dye's absorbance at this wavelength.
-
Corrected A₂₈₀ = A₂₈₀ - (A_max × CF₂₈₀), where CF₂₈₀ is the correction factor (A₂₈₀ / A_max for the free dye).
-
Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length), where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_max / (ε_dye × path length), where ε_dye is the molar extinction coefficient of the dye at its λex.
-
-
Calculate DOL:
-
DOL = Dye Concentration / Protein Concentration
-
An optimal DOL is typically between 2 and 7. Higher DOLs can lead to fluorescence quenching and may affect protein function.[6]
II. Assessment of Fluorescence Properties
-
Fluorescence Spectroscopy: Record the excitation and emission spectra of the labeled protein to confirm that the fluorescent properties are as expected.
-
Functional Assays: Perform a relevant functional assay (e.g., enzyme activity assay, binding assay) to ensure that the labeling process has not significantly impaired the biological activity of the protein.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Low Labeling | Inactive dye. | Use freshly prepared dye stock solution. |
| Presence of thiols in the protein buffer. | Remove all thiol-containing reagents by dialysis or gel filtration before labeling. | |
| Cysteine residues are inaccessible or oxidized. | Consider partial denaturation and reduction of the protein with a mild reducing agent like TCEP before labeling. | |
| Incorrect pH. | Ensure the reaction buffer pH is between 7.5 and 8.5 for efficient thiolate formation. | |
| Low Fluorescence Signal | Low DOL. | Increase the molar ratio of dye to protein and/or the incubation time. |
| Over-labeling causing quenching.[7] | Decrease the molar ratio of dye to protein. Purify the conjugate thoroughly to remove any aggregates. | |
| Labeled protein has precipitated. | The dye may increase the hydrophobicity of the protein. Perform the labeling reaction at a lower protein concentration or add a non-ionic detergent. | |
| Loss of Protein Activity | Labeling of a critical cysteine residue. | If possible, use site-directed mutagenesis to remove the critical cysteine or introduce a new one at a non-essential location. |
| Over-labeling. | Reduce the DOL by adjusting the reaction conditions. | |
| High Background Staining in Imaging | Presence of free dye. | Ensure complete removal of unreacted dye by thorough purification. |
| Non-specific binding of the conjugate. | This may be due to increased hydrophobicity. Include a blocking step in your staining protocol and add a non-ionic detergent to the washing buffers. |
Applications
Fluorescently labeled proteins and other biomolecules using this compound are valuable tools for a wide range of applications in life sciences research.
-
Fluorescence Microscopy: Visualize the subcellular localization and dynamics of the labeled protein in living or fixed cells.
-
Flow Cytometry: Identify and quantify cell populations expressing the target protein on their surface.
-
Förster Resonance Energy Transfer (FRET): Use as a donor or acceptor fluorophore in FRET-based assays to study protein-protein interactions or conformational changes.
-
High-Throughput Screening (HTS): Develop fluorescence-based assays for drug discovery and screening.
The unique properties of coumarin dyes make them particularly useful for studying biological processes in various contexts, from single molecules to whole organisms.[4]
References
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
Bitesize Bio. (2024, December 16). How to Troubleshoot Problems with Fluorescently Tagged Proteins. Retrieved from [Link]
-
In Silico Designing and Interaction of Coumarin-Amino Acid(s) Conjugates with Integrin Like Protein of Cryptococcus neoformans. (2020). Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
-
Coumarins as Tool Compounds to Aid the Discovery of Selective Function Modulators of Steroid Hormone Binding Proteins. (2021). Molecules. Retrieved from [Link]
-
Elucidation of the Binding Mechanism of Coumarin Derivatives with Human Serum Albumin. (2013). PLoS ONE. Retrieved from [Link]
-
Coumarin as a general switching auxiliary to prepare photochromic and spontaneously blinking fluorophores. (2024). bioRxiv. Retrieved from [Link]
-
Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (2024). International Journal of Molecular Sciences. Retrieved from [Link]
-
Coumarin Triazabutadienes for Fluorescent Labeling of Proteins. (2018). ChemBioChem. Retrieved from [Link]
-
Coumarin–amino acid hybrids as promising anticancer agents: design, synthesis, docking studies and CK2 inhibition. (2024). RSC Advances. Retrieved from [Link]
-
Fluorescent coumarin-alkynes for labeling of amino acids and peptides via manganese(i)-catalyzed C–H alkenylation. (2023). Chemical Communications. Retrieved from [Link]
-
Fluorescent labeling and modification of proteins. (2013). Biological Chemistry. Retrieved from [Link]
-
Teledyne Vision Solutions. (n.d.). Labeling Proteins For Single Molecule Imaging. Retrieved from [Link]
-
Coumarin as a structural component of substrates and probes for serine and cysteine proteases. (2020). Archiv der Pharmazie. Retrieved from [Link]
-
Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applications. (1996). DigitalCommons@USU. Retrieved from [Link]
-
7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. (2021). RSC Advances. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 7-hydroxy-4-oxo-4H-chromen-2-carboxylate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Coumarin Triazabutadienes for Fluorescent Labeling of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarin as a structural component of substrates and probes for serine and cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 6. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Two-Step Synthesis of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one via Pechmann Condensation and Subsequent Alkylation
Abstract: This document provides a comprehensive guide for the synthesis of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one, a substituted coumarin derivative with potential applications in medicinal chemistry and materials science. The synthetic strategy is a robust two-step process beginning with the acid-catalyzed Pechmann condensation to form the core coumarin heterocycle, followed by a Williamson ether synthesis to introduce the functional side-chain. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical troubleshooting advice to ensure reproducible and high-yield synthesis.
Introduction: The Significance of the Coumarin Scaffold
Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone heterocycles found extensively in natural products and synthetic compounds.[1] Their unique structural and photophysical properties have made them indispensable scaffolds in various scientific fields. They are utilized as additives in foods and cosmetics, as optical brightening agents, and as fluorescent dyes and probes.[2][3] In medicinal chemistry, coumarin derivatives exhibit a remarkable range of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[3]
The Pechmann condensation, discovered by Hans von Pechmann, remains one of the most direct and widely employed methods for synthesizing coumarins.[4][5] This reaction typically involves the condensation of a phenol with a β-ketoester under acidic conditions, providing a versatile route to various 4-substituted coumarins.[6][7] This application note details the synthesis of a specific derivative, this compound, through an initial Pechmann reaction to create the 4-ethyl-7-hydroxycoumarin intermediate, followed by functionalization of the 7-hydroxy group.
Overall Synthetic Scheme
The synthesis is achieved in two principal stages:
-
Pechmann Condensation: Reaction of resorcinol with ethyl 2-ethylacetoacetate using an acid catalyst to form the intermediate, 4-ethyl-7-hydroxy-2H-chromen-2-one.
-
Williamson Ether Synthesis: Alkylation of the 7-hydroxy group of the intermediate with chloroacetone to yield the final product, this compound.
Diagram 1: Two-step synthesis of the target coumarin.
Part I: Synthesis of 4-Ethyl-7-hydroxy-2H-chromen-2-one
Mechanism of the Pechmann Condensation
The Pechmann condensation proceeds via a series of acid-catalyzed steps. The strong acid catalyst, such as sulfuric acid or a Lewis acid, plays a dual role: it activates the carbonyl groups and acts as a dehydrating agent.[6][8]
The generally accepted mechanism involves:
-
Transesterification: The first step is an acid-catalyzed transesterification between the highly activated phenol (resorcinol) and the β-ketoester.
-
Intramolecular Hydroxyalkylation: The protonated ketone carbonyl is attacked by the electron-rich aromatic ring at the ortho position relative to the newly formed ester linkage. This is essentially an intramolecular Friedel-Crafts acylation-type reaction.
-
Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate to form the stable, aromatic pyrone ring of the coumarin product.[4]
Diagram 2: Key stages of the Pechmann condensation mechanism.
Experimental Protocol
This protocol is optimized for the synthesis of the 7-hydroxycoumarin intermediate.
Table 1: Reagents and Materials for Part I
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Resorcinol | C₆H₆O₂ | 110.11 | 5.5 g | 50 | Highly activated phenol, ensure it is dry. |
| Ethyl 2-ethylacetoacetate | C₈H₁₄O₃ | 158.19 | 8.3 g (8.1 mL) | 52.5 | Use a slight excess (1.05 eq). |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 20 mL | - | Catalyst and dehydrating agent. |
| Ethanol (95%) | C₂H₅OH | 46.07 | ~100 mL | - | For recrystallization. |
| Ice | H₂O | 18.02 | ~200 g | - | For quenching the reaction. |
| Round-bottom flask (100 mL) | - | - | 1 | - | |
| Magnetic stirrer and stir bar | - | - | 1 | - | |
| Ice bath | - | - | 1 | - | |
| Buchner funnel and filter paper | - | - | 1 | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, place resorcinol (5.5 g, 50 mmol).
-
Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (20 mL) to the resorcinol with gentle stirring. The resorcinol will dissolve, often with a color change.
-
Rationale: Adding the strong acid slowly and with cooling is a critical safety measure to dissipate the significant heat of dilution.
-
-
Reactant Addition: While maintaining the temperature below 10°C, add ethyl 2-ethylacetoacetate (8.1 mL, 52.5 mmol) dropwise to the stirred solution over 15-20 minutes.
-
Rationale: Dropwise addition prevents a rapid exotherm that could lead to side reactions and degradation of the product. Resorcinol is a highly activated phenol, allowing the reaction to proceed under milder conditions than simple phenols.[9]
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The mixture will become viscous and may change color.
-
Quenching and Precipitation: Carefully pour the reaction mixture into a beaker containing ~200 g of crushed ice with vigorous stirring. A precipitate will form.
-
Rationale: Pouring the acidic mixture into ice water quenches the reaction and precipitates the organic coumarin product, which is poorly soluble in water, while the sulfuric acid and any unreacted starting materials are diluted.
-
-
Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude solid on the filter with copious amounts of cold water until the washings are neutral to pH paper. Recrystallize the crude product from 95% ethanol to yield 4-ethyl-7-hydroxy-2H-chromen-2-one as a white or off-white solid. Dry the product in a vacuum oven.
Part II: Synthesis of this compound
Mechanism of Williamson Ether Synthesis
This step involves the alkylation of the phenolic hydroxyl group. It is a classic Williamson ether synthesis, which proceeds via an Sₙ2 mechanism. The base deprotonates the acidic 7-hydroxy group to form a phenoxide nucleophile, which then attacks the electrophilic carbon of chloroacetone, displacing the chloride leaving group.
Experimental Protocol
Table 2: Reagents and Materials for Part II
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Ethyl-7-hydroxy-2H-chromen-2-one | C₁₁H₁₀O₃ | 190.19 | 3.8 g | 20 | Intermediate from Part I. |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 4.15 g | 30 | Mild base (1.5 eq). |
| Chloroacetone | C₃H₅ClO | 92.52 | 2.04 g (1.75 mL) | 22 | Lachrymator, handle in a fume hood. |
| Acetone | C₃H₆O | 58.08 | 50 mL | - | Anhydrous, as solvent. |
| Reflux condenser | - | - | 1 | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-ethyl-7-hydroxy-2H-chromen-2-one (3.8 g, 20 mmol), anhydrous potassium carbonate (4.15 g, 30 mmol), and acetone (50 mL).
-
Reactant Addition: Add chloroacetone (1.75 mL, 22 mmol) to the suspension.
-
Rationale: Potassium carbonate is a suitable base for deprotonating the phenol without hydrolyzing the ester (lactone) ring. Acetone is an excellent polar aprotic solvent for Sₙ2 reactions.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter off the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone.
-
Isolation: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the final product, this compound.
Characterization of Final Product
The structure of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~ 7.5 (d, 1H, H-5)
-
δ ~ 6.9 (dd, 1H, H-6)
-
δ ~ 6.8 (d, 1H, H-8)
-
δ ~ 6.1 (s, 1H, H-3)
-
δ ~ 4.7 (s, 2H, -O-CH₂-C(O))
-
δ ~ 2.7 (q, 2H, -CH₂-CH₃)
-
δ ~ 2.3 (s, 3H, -C(O)-CH₃)
-
δ ~ 1.2 (t, 3H, -CH₂-CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~ 202 (Ketone C=O)
-
δ ~ 161 (Lactone C=O)
-
Other aromatic and aliphatic carbons consistent with the structure.
-
-
FT-IR (ATR, cm⁻¹):
-
~1720-1740 (Lactone C=O stretch)
-
~1710-1725 (Ketone C=O stretch)
-
~1610, 1580 (C=C aromatic stretch)
-
~1250, 1150 (C-O ether stretch)
-
-
Mass Spectrometry (ESI+):
-
Expected m/z for [M+H]⁺: 247.0965
-
Overall Workflow and Troubleshooting
Diagram 3: Step-by-step experimental workflow.
Table 3: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Part I: Low Yield | Incomplete reaction; reaction temperature too low/high; insufficient reaction time. | Monitor reaction by TLC to ensure completion. Ensure controlled addition of the β-ketoester to avoid overheating. If needed, allow the reaction to stir for a longer period. |
| Part I: Dark/Tarry Product | Reaction temperature was too high, causing polymerization/degradation of resorcinol. | Strictly maintain a low temperature (<10°C) during the addition of sulfuric acid and the β-ketoester. Use high-purity starting materials. |
| Part II: Incomplete Alkylation | Inactive base (K₂CO₃ absorbed moisture); insufficient reflux time; poor quality solvent. | Use freshly dried, anhydrous K₂CO₃ and anhydrous acetone. Extend the reflux time and monitor by TLC. A stronger base/solvent system like Cs₂CO₃ in DMF could be used, but may require lower temperatures. |
| Difficult Purification | Presence of unreacted starting materials or side products (e.g., O-acylated product). | For Part I, ensure thorough washing with water to remove acid. For Part II, column chromatography is highly effective for separating the product from the starting hydroxycoumarin and any potential byproducts.[10] |
References
-
Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. [Link]
-
Pechmann condensation - Wikipedia. [Link]
-
Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Pechmann Condensation Coumarin Synthesis - Organic Chemistry Portal. [Link]
-
Pechmann Condensation | #pechmann #reaction #mechanism | organic chemistry - YouTube. [Link]
-
(PDF) Synthesis of coumarin by Pechman reaction -A Review - ResearchGate. [Link]
-
Coumarin Synthesis Via The Pechmann Reaction - IJSART. [Link]
-
Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement - PMC - PubMed Central. [Link]
-
Optimization of the Pechmann reaction conditions a - ResearchGate. [Link]
-
Effect of types of catalyst on Pechmann condensation of resorcinol with ethyl acetoacetate. [Link]
-
Dealkylation of 7-methoxycoumarin as assay for measuring constitutive and phenobarbital-inducible cytochrome P450s - PubMed. [Link]
-
"The Alkylation and Subsequent Smiles Rearrangement of Hydroxycoumarin " by Omar Elghawy - Ursinus Digital Commons. [Link]
-
Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - NIH. [Link]
-
Optimization of the reaction conditions a | Download Scientific Diagram - ResearchGate. [Link]
-
Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC - NIH. [Link]
-
Pechmann condensation – Knowledge and References - Taylor & Francis. [Link]
-
4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. [Link]
-
(PDF) The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films - ResearchGate. [Link]
-
Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. [Link]
-
Chemosensor properties of 7-hydroxycoumarin substituted cyclotriphosphazenes - PMC. [Link]
- EP0413152A1 - 7-Hydroxy coumarins having substitutions in the 4 position - Google P
-
Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism - Arkivoc. [Link]
- KR100377327B1 - A method for preparing allylated 7-hydroxycoumarin derivatives - Google P
-
A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process - MDPI. [Link]
Sources
- 1. ijsart.com [ijsart.com]
- 2. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Pechmann Condensation [organic-chemistry.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. youtube.com [youtube.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one in Biological Assays
Introduction: Unveiling the Potential of a Fluorogenic Coumarin Derivative
4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one is a member of the coumarin family of compounds, which are widely recognized for their unique photophysical properties.[1][] The core coumarin structure is a versatile scaffold that has been extensively modified to create a vast array of fluorescent probes for biological research.[][3][4][5] These probes are instrumental in the development of highly sensitive and specific assays for monitoring enzyme activities, cellular processes, and for high-throughput screening of potential therapeutic agents.[6][7][8]
The utility of this compound as a biological probe is predicated on the principle of fluorogenic activation. In its native state, the compound is weakly fluorescent. However, enzymatic cleavage of the 2-oxopropoxy group at the 7-position yields the highly fluorescent product, 4-Ethyl-7-hydroxycoumarin. This "light-up" response provides a direct and sensitive measure of enzymatic activity. The large Stokes shift and high quantum yield of the resulting fluorophore make it an ideal candidate for various fluorescence-based detection platforms.[]
This document provides detailed application notes and protocols for the use of this compound in two key areas of biological research: a generic enzyme activity assay and a cell-based cytotoxicity screen.
Principle of Detection: A Fluorogenic Transformation
The fundamental mechanism underlying the use of this compound in enzyme assays is the conversion of a non-fluorescent substrate into a highly fluorescent product. This process is catalyzed by specific classes of enzymes, such as esterases or other hydrolases, that can recognize and cleave the ether linkage of the 2-oxopropoxy group.
Caption: Enzymatic conversion of the substrate.
Application Note 1: A Versatile Fluorogenic Assay for Hydrolase and Esterase Activity
This protocol describes a continuous kinetic assay for measuring the activity of enzymes capable of cleaving the 2-oxopropoxy group from this compound. The rate of increase in fluorescence is directly proportional to the enzyme's activity.
Experimental Workflow
Caption: Workflow for the enzyme activity assay.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, or other buffer suitable for the enzyme of interest)
-
Enzyme of interest
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader
Instrument Settings
| Parameter | Recommended Setting |
| Excitation Wavelength | 360 nm |
| Emission Wavelength | 460 nm |
| Read Mode | Kinetic |
| Data Collection | Every 60 seconds for 30-60 minutes |
| Temperature | Optimal for the enzyme (e.g., 37°C) |
Protocol
-
Prepare the Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store protected from light at -20°C.
-
Prepare the Working Substrate Solution: Dilute the 10 mM stock solution in Assay Buffer to the desired final concentration. A typical starting point is a 2X working solution (e.g., 20 µM for a final assay concentration of 10 µM).
-
Prepare Enzyme Dilutions: Prepare serial dilutions of the enzyme in cold Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Procedure: a. Add 50 µL of the 2X working substrate solution to each well of the microplate. b. Include control wells:
- No-Enzyme Control: 50 µL of Assay Buffer instead of the enzyme solution.
- Substrate Blank: 100 µL of Assay Buffer. c. Pre-incubate the plate at the desired assay temperature for 5-10 minutes. d. Initiate the reaction by adding 50 µL of the enzyme dilution to the appropriate wells. e. Immediately place the plate in the fluorescence microplate reader and begin kinetic measurements.
-
Data Analysis: a. Plot the relative fluorescence units (RFU) versus time for each enzyme concentration. b. Determine the initial reaction rate (V₀) from the linear portion of the curve (RFU/min). c. Subtract the rate of the no-enzyme control from the rates of the enzyme-containing wells. d. Enzyme activity can be expressed as the rate of product formation, which can be quantified using a standard curve of 4-Ethyl-7-hydroxycoumarin.
Application Note 2: Cell-Based Assay for Screening Cytotoxic Effects
This protocol outlines a method to assess the potential cytotoxic effects of this compound on a selected cancer cell line. This is a crucial step in early-stage drug discovery and can reveal potential therapeutic applications of novel compounds.[3][4][9][10]
Experimental Workflow
Caption: Workflow for the cytotoxicity assay.
Materials and Reagents
-
This compound
-
Cancer cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell viability reagent (e.g., Resazurin, MTT)
-
96-well clear, flat-bottom tissue culture plates
-
Multichannel pipette
-
Incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance or fluorescence)
Protocol
-
Cell Seeding: a. Harvest and count cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5%. c. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. d. Include control wells:
- Vehicle Control: Medium with the same final concentration of DMSO.
- Untreated Control: Complete medium only. e. Incubate the plate for 48 to 72 hours.
-
Viability Assessment (using Resazurin as an example): a. Prepare a working solution of Resazurin in PBS. b. Add 20 µL of the Resazurin solution to each well. c. Incubate for 1-4 hours at 37°C, protected from light. d. Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Note on Interference: It is crucial to run a control plate with the compound dilutions in cell-free medium to assess any potential interference of the compound or its metabolites with the viability assay's fluorescence.
-
-
Data Analysis: a. Subtract the background fluorescence (medium only) from all readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control:
- % Viability = (Fluorescence of treated cells / Fluorescence of vehicle control) x 100 c. Plot the % viability against the log of the compound concentration. d. Use a non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).
References
-
O'Brien, M. A., et al. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. International Journal of Molecular Sciences, 21(13), 4708. [Link]
-
O'Brien, M. A., et al. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. PubMed. [Link]
-
University of Turku. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. UTUPub. [Link]
-
O'Brien, M. A., et al. (2020). (PDF) Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. ResearchGate. [Link]
-
Abdel-Gawad, S. M., et al. (2000). Novel Coumarin Derivatives with Expected Biological Activity. Molecules, 5(10), 102-108. [Link]
-
Sharma, A., et al. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry, 14(10), 1869-1915. [Link]
-
Abdel-Gawad, S. M., et al. (2000). Novel Coumarin Derivatives with Expected Biological Activity. ResearchGate. [Link]
-
Tran, T. D., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1664. [Link]
-
Ali, M. A., et al. (2022). Design, synthesis and biological evaluation of novel coumarin derivatives as multifunctional ligands for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 242, 114689. [Link]
-
Mol-Instincts. ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate. [Link]
-
Pérez-Pérez, A., et al. (2023). Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents. ACS Omega, 8(29), 26315–26328. [Link]
-
Kumar, S., et al. (2015). Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o826–o827. [Link]
-
Jalapathi, P., et al. (2014). Synthesis, antimicrobial activity, and molecular modeling of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one. ResearchGate. [Link]
-
Kumar, D., et al. (2011). Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters, 21(16), 4857-4860. [Link]
-
Ghosh, S., et al. (2021). 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. RSC Advances, 11(17), 10183–10195. [Link]
-
El-Sayed, W. M., et al. (2020). In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as an Antitumor Agent. Anticancer Agents in Medicinal Chemistry, 20(18), 2246–2266. [Link]
Sources
- 1. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of novel coumarin derivatives as multifunctional ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - UTUPub [utupub.fi]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one Cytotoxicity
Introduction: The Therapeutic Potential of Coumarin Derivatives and the Imperative for Rigorous Cytotoxicity Profiling
The coumarin scaffold, a benzopyrone structure, is a privileged pharmacophore found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] In the realm of oncology, coumarin derivatives have garnered significant attention for their potential as anticancer agents.[2][3] These compounds have been reported to induce apoptosis, inhibit angiogenesis, and modulate key signaling pathways implicated in tumorigenesis, such as the PI3K/Akt pathway.[1][4][5] The diverse pharmacological landscape of coumarins underscores the necessity of comprehensive preclinical evaluation to identify novel candidates with potent and selective cytotoxic effects against cancer cells.
This document provides a detailed guide for the in vitro evaluation of the cytotoxic properties of a novel coumarin derivative, 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one . While specific biological data for this compound is not yet extensively published, its structural similarity to other cytotoxic coumarins suggests its potential as a subject for anticancer research.[6] The protocols outlined herein are designed to establish a robust and reproducible framework for determining its cytotoxic efficacy, elucidating its mechanism of action, and providing a foundation for further drug development.
Compound Information: Synthesis and Preparation
Hypothesized Synthesis of this compound
The synthesis of the title compound can be envisioned through a two-step process starting from the readily available 7-hydroxy-4-ethyl-2H-chromen-2-one. The initial Pechmann condensation of resorcinol with ethyl butyrylacetate would yield the 7-hydroxy-4-ethylcoumarin core. Subsequent alkylation of the 7-hydroxy group with chloroacetone in the presence of a suitable base like potassium carbonate in an acetone solvent system would furnish the final product, this compound.[7]
Preparation of Stock Solutions
For in vitro testing, a 10 mM stock solution of this compound should be prepared in sterile dimethyl sulfoxide (DMSO). The stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Serial dilutions should be prepared in the appropriate cell culture medium immediately before each experiment, ensuring the final DMSO concentration does not exceed 0.5% (v/v) to minimize solvent-induced cytotoxicity.
Experimental Workflow for Cytotoxicity Evaluation
The comprehensive evaluation of a novel compound's cytotoxicity involves a multi-faceted approach, starting with a broad screening to determine its potency and progressing to more detailed mechanistic studies.
Caption: Overall experimental workflow for the in vitro evaluation of cytotoxicity.
Phase 1: Initial Cytotoxicity Screening
The initial phase focuses on determining the concentration-dependent cytotoxic effect of this compound across a panel of relevant cancer cell lines.
Selection of Cancer Cell Lines
The choice of cell lines is critical for contextualizing the cytotoxic activity of the test compound. Based on the reported activity of other coumarin derivatives, a panel of human cancer cell lines is recommended.[2][8]
| Cell Line | Cancer Type | Rationale |
| A549 | Non-small cell lung cancer | A commonly used model for lung cancer studies.[9] |
| HeLa | Cervical cancer | A robust and well-characterized cancer cell line.[2] |
| MCF-7 | Breast cancer (ER+) | Represents hormone-dependent breast cancer.[8] |
| Panc-1 | Pancreatic cancer | Pancreatic cancer is known for its resistance to chemotherapy.[2] |
| HL-60 | Acute promyelocytic leukemia | A suspension cell line model for leukemia.[4] |
| HepG2 | Hepatocellular carcinoma | Liver cancer is a relevant target for many natural products.[4] |
A non-cancerous cell line, such as human dermal fibroblasts (HDF) or bronchial epithelial cells (BEAS-2B), should be included to assess the selectivity of the compound.[9]
Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability.[10][11]
Materials:
-
96-well flat-bottom plates
-
Selected cancer and non-cancerous cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[11]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[11] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[12]
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Phase 2: Confirmation and Mechanism of Cell Death
This phase aims to confirm the cytotoxic effect using a different assay principle and to investigate whether the observed cell death is due to apoptosis or necrosis.
Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay measures the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes, which is a hallmark of necrosis or late apoptosis.[13]
Materials:
-
Cells cultured and treated as in the MTT assay
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Sample Collection: After the treatment period, carefully transfer a 50 µL aliquot of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.[13]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to a maximum LDH release control (cells lysed with a lysis buffer).
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[14]
Materials:
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.[15]
Protocol: Caspase-3/7 Activity Assay
Caspases are key executioners of apoptosis. This assay measures the activity of caspase-3 and -7, which are activated during the apoptotic cascade.[16][17]
Materials:
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as described for the MTT assay.
-
Reagent Addition: After the desired incubation time, add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Phase 3: Hypothesized Signaling Pathway Analysis
Based on existing literature for coumarin derivatives, a plausible mechanism of action for this compound is the induction of apoptosis through the inhibition of the PI3K/Akt signaling pathway.[4][5]
Caption: Hypothesized PI3K/Akt signaling pathway for coumarin-induced apoptosis.
To investigate this, Western blotting can be performed to assess the phosphorylation status of key proteins in this pathway, such as Akt (at Ser473) and the expression levels of downstream targets like the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. A decrease in p-Akt levels and an increase in the Bax/Bcl-2 ratio would support the proposed mechanism.
Conclusion
The protocols detailed in this application note provide a comprehensive framework for the initial in vitro cytotoxic evaluation of this compound. By systematically assessing its impact on cell viability, determining the mode of cell death, and investigating the underlying molecular mechanisms, researchers can build a robust data package to support the further development of this and other novel coumarin derivatives as potential anticancer therapeutic agents.
References
-
El-Sayed, M. A., et al. (2022). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Molecules, 27(19), 6709. [Link]
-
Stanković, N., et al. (2023). Synthesis and Cytotoxicity Evaluation of Novel Coumarin–Palladium(II) Complexes against Human Cancer Cell Lines. International Journal of Molecular Sciences, 24(13), 10831. [Link]
-
Montagner, C., et al. (2011). In Vitro Cytotoxic Screening of Coumarins. Latin American Journal of Pharmacy, 30(9), 1669-1674. [Link]
-
Abdel-Hafez, S. M., et al. (2022). New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation. Molecules, 27(15), 4991. [Link]
-
Gnerre, C., et al. (2024). Hybridization Approach Applied to Umbelliferon and Vanilloids toward New Inhibitors of Carbonic Anhydrases IX and XII with In Vitro and In Silico Evaluation in Lung Cancer. Journal of Medicinal Chemistry. [Link]
-
Al-Warhi, T., et al. (2020). In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line. Pharmaceutical Sciences, 26(4), 332-339. [Link]
-
Al-Ostoot, F. H., et al. (2022). Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells. Molecules, 27(7), 2200. [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. [Link]
-
Shaheen, S., et al. (2016). Preparation and in Vitro Cytotoxic Evaluation Studies of Ethyl-4-methyl-6-(7-methoxy-2-oxo-2H-chromen-8-yl)-hexa-2,4-dien-1-oate, an Analogue of Osthol. International Journal of Pharmaceutical Sciences and Research, 7(1), 1-5. [Link]
-
Real Research S.A. (n.d.). MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. [Link]
-
ResearchGate. (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one. [Link]
-
ResearchGate. (2025). Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review. [Link]
-
Dojindo Molecular Technologies, Inc. (2018). Annexin V, FITC Apoptosis Detection Kit Technical Manual. [Link]
-
Elabscience. (n.d.). Annexin V-FITC/PI Apoptosis Kit. [Link]
-
Kumar, S., et al. (2015). Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o814–o815. [Link]
-
Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. [Link]
-
PubMed. (2022). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. [Link]
-
Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. [Link]
-
Lafta, S. J., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(4). [Link]
-
ResearchGate. (2025). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Journal of Chemical Education. (2018). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Cytotoxicity Evaluation of Novel Coumarin–Palladium(II) Complexes against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. real-research.com [real-research.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. dojindo.com [dojindo.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 17. Caspase 3/7 Activity [protocols.io]
Application Notes and Protocols for Antimicrobial and Antioxidant Screening of Coumarin Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Coumarins
Coumarins, a diverse class of benzopyrone-containing heterocyclic compounds, are ubiquitously found in nature, particularly in higher plants.[1][2] Their varied pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticoagulant properties, have established them as privileged scaffolds in medicinal chemistry and drug discovery.[1][3][4] This guide provides detailed protocols and technical insights for the effective screening of coumarin compounds for two of their most significant bioactivities: antimicrobial and antioxidant effects.
The rationale for focusing on these two screening paradigms stems from the pressing global health challenges of antimicrobial resistance and diseases associated with oxidative stress. The structural versatility of the coumarin nucleus allows for substitutions that can modulate these biological activities, making high-throughput screening a critical step in identifying lead compounds.[5][6][7]
Part 1: Antimicrobial Susceptibility Testing of Coumarin Derivatives
The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[7] Coumarins have demonstrated promising activity against a range of bacteria and fungi, potentially by disrupting cell membrane integrity, inhibiting DNA gyrase, or interfering with biofilm formation.[6][8][9] The following protocols are foundational for assessing the antimicrobial efficacy of novel coumarin derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a quantitative method used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This method is highly reproducible and is considered a gold standard, with guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10][11][12][13]
Causality Behind Experimental Choices:
-
96-Well Plate Format: Enables high-throughput screening of multiple compounds and concentrations simultaneously.
-
Mueller-Hinton Broth (MHB): A standardized medium that supports the growth of most common pathogens and has minimal interference with the activity of antimicrobial agents.
-
McFarland Standard: Ensures a standardized inoculum density, which is crucial for the reproducibility of MIC values.
-
Serial Dilutions: Allows for the precise determination of the MIC value over a range of concentrations.
-
Positive and Negative Controls: Essential for validating the assay. The positive control (no compound) ensures the bacteria are viable, while the negative control (no bacteria) confirms the sterility of the medium.
Detailed Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Inoculate the colonies into a tube containing 5 mL of Mueller-Hinton Broth (MHB).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14]
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
-
-
Preparation of Coumarin Compound Dilutions:
-
Prepare a stock solution of the coumarin derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the coumarin stock solution with MHB to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the diluted coumarin compound.
-
Include a positive control (MHB + inoculum, no compound) and a negative control (MHB only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the coumarin compound that completely inhibits visible bacterial growth.
-
Agar Well Diffusion Method
The agar well diffusion method is a qualitative or semi-quantitative technique to screen for antimicrobial activity.[15][16] It is based on the diffusion of the antimicrobial agent from a well through a solidified agar medium seeded with the test microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.
Causality Behind Experimental Choices:
-
Muller Hinton Agar (MHA): The standard medium for antimicrobial susceptibility testing of non-fastidious bacteria.[15]
-
Lawn Culture: Ensures a uniform distribution of the bacterial inoculum across the agar surface.[17]
-
Well Creation: Provides a reservoir for the test compound to diffuse into the agar.
-
Zone of Inhibition: The diameter of the clear zone is proportional to the susceptibility of the microorganism to the compound and its diffusion characteristics in the agar.
Detailed Protocol:
-
Preparation of Inoculated Agar Plates:
-
Well Creation and Sample Addition:
-
Aseptically punch wells (6-8 mm in diameter) into the inoculated MHA plate using a sterile cork borer or a pipette tip.[16][17]
-
Carefully add a defined volume (e.g., 50-100 µL) of the coumarin compound solution (at a known concentration) into each well.[16][18]
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound, e.g., DMSO).[15]
-
-
Incubation and Measurement:
Visualization of Antimicrobial Screening Workflow
Caption: Principles of common antioxidant assays.
Data Presentation: Antioxidant Activity
Present the antioxidant data in a comparative table.
| Coumarin Derivative | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP Value (µM Fe²⁺ Equiv.) |
| Compound C | 25.4 | 15.8 | 1250 |
| Compound D | 8.2 | 5.1 | 2100 |
| Standard (Trolox) | 12.5 | 8.0 | 1800 |
| Standard (Ascorbic Acid) | 18.0 | 10.2 | 2500 |
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial screening of coumarin compounds for their antimicrobial and antioxidant properties. Positive hits from these assays should be further investigated to determine their mechanisms of action, toxicity profiles, and structure-activity relationships (SAR). Advanced studies may include time-kill kinetics for antimicrobial agents and cell-based antioxidant assays to confirm activity in a more biologically relevant system. The versatility of the coumarin scaffold continues to make it a promising area for the development of new therapeutic agents.
References
- Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024, December 20). [Source Name].
- OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.
- DPPH Antioxidant Assay Kit D678 manual. DOJINDO.
- DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences.
- FRAP Antioxidant Assay, Cat. # BAQ066. G-Biosciences.
- Antimicrobial activity by Agar well diffusion. (2021, June 29). Chemistry Notes.
- Coumarins as Potential Antioxidant Agents Complemented with Suggested Mechanisms and Approved by Molecular Modeling Studies. MDPI.
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Source Name].
- The ABTS Antioxidant Assay: A Comprehensive Technical Guide. Benchchem.
- Antioxidant Activity of Coumarins and Their Metal Complexes. (2023, April 26). PMC - NIH.
- The Antioxidant Activity of New Coumarin Derivatives. MDPI.
- ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 26). Protocols.io.
- Coumarins as antioxidants. PubMed.
- Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Source Name].
- Evaluation of the Antioxidant Capacity of Synthesized Coumarins. MDPI.
- ABTS Antioxidant Assay Kit. Zen-Bio.
- Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021, September 24). [Source Name].
- ABTS Antioxidant Capacity Assay Kit Manual. Cosmo Bio USA.
- FRAP Antioxidant Capacity Assay Kit Manual. Cosmo Bio USA.
- Antioxidant Activity of Coumarine Compounds. [Source Name].
- Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central.
- ABTS Antioxidant Capacity Assay. G-Biosciences.
- Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). [Source Name].
- The antioxidant activity of coumarins and flavonoids. PubMed.
- A Comparative Guide to the Antioxidant Capacity of Coumarin Derivatives: A Cross-Assay Validation. Benchchem.
- Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives. Journal of Medicinal and Pharmaceutical Chemistry Research.
- Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). MDPI.
- Coumarin-containing hybrids and their antibacterial activities. PubMed.
- The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020, January 8). PMC - NIH.
- DPPH Antioxidant Assay Kit. Zen-Bio.
- DPPH Radical Scavenging Assay. MDPI.
- Agar well diffusion assay. (2020, November 1). YouTube.
- Antibacterial Susceptibility Test Interpretive Criteria. (2025, December 15). FDA.
- A Convenient Microdilution Method for Screening Natural Products Against Bacteria and Fungi. [Source Name].
- Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. PMC - NIH.
- Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers.
- Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. (2025, March 13). Scientific Research Publishing.
- Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. (2023, September 20). PMC - NIH.
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.
- CLSI: Clinical & Laboratory Standards Institute. [Source Name].
- Application Notes and Protocols for High-Throughput Screening of Coumarin Derivatives for Antibacterial Activity. Benchchem.
- Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018, February 14). NIH.
- A Convenient Microdilution Method for Screening Natural Products Against Bacteria and Fungi | Request PDF. (2025, August 7). ResearchGate.
- What is the best protocol of broth microdilution method to check antimicrobial activity of crude extracts of Plants? (2022, March 3). ResearchGate.
- Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae). PMC - NIH.
- Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. (2021, December 2). PMC - NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Coumarins as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The antioxidant activity of coumarins and flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 6. Coumarin-containing hybrids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli [frontiersin.org]
- 9. Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. - References - Scientific Research Publishing [scirp.org]
- 12. nih.org.pk [nih.org.pk]
- 13. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemistnotes.com [chemistnotes.com]
- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. botanyjournals.com [botanyjournals.com]
- 19. hereditybio.in [hereditybio.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing Staining Protocols for 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one
Welcome to the technical support center for 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure successful staining experiments. As a coumarin-based fluorescent probe, this compound offers potential for various cellular imaging applications. However, like any fluorescent staining procedure, optimal results require careful protocol optimization. This document provides a framework for achieving clear, specific, and reproducible staining.
Understanding the Probe: A Quick Reference
This compound belongs to the coumarin family of fluorescent dyes. Coumarins are known for their bright blue-to-green fluorescence and sensitivity to the local microenvironment.[1] The chemical structure of this particular derivative, with an ethyl group at the 4-position and a 2-oxopropoxy group at the 7-position, will influence its photophysical properties, solubility, and cellular uptake. The alkoxy group at the C-7 position generally acts as an electron-donating group, which can enhance fluorescence.[2]
| Property | Predicted Characteristic | Optimization Considerations |
| Excitation/Emission | Expected in the blue-green region of the spectrum. | Use appropriate filter sets for blue-fluorescent dyes. |
| Solubility | Likely soluble in organic solvents like DMSO and less soluble in aqueous buffers. | Prepare concentrated stock solutions in anhydrous DMSO. |
| Cell Permeability | The overall lipophilicity will determine its ability to cross cell membranes. | Optimization of incubation time and concentration is crucial for live-cell imaging. |
| Photostability | Coumarin dyes have variable photostability.[3] | Minimize light exposure and use antifade reagents for fixed samples. |
Frequently Asked Questions (FAQs)
Q1: What are the expected excitation and emission wavelengths for this probe?
Q2: How should I prepare and store a stock solution of this probe?
A2: It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO).[5] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before use, allow an aliquot to warm to room temperature before opening to prevent condensation.
Q3: Can this probe be used for live-cell imaging?
A3: The suitability for live-cell imaging depends on the probe's cell permeability and cytotoxicity. The lipophilicity imparted by the ethyl and oxopropoxy groups may allow for passive diffusion across the cell membrane.[6] However, it is crucial to perform a toxicity assay to determine the optimal, non-toxic concentration and incubation time for your specific cell type.[7]
Q4: Is this probe suitable for fixed and permeabilized cells?
A4: Yes, this probe can likely be used for staining fixed and permeabilized cells. Fixation with paraformaldehyde followed by permeabilization with a detergent like Triton X-100 is a common starting point.[8] The choice of fixation and permeabilization method can impact staining patterns and should be optimized.[9]
Q5: What is the likely cellular target of this probe?
A5: Without specific targeting moieties, coumarin derivatives can accumulate in various cellular compartments based on their physicochemical properties. Lipophilic coumarins may accumulate in membranes or lipid droplets.[][10] The precise localization of this compound in your experimental system should be determined through co-localization studies with known organelle markers.
Troubleshooting Guide
This section addresses common issues encountered during staining protocols and provides a systematic approach to resolving them.
Issue 1: Weak or No Fluorescence Signal
A weak or absent signal is a frequent challenge in fluorescence microscopy. Follow these steps to diagnose and resolve the issue.
Caption: Workflow for optimizing the staining concentration of the fluorescent probe.
References
-
Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. Journal of the American Chemical Society. Available at: [Link]
-
Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
AIE Based Coumarin Chromophore - Evaluation and Correlation Between Solvatochromism and Solvent Polarity Parameters. Journal of Fluorescence. Available at: [Link]
-
Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. Iris-ARPI. Available at: [Link]
-
Solvatochromism and electronic structure of coumarin derivative. AIP Conference Proceedings. Available at: [Link]
-
4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry. Available at: [Link]
-
Solvatochromic Study of Coumarin in Pure and Binary Solvents with Computational Insights into Dipole Moment, Reactivity, and Stabilization Energy. Semantic Scholar. Available at: [Link]
-
Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies. Journal of Fluorescence. Available at: [Link]
-
Excited-state dipole moments of some Coumarin dyes from a solvatochromic method using the solvent polarity parameter, E N T. ResearchGate. Available at: [Link]
-
The photostability of some fluorescent disperse dyes derivatives of coumarin. Dyes and Pigments. Available at: [Link]
-
fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Journal of Materials Chemistry B. Available at: [Link]
-
Coumarin as a general switching auxiliary to prepare photochromic and spontaneously blinking fluorophores. PubMed Central. Available at: [Link]
-
Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. MDPI. Available at: [Link]
-
Synthesis and Study of the fluorescent properties of 4-hydroxy-coumarin derivatives. ResearchGate. Available at: [Link]
-
Synthesis, structure-activity relationships (SAR) and in silico studies of coumarin derivatives with antifungal activity. PubMed. Available at: [Link]
-
Synthesis and Study of the fluorescent properties of 4-hydroxy-coumarin derivatives. Journal of Physics: Conference Series. Available at: [Link]
-
Discovery and structure-activity relationship of coumarin derivatives as TNF-alpha inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Structure activity relationship of coumarin derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. PubMed Central. Available at: [Link]
-
Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Omega. Available at: [Link]
-
Photophysical properties of coumarin and its derivatives with 3-and 7-substitution. ResearchGate. Available at: [Link]
-
Synthesis and application of coumarin fluorescence probes. RSC Publishing. Available at: [Link]
-
7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. PubMed Central. Available at: [Link]
-
Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling. PubMed Central. Available at: [Link]
-
The photostability of some fluorescent disperse dyes derivatives of coumarin. ResearchGate. Available at: [Link]
-
Chemical structure and basic photophysical properties of coumarin and... ResearchGate. Available at: [Link]
-
Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. National Institutes of Health. Available at: [Link]
-
The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. PubMed Central. Available at: [Link]
-
Photophysical properties of coumarin-1 and coumarin-2 in water. Morressier. Available at: [Link]
-
This compound, 95% Purity, C14H14O4, 5 grams. Advanced Molecular Data. Available at: [Link]
-
Effect of C(2)=O group modifications on photophysical characteristics. ResearchGate. Available at: [Link]
-
Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. PubMed Central. Available at: [Link]
-
Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions. MDPI. Available at: [Link]
-
4-ethyl-2-oxo-2h-chromen-7-yl acetate. PubChemLite. Available at: [Link]
-
Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. Available at: [Link]
Sources
- 1. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nathan.instras.com [nathan.instras.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, structure-activity relationships (SAR) and in silico studies of coumarin derivatives with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Coumarin as a general switching auxiliary to prepare photochromic and spontaneously blinking fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Reducing Photobleaching of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one
Welcome to the technical support guide for 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate photobleaching, a critical issue in fluorescence-based experiments. As a 7-alkoxycoumarin derivative, this fluorophore's performance is subject to principles common to its chemical class. This guide provides in-depth, evidence-based strategies to maximize its photostability and ensure the integrity of your experimental data.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it affect this coumarin compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of its ability to emit light.[3] The process begins when the fluorophore absorbs a photon, moving to an excited singlet state. While it should ideally return to the ground state by emitting a fluorescent photon, there's a probability it will transition to a highly reactive, long-lived triplet state.[4][5] In this state, the fluorophore can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which then attack and degrade the dye molecule, rendering it non-fluorescent.[3][6] Coumarin dyes, including this compound, are known to be susceptible to this oxygen-dependent degradation.[3][6]
Q2: What are the primary factors that accelerate photobleaching?
Several factors can increase the rate of photobleaching:
-
High Excitation Intensity: Higher laser power or illumination intensity increases the rate at which fluorophores are excited, raising the probability of them entering the destructive triplet state.[3][7]
-
Prolonged Exposure Time: The longer the sample is illuminated, the more cycles of excitation and emission each fluorophore undergoes, increasing the cumulative chance of a photobleaching event.[8]
-
Presence of Oxygen: Molecular oxygen is a primary mediator of photobleaching for many dyes, including coumarins.[3][6] Its availability in the sample environment is a critical factor.
-
Local Chemical Environment: The pH, polarity, and viscosity of the medium surrounding the fluorophore can influence its photostability.[9]
Q3: What is the difference between an antifade reagent and a mounting medium?
A mounting medium is the solution used to mount a coverslip over a sample on a microscope slide. It provides a specific refractive index to match the objective lens and preserves the sample. An antifade reagent is a specific chemical component added to a mounting medium with the express purpose of reducing photobleaching.[10] Most antifade reagents work by scavenging for reactive oxygen species, thereby protecting the fluorophore from oxidative damage.[10]
Q4: Can I use commercial antifade reagents with this compound?
Yes. Commercial antifade mounting media are generally effective for coumarin dyes.[11][12] Products like Vectashield have been shown to significantly increase the half-life of coumarin fluorescence compared to standard glycerol/PBS solutions.[11][12] For live-cell imaging, cell-permeable antioxidants like Trolox are commonly used to inhibit photobleaching.[13]
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific experimental problems related to photobleaching.
Problem 1: My signal fades extremely fast during live-cell imaging.
Rapid signal loss in live cells is often due to a combination of high illumination intensity and phototoxicity mediated by reactive oxygen species.
Causality: Live cells require oxygen, making oxygen-scavenging antifade agents used for fixed cells unsuitable. High laser power not only bleaches the dye but also generates ROS that can damage the cells, altering the very biology you are trying to observe.
Solutions:
-
Optimize Imaging Parameters:
-
Reduce Laser Power: Use the lowest laser power that provides a sufficient signal-to-noise ratio. This is the most critical adjustment.[3][9]
-
Minimize Exposure Time: Use the fastest possible acquisition speed (shorter pixel dwell time) and increase detector gain to compensate.[8]
-
Reduce Frequency of Acquisition: In time-lapse experiments, increase the interval between image acquisitions to the longest duration that still captures the dynamics of interest.
-
-
Incorporate a Live-Cell Compatible Antifade Reagent:
-
Add a cell-permeable antioxidant to your imaging medium. Trolox, a vitamin E derivative, is a well-established reagent that protects fluorophores by quenching triplet states and scavenging ROS without significant cell toxicity.
-
Problem 2: My signal is bright initially but bleaches before I can capture a high-resolution image of my fixed sample.
This common issue in fixed-cell imaging points to an inadequate mounting medium and suboptimal imaging strategy.
Causality: Without a protective antifade reagent, the high-intensity illumination required for high-resolution imaging rapidly destroys the coumarin fluorophores.
Solutions:
-
Use a High-Performance Antifade Mounting Medium:
-
Commercial Options: Employ a proven commercial mountant like ProLong or Vectashield. Studies have shown Vectashield can extend the half-life of coumarin fluorescence by over fourfold compared to a simple PBS/glycerol solution.[11][12]
-
"Home-Brew" Options: Prepare a mounting medium containing an oxygen scavenger. See Protocol 1 for a widely used recipe.
-
-
Refine Your Imaging Workflow:
-
Focus on an Adjacent Area: Use the fluorescence signal in a region of the slide you do not intend to image to find the correct focal plane.[14]
-
Use Transmitted Light for Focusing: Whenever possible, use brightfield or DIC to focus on your sample before switching to the fluorescence channel to capture the image.[14] This dramatically reduces the light dose delivered to your area of interest.
-
Problem 3: The initial fluorescence intensity of my sample seems lower after adding an antifade agent.
Some antifade reagents can cause an initial quenching of fluorescence, even while they protect against subsequent photobleaching.
Causality: This phenomenon occurs when the antifade agent itself interacts with the ground or excited state of the fluorophore, leading to non-emissive de-excitation. For example, p-Phenylenediamine (PPD), a highly effective antifade, is known to cause initial dimming and is incompatible with cyanine dyes.[10]
Solutions:
-
Switch to a Different Antifade Reagent:
-
If using PPD, consider switching to 1,4-diazabicyclo[2.2.2]octane (DABCO) or n-propyl gallate (NPG). These are generally less toxic and may have a lower quenching effect on coumarins.[10]
-
Commercial reagents are often formulated to balance antifade protection with initial brightness. Experimenting with different commercial options like SlowFade or Vectashield can identify the best fit for your fluorophore.[11][12]
-
-
Adjust Reagent Concentration:
-
If preparing your own mounting medium, try reducing the concentration of the antifade agent. This requires optimization to find a balance between minimizing initial quenching and providing adequate photoprotection.
-
Data & Protocols
Table 1: Comparison of Common Antifade Reagents
| Reagent | Common Abbreviation | Primary Mechanism | Use Case | Key Considerations |
| p-Phenylenediamine | PPD | Reactive Oxygen Scavenger | Fixed Cells | Highly effective but can reduce initial brightness and is toxic.[10] |
| 1,4-diazabicyclo[2.2.2]octane | DABCO | Reactive Oxygen Scavenger | Fixed & Live Cells | Less effective than PPD but also less toxic.[10] |
| n-Propyl gallate | NPG | Reactive Oxygen Scavenger | Fixed & Live Cells | Non-toxic but can be difficult to dissolve and may have anti-apoptotic effects.[10] |
| Trolox | (None) | Triplet State Quencher & ROS Scavenger | Live Cells | Cell-permeable and highly effective for live imaging. |
| Vectashield® | (Brand Name) | Proprietary Formulation | Fixed Cells | Excellent, well-documented performance for coumarins and other dyes.[11][12] |
Experimental Protocols
Protocol 1: Preparation of a DABCO-Glycerol Antifade Mounting Medium
This protocol describes how to prepare a common, effective antifade medium for fixed samples.
Materials:
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Glycerol (high purity)
-
Phosphate-Buffered Saline (PBS), 10X solution, pH 7.4
-
Deionized water (DI H₂O)
-
50 mL conical tube
Procedure:
-
Prepare 1X PBS: In a beaker, combine 10 mL of 10X PBS with 90 mL of DI H₂O. Mix thoroughly.
-
Weigh DABCO: Weigh out 0.25 g of DABCO and add it to the 50 mL conical tube.
-
Dissolve DABCO: Add 10 mL of the prepared 1X PBS to the conical tube. Vortex or shake vigorously until the DABCO is completely dissolved.
-
Add Glycerol: Slowly add 90 mL of glycerol to the tube.
-
Mix Thoroughly: Invert the tube repeatedly for 10-15 minutes until the solution is homogeneous. Avoid vigorous vortexing at this stage to prevent bubble formation.
-
Aliquot and Store: Aliquot the final solution into smaller microcentrifuge tubes (e.g., 1 mL). Store at -20°C for long-term use. Protect from light. Thaw and warm to room temperature before use.
Visualizations
Troubleshooting Workflow for Photobleaching
Caption: A decision-making workflow for diagnosing and solving photobleaching issues.
References
-
K.J.M. van den Berg, K.J. van der Lingen, H.J. Grande, P.E. Haneveld, Analysis of antifading reagents for fluorescence microscopy, Journal of Histochemistry & Cytochemistry, 49(5), 563-571. Available at: [Link]
-
Semantic Scholar, Analysis of antifading reagents for fluorescence microscopy. Available at: [Link]
-
Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651–2659. Available at: [Link]
-
ResearchGate, My material is 'photobleaching' in fluorescence microscope. What does this mean? Available at: [Link]
-
Chiad Al-Khfaji, B. T., et al. (2013). Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes. International Journal of Modern Physics and Applications, 2(3), 68-73. Available at: [Link]
-
University of Baghdad Digital Repository, Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes. Available at: [Link]
-
PhotochemCAD, 7-Hydroxycoumarin. Available at: [Link]
-
ResearchGate, Strategies to reduce photobleaching, dark state transitions and phototoxicity in subdiffraction optical microscopy. Available at: [Link]
-
Gomasa, J., et al. (2021). 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. RSC Advances, 11(18), 10833-10843. Available at: [Link]
-
RSC Publishing, 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. Available at: [Link]
-
News-Medical.Net, Minimizing Photobleaching in Fluorescence Microscopy. Available at: [Link]
-
PubChemLite, 4-methyl-7-(2-oxopropoxy)-2h-chromen-2-one. Available at: [Link]
-
Gaur, M., et al. (2023). Supramolecular assembly of coumarin 7 with β-cyclodextrin derivative: modulation on the photophysical properties and pKa shift. Journal of Photochemistry and Photobiology A: Chemistry, 435, 114324. Available at: [Link]
-
Kaidbey, K. H., & Kligman, A. M. (1981). Photosensitization by coumarin derivatives. Archives of Dermatology, 117(5), 258–263. Available at: [Link]
Sources
- 1. 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. news-medical.net [news-medical.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 11. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of antifading reagents for fluorescence microscopy. | Semantic Scholar [semanticscholar.org]
- 13. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - CN [thermofisher.cn]
- 14. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Troubleshooting Non-Specific Binding of Coumarin Fluorescent Probes
Welcome to the technical support center for troubleshooting non-specific binding of coumarin fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during fluorescence-based experiments. Here, we delve into the root causes of non-specific binding and provide practical, field-proven solutions to enhance the quality and reliability of your data.
Understanding the Challenge: The Nature of Non-Specific Binding
Non-specific binding is the undesirable adhesion of fluorescent probes to cellular components or surfaces other than the intended target. This phenomenon is a significant source of background noise, which can obscure the true signal from your target of interest, leading to misinterpretation of results and reduced assay sensitivity.[1][2] Coumarin dyes, while offering excellent photophysical properties, can be prone to non-specific interactions due to their inherent hydrophobicity and potential for electrostatic interactions.[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary drivers of non-specific binding with coumarin probes?
A1: The non-specific binding of coumarin probes is primarily governed by two main physicochemical forces:
-
Hydrophobic Interactions: The aromatic core of the coumarin scaffold is inherently hydrophobic, leading to a tendency to associate with non-polar structures within the cell, such as lipid membranes and the hydrophobic pockets of proteins.[3] This is a major contributor to background fluorescence.
-
Electrostatic Interactions: Depending on the specific functional groups of the coumarin derivative and the pH of the experimental buffer, the probe may carry a net charge. This can lead to electrostatic attraction or repulsion with charged cellular components, contributing to non-specific binding.[4][5][6]
The interplay of these forces dictates the extent of non-specific binding and is a critical consideration in experimental design.
Q2: My background fluorescence is very high, obscuring my signal. Where do I start troubleshooting?
A2: High background fluorescence is a classic sign of non-specific binding. A systematic approach to troubleshooting is essential. The following workflow diagram outlines the key steps to diagnose and resolve this issue.
Caption: A systematic workflow for troubleshooting high background fluorescence.
We will now delve into each of these steps in detail.
Q3: How do I correctly optimize the concentration of my coumarin probe?
A3: Using an excessively high probe concentration is one of the most common causes of high background. A titration experiment is crucial to determine the optimal concentration that provides the best signal-to-noise ratio.
Experimental Protocol: Probe Concentration Titration
-
Cell Seeding: Plate your cells at the desired density in a multi-well imaging plate and allow them to adhere and grow overnight.
-
Prepare a Dilution Series: Prepare a series of dilutions of your coumarin probe in your imaging buffer. A good starting point is to test a range of concentrations from 10-fold below to 10-fold above the manufacturer's recommended concentration.
-
Staining: Remove the culture medium and add the different probe concentrations to the respective wells. Include a "no-probe" control well for measuring autofluorescence.
-
Incubation: Incubate the cells for the recommended time and temperature.
-
Washing: Wash the cells 2-3 times with pre-warmed buffer to remove unbound probe.
-
Imaging: Acquire images using consistent settings (e.g., laser power, exposure time) for all wells.
-
Analysis: Quantify the mean fluorescence intensity of both the target structure and a background region in each image. Calculate the signal-to-noise ratio (S/N) for each concentration.
Data Presentation: Example of a Probe Titration Experiment
| Probe Concentration | Mean Signal Intensity (a.u.) | Mean Background Intensity (a.u.) | Signal-to-Noise Ratio (S/N) |
| 0.1X | 500 | 100 | 5.0 |
| 0.5X | 2000 | 250 | 8.0 |
| 1X (Optimal) | 4000 | 400 | 10.0 |
| 5X | 6000 | 1500 | 4.0 |
| 10X | 7000 | 3000 | 2.3 |
The optimal concentration is the one that yields the highest S/N ratio, not necessarily the brightest signal.
Q4: What are the most effective blocking strategies for coumarin probes?
A4: Blocking is a critical step to saturate non-specific binding sites before adding your fluorescent probe. The choice of blocking agent and the composition of the blocking buffer are key.
Common Blocking Agents:
| Blocking Agent | Typical Concentration | Key Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in PBS or TBS | Use high-purity, IgG-free BSA to avoid cross-reactivity. A good general-purpose blocking agent.[7][8] |
| Normal Serum | 5-10% (v/v) in PBS or TBS | Use serum from the same species as the secondary antibody (if applicable) to block Fc receptors.[8][9] |
| Fish Gelatin | 0.1-1% (w/v) in PBS or TBS | A good alternative to BSA, especially when using antibodies that may cross-react with bovine proteins. |
| Commercial Blocking Buffers | Varies | Often contain proprietary formulations of proteins and polymers designed to minimize background. Can be a convenient and effective option. |
Advanced Blocking Strategies:
For particularly challenging experiments, consider these advanced strategies:
-
Sequential Blocking: Use a combination of blocking agents. For example, an initial block with BSA followed by a block with normal serum.
-
Addition of Detergents: Including a mild non-ionic detergent like Tween-20 (0.05-0.1%) in your blocking and wash buffers can help to reduce hydrophobic interactions.
-
Increased Ionic Strength: Increasing the salt concentration (e.g., up to 500 mM NaCl) in your buffers can help to disrupt non-specific electrostatic interactions.[10]
Experimental Protocol: Optimizing Your Blocking Buffer
-
Prepare Different Blocking Buffers: Prepare several blocking buffers with different blocking agents and additives (e.g., 3% BSA in PBS, 5% Goat Serum in PBS, 3% BSA + 0.1% Tween-20 in PBS).
-
Block in Parallel: After fixation and permeabilization, incubate your samples in the different blocking buffers for 1 hour at room temperature.
-
Stain and Image: Proceed with your standard staining protocol using the optimized probe concentration.
-
Compare Background: Quantitatively compare the background fluorescence levels between the different blocking conditions to identify the most effective one for your system.
Q5: How can I optimize my washing steps to reduce background?
A5: Insufficient washing will leave unbound probe in your sample, contributing to high background. Conversely, overly stringent washing can elute your specifically bound probe.
Key Parameters for Wash Buffer Optimization:
-
Number of Washes: Increase the number of wash steps from the standard 2-3 to 4-5.
-
Duration of Washes: Increase the duration of each wash from a quick rinse to 5-10 minutes with gentle agitation.
-
Composition of Wash Buffer:
-
Detergents: Adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) can help to remove non-specifically bound hydrophobic probes.
-
Salt Concentration: Increasing the ionic strength of the wash buffer can disrupt weak electrostatic interactions.
-
Caption: A stepwise approach to optimizing your washing protocol.
Q6: What control experiments are essential for validating my results?
A6: Proper controls are non-negotiable for interpreting your data accurately and confirming that your signal is specific.
Essential Controls:
-
No-Probe Control: Cells that have been processed through the entire staining protocol without the addition of the coumarin probe. This allows you to assess the level of cellular autofluorescence.
-
Secondary Antibody Only Control (for immunofluorescence): If you are using a primary and a fluorescently labeled secondary antibody, this control (omitting the primary antibody) is crucial to ensure that the secondary antibody is not binding non-specifically.
-
Competition Assay (for small molecule probes): If your coumarin probe targets a specific protein, pre-incubating the cells with a high concentration of an unlabeled competitor molecule should significantly reduce the fluorescent signal.
Q7: How can I quantitatively assess non-specific binding?
A7: Moving beyond qualitative visual assessment to quantitative analysis is key for robust and reproducible results.
Quantitative Image Analysis Workflow:
-
Image Acquisition: Acquire images with a high-quality camera, ensuring that you are not saturating the detector.
-
Define Regions of Interest (ROIs):
-
Signal ROI: Draw an ROI around your target structure.
-
Background ROI: Draw an ROI in a region of the cell or image that does not contain your target structure.
-
-
Measure Mean Intensities: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity within each ROI.
-
Calculate Signal-to-Noise Ratio (S/N): S/N = (Mean Signal Intensity - Mean Background Intensity) / Standard Deviation of Background Intensity
A higher S/N ratio indicates a more specific signal. You can use this metric to objectively compare the effectiveness of different troubleshooting strategies.[11]
Concluding Remarks
Troubleshooting non-specific binding of coumarin fluorescent probes requires a systematic and logical approach. By understanding the underlying principles of hydrophobic and electrostatic interactions and by methodically optimizing your experimental parameters, you can significantly improve the quality of your data. Remember that the optimal conditions are often cell type and probe-specific, so empirical testing is key to success.
References
-
Arts, M., et al. (2024). Probing Electrostatic and Hydrophobic Associative Interactions in Cells. UU Research Portal. [Link]
-
Arts, M., et al. (2024). Probing Electrostatic and Hydrophobic Associative Interactions in Cells. PubMed. [Link]
-
Drug Target Review. (2026, January 16). New fluorescent technology tracks drug responses in cells. [Link]
-
RSC Publishing. (2019, November 25). Combining hydrophilic and hydrophobic environment sensitive dyes to detect a wide range of cellular polarity. [Link]
-
ONI Bio. (2019, May 15). 9 tips to optimize your immunofluorescence staining. [Link]
-
S-J, Choi & S, Lee. (2021). An introduction to Performing Immunofluorescence Staining. Methods in Molecular Biology. [Link]
-
Dunn, K. W., et al. (2020). A Quantitative Measurement to Describe the Relative Proximity of Fluorescent Biomarkers. Scientific Reports. [Link]
-
Jungmann, R., et al. (2016). Quantitative Super-Resolution Imaging with qPAINT using Transient Binding Analysis. Nature Methods. [Link]
-
ResearchGate. (2015, August 28). What is the best blocking buffer for immunofluorescence?[Link]
-
Tang, J., et al. (2017). Quantitative Microscopy based on Single-Molecule Fluorescence. Current Opinion in Chemical Biology. [Link]
-
El-Sayed, N. N. E., et al. (2022). Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. Molecules. [Link]
-
Du, Y., et al. (2017). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. Journal of Visualized Experiments. [Link]
-
Prieto, M. J. J., et al. (2010). Role of electrostatic and hydrophobic forces in the interaction of ionic dyes with charged micelles. Langmuir. [Link]
-
Andreani, A., et al. (2007). Discovery and structure-activity relationship of coumarin derivatives as TNF-alpha inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Parvej, H., et al. (2022). Coumarin derivatives inhibit the aggregation of β-lactoglobulin. RSC Advances. [Link]
-
Liu, D., et al. (2002). Further studies on the contribution of electrostatic and hydrophobic interactions to protein adsorption on dye-ligand adsorbents. Journal of Chromatography A. [Link]
-
Muzammil, S., et al. (2013). Elucidation of the Binding Mechanism of Coumarin Derivatives with Human Serum Albumin. PLoS ONE. [Link]
-
ResearchGate. (2025, August 5). Discovery and structure-activity relationship of coumarin derivatives as TNF-α inhibitors. [Link]
-
ResearchGate. Quantitative analysis of fluorescent ligand binding to dopamine D3 receptors using live-cell microscopy. [Link]
-
Di Pietro, A., et al. (2006). Structure-activity relationship of natural and synthetic coumarins inhibiting the multidrug transporter P-glycoprotein. Bioorganic & Medicinal Chemistry. [Link]
-
ResearchGate. Structure activity relationship of coumarin. [Link]
-
Wang, S., et al. (2021). Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors. Molecules. [Link]
-
FluoroFinder. (2024, November 18). Amplification and Background Reduction Techniques. [Link]
-
Zanetti-Domingues, L. C., et al. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLoS ONE. [Link]
-
Hossain, M., et al. (2012). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules. [Link]
-
El-Gamal, S. M., et al. (2023). Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (2025, August 7). Fluorescent Probes for Super-Resolution Imaging in Living Cells. [Link]
-
Bitesize Bio. Fluorescence Microscopy: Super-Resolution and other Novel Techniques. [Link]
-
Paul, B. K., et al. (2023). Effect of ionic strength on aggregation of nile red and coumarin 30 in aqueous medium: primary kinetic salt effect or salting-out effect?. RSC Advances. [Link]
-
Nocentini, A., et al. (2022). Extending the Inhibition Profiles of Coumarin-Based Compounds Against Human Carbonic Anhydrases: Synthesis, Biological, and In Silico Evaluation. International Journal of Molecular Sciences. [Link]
-
Frontiers. Editorial: Recent Advances in Fluorescent Probes for Super-Resolution Microscopy. [Link]
-
Frontiers. Recent Advances in Fluorescent Probes for Super-Resolution Microscopy. [Link]
-
Al-Kaysi, R. O., et al. (2016). Advanced fluorescence microscopy techniques for the life sciences. Applied Spectroscopy Reviews. [Link]
-
MDPI. (2025). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Molecules. [Link]
-
ResearchGate. (2025, August 7). Optimization of Single and Dual Color Immunofluorescence Protocols for Formalin-Fixed, Paraffin-Embedded Archival Tissues. [Link]
-
ResearchGate. (2018, June 7). Coumarin Probe for Selective Detection of Fluoride Ions in Aqueous Solution and Its Bioimaging in Live Cells. [Link]
-
Itoh, Y., et al. (2021). Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay. International Journal of Molecular Sciences. [Link]
Sources
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Elucidation of the Binding Mechanism of Coumarin Derivatives with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Probing Electrostatic and Hydrophobic Associative Interactions in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of electrostatic and hydrophobic forces in the interaction of ionic dyes with charged micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the best blocking buffer for immunofluorescence ? | AAT Bioquest [aatbio.com]
- 8. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. Further studies on the contribution of electrostatic and hydrophobic interactions to protein adsorption on dye-ligand adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Quantitative Measurement to Describe the Relative Proximity of Fluorescent Biomarkers | bioRxiv [biorxiv.org]
Technical Support Center: Synthesis of Substituted 4-Ethylcoumarins
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted 4-ethylcoumarins. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of coumarin synthesis. Here, we address common challenges encountered during the synthesis, purification, and characterization of these valuable scaffolds, with a focus on the widely used Pechmann condensation and its alternatives. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, practical problems that can arise during the synthesis of 4-ethylcoumarins. Each entry is formatted as a question you might ask, followed by a detailed analysis of potential causes and actionable solutions.
Q1: My Pechmann condensation yield is consistently low or fails completely. What are the likely causes and how can I fix it?
A1: Low yields in the Pechmann condensation are a frequent challenge, often stemming from substrate reactivity, catalyst choice, or reaction conditions. The Pechmann reaction is a classic acid-catalyzed condensation of a phenol with a β-ketoester (in this case, ethyl 2-ethylacetoacetate)[1]. Its success is highly dependent on the electronic nature of the phenolic starting material[2].
Potential Causes & Solutions:
-
Substrate Reactivity:
-
The "Why": Phenols bearing electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or halo (-Cl, -Br) are deactivated towards the key electrophilic aromatic substitution step of the mechanism. This significantly slows down the ring-closing reaction, leading to poor yields or reaction failure[2]. Conversely, electron-donating groups (EDGs) like hydroxyl (-OH) or methoxy (-OCH₃) activate the ring and facilitate the reaction[2].
-
The "How": For deactivated phenols, harsher reaction conditions (e.g., higher temperatures, stronger acids like conc. H₂SO₄) may be necessary, but this risks side reactions. A better approach is to switch to a more potent catalyst system. Modern protocols often employ Lewis acids like AlCl₃, ZrCl₄, or solid acid catalysts like Amberlyst-15, which can be more effective for less reactive phenols[3][4].
-
-
Inappropriate Catalyst or Catalyst Deactivation:
-
The "Why": The catalyst's role is to facilitate both the initial transesterification and the subsequent intramolecular cyclization[1]. A catalyst that is too weak may not be sufficient to promote the reaction, while one that is too harsh can cause side reactions like sulfonation of the phenol when using sulfuric acid[5]. Moisture can also deactivate many acid catalysts[6].
-
The "How": Ensure all reagents and glassware are thoroughly dried. If using a classical Brønsted acid like H₂SO₄ fails, consider the alternatives presented in the table below. For sensitive substrates, a milder, recyclable solid acid catalyst can be an excellent choice[4][5].
-
-
Suboptimal Reaction Conditions:
-
The "Why": Insufficient temperature or reaction time can lead to an incomplete reaction[6]. Conversely, excessively high temperatures or prolonged heating can lead to decomposition of starting materials or the product.
-
The "How": Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC). This allows you to find the optimal reaction time for your specific substrate. If the reaction stalls, a modest increase in temperature (e.g., 10-20 °C increments) may be beneficial.
-
Table 1: Comparison of Catalysts for Pechmann Condensation
| Catalyst | Typical Conditions | Advantages | Disadvantages | References |
| Conc. H₂SO₄ | Neat, 80-120 °C | Inexpensive, readily available | Corrosive, can cause sulfonation, harsh workup | [1][2] |
| Amberlyst-15 | Toluene, reflux or solvent-free, 110-130 °C | Heterogeneous, easily removed by filtration, reusable | Lower activity for deactivated phenols | [5][7] |
| ZrCl₄ | Solvent-free, 100-120 °C | Highly efficient, good for a range of substrates | Moisture sensitive, requires anhydrous conditions | [4] |
| Sulfamic Acid | Solvent-free, 100 °C | Mild, inexpensive, solid catalyst, scalable | May require longer reaction times for inactive phenols | [8] |
| InCl₃ | Solvent-free, ball-milling, room temp. | Environmentally friendly (mechanochemical), rapid | Requires specialized ball-milling equipment | [9] |
// Paths for Activated Phenol edg_sol [label="Issue likely with conditions or catalyst.\n- Check for moisture.\n- Monitor via TLC.\n- Consider milder catalyst (e.g., Sulfamic Acid)."];
// Paths for Deactivated Phenol ewg_sol [label="Standard conditions are insufficient.\n- Switch to stronger catalyst (e.g., ZrCl₄, AlCl₃).\n- Increase temperature cautiously.\n- Consider alternative synthetic route."];
// Connections start -> check_phenol; check_phenol -> edg [label=" Is the phenol\nactivated or deactivated? "]; check_phenol -> ewg;
edg -> edg_sol [label="Likely Cause"]; ewg -> ewg_sol [label="Likely Cause"]; } } Caption: Decision tree for troubleshooting low yields.
Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of side products. What are they and how can I prevent them?
A2: Side product formation is common, especially under harsh conditions. The primary competing reaction is often the formation of chromones instead of coumarins.
Potential Causes & Solutions:
-
Simonis Chromone Cyclization:
-
The "Why": Under certain acidic conditions, particularly with catalysts like phosphorus pentoxide (P₂O₅), the reaction can favor a different cyclization pathway to yield a chromone isomer. In the Simonis reaction, the ketone of the β-ketoester reacts first with the phenol's hydroxyl group, leading to the alternative scaffold[1].
-
The "How": The choice of acid catalyst is critical. Brønsted acids like H₂SO₄ or sulfamic acid generally favor the Pechmann pathway to coumarins[1][8]. Avoid conditions known to promote chromone formation. If you suspect chromone formation, careful analysis of ¹H NMR and ¹³C NMR spectra is required to distinguish the isomers.
-
-
Substrate Decomposition or Polymerization:
-
The "Why": Highly activated phenols (e.g., resorcinol, phloroglucinol) or sensitive substrates can degrade or polymerize at high temperatures in the presence of strong acids, leading to a complex mixture of byproducts.
-
The "How": Use milder conditions. For highly activated phenols, the reaction can often be performed at or near room temperature[2]. Using a heterogeneous catalyst like Amberlyst-15 allows for easier temperature control and termination of the reaction once the desired product is formed (as monitored by TLC)[5].
-
Q3: My final product is an oil or refuses to crystallize, making purification difficult. What purification strategies can I employ?
A3: Purification of coumarins can be challenging due to their varying polarities and crystalline nature. A systematic approach to purification is key.
Recommended Purification Workflow:
-
Initial Workup: After the reaction is complete, the crude mixture is typically poured into ice water to precipitate the product and dilute the acid catalyst. The solid is filtered, washed with water to remove residual acid, and then washed with a cold, non-polar solvent like hexane to remove non-polar impurities.
-
Column Chromatography: This is the most reliable method for separating the desired coumarin from side products and unreacted starting materials.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexane (or petroleum ether) is typically effective. Start with a low polarity (e.g., 5% ethyl acetate/hexane) to elute non-polar impurities, and gradually increase the polarity to elute your product. The exact ratio will depend on the substitution pattern of your coumarin.
-
-
Recrystallization: Once a relatively pure product is obtained from chromatography, recrystallization can be used to achieve high purity.
-
The "Why": The goal is to find a solvent system where the coumarin is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
The "How": Ethanol, methanol, or mixtures of ethanol/water or ethyl acetate/hexane are common choices[10]. Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form well-defined crystals. If it "oils out," try a different solvent system or add a small amount of a miscible "poor" solvent to the hot solution until it just becomes cloudy, then allow it to cool[10].
-
Frequently Asked Questions (FAQs)
This section covers broader, more conceptual questions about the synthesis of 4-ethylcoumarins.
Q1: What is the mechanistic role of the acid catalyst in the Pechmann condensation?
A1: The acid catalyst plays a dual role in the reaction mechanism. While the exact sequence of steps can be debated and may depend on the specific substrates and conditions, it is generally accepted that the catalyst promotes two key transformations: transesterification and electrophilic aromatic substitution (EAS)[1][3][11].
-
Transesterification: The acid protonates the carbonyl oxygen of the ethyl 2-ethylacetoacetate, making it more electrophilic. The phenolic hydroxyl group then attacks, leading to a transesterification reaction that forms a new ester intermediate.
-
Electrophilic Aromatic Substitution (EAS): The acid then activates the ketone portion of the intermediate, facilitating an intramolecular Friedel-Crafts-type acylation. The activated aromatic ring of the phenol attacks the electrophilic carbonyl carbon to form the new six-membered ring.
-
Dehydration: A final acid-catalyzed dehydration step eliminates a molecule of water to form the aromatic pyrone ring of the coumarin product[1][3].
Recent mechanistic studies using NMR have provided evidence that for some substrates, the EAS may occur first, followed by transesterification and then dehydration[11]. The key takeaway is that the acid is essential for both C-O and C-C bond-forming steps.
Q2: Are there alternative synthetic routes to 4-ethylcoumarins if the Pechmann condensation fails?
A2: Yes, while the Pechmann condensation is the most direct route, several other named reactions can be adapted to synthesize coumarins, which can be useful if your phenol is incompatible with the Pechmann conditions[9][12].
-
Knoevenagel Condensation: This involves the condensation of a salicylaldehyde derivative with an active methylene compound like diethyl malonate, followed by cyclization. To obtain a 4-ethyl substituent, a more complex starting material would be required, making this a less direct route for this specific target.
-
Perkin Reaction: This reaction typically involves a salicylaldehyde and an acid anhydride[12]. While a classic coumarin synthesis, it is not straightforward for installing a 4-ethyl group.
-
Wittig Reaction: An intramolecular Wittig reaction of an appropriate phenolic precursor can also yield the coumarin ring system.
-
Transition Metal-Catalyzed Methods: Modern methods involving palladium or gold catalysis, such as the intramolecular hydroarylation of phenol-derived propiolates, offer alternative pathways under different conditions, though they may require more complex starting materials[13].
For most applications, optimizing the Pechmann condensation by screening different catalysts (as shown in Table 1) is the most time- and cost-effective strategy before exploring these alternative routes.
Q3: How can I scale up my synthesis of a 4-ethylcoumarin derivative from milligram to gram scale?
A3: Scaling up a reaction requires careful consideration of reaction management and safety. A study by Moraes, M. C. et al. demonstrated the successful gram-scale synthesis of coumarins using sulfamic acid as a catalyst under solvent-free conditions[8].
Key Considerations for Scale-Up:
-
Heat Management: The Pechmann condensation is often exothermic. On a larger scale, heat dissipation becomes critical. Use a suitably sized reaction vessel and consider using a heating mantle with a thermocouple for precise temperature control. Avoid overheating, which can lead to side products.
-
Mixing: Efficient stirring is crucial for maintaining a homogeneous reaction temperature and ensuring good contact between reactants, especially in solvent-free conditions. Use an overhead mechanical stirrer for reactions larger than 100-200 mL.
-
Reagent Addition: For highly exothermic reactions, consider adding one of the reactants portion-wise or via an addition funnel to control the reaction rate and temperature.
-
Work-up: Quenching a large-scale reaction in ice water needs to be done carefully and in a large enough vessel to accommodate the volume and manage any splashing. Filtration and washing will require larger equipment (e.g., a large Büchner funnel).
-
Solvent-Free Conditions: Using solvent-free conditions, as demonstrated with sulfamic acid or mechanochemical methods, can simplify scale-up by reducing solvent volume, which simplifies workup and reduces waste[8][9]. This approach successfully yielded up to 11 grams of product in published examples[8].
References
-
Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]
-
Valdizon, O. C., Gementz, E. J., & Mabry, T. J. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry, 80(19), 9546–9550. Retrieved from [Link]
-
Aghashiri, Z., Ghassamipour, S., Jamalian, A., & Emadi, M. (2018). A plausible mechanism for the Pechmann condensation of phenol and ethyl acetoacetate over acid catalysts. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-methylcoumarin (3) via the Pechmann condensation of phenol (1) and ethyl acetoacetate (2). Retrieved from [Link]
-
Park, S., & Lee, S. (2018). Recent Advances in Synthesis of 4-Arylcoumarins. Molecules, 23(9), 2339. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of coumarins, including meranzin and pranferin, from grapefruit by solvent partitioning and a hyphenated chromatography. Retrieved from [Link]
-
Tyagi, B., Mishra, R., & Jasra, R. V. (2007). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Journal of Molecular Catalysis A: Chemical, 276(1-2), 47–56. Retrieved from [Link]
-
Kidwai, M., & Bansal, V. (2011). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Sulfur Chemistry, 32(4), 391-420. Retrieved from [Link]
-
Reddy, B. M., Patil, M. K., & Lakshmanan, P. (2015). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Sustainable Chemistry & Engineering, 3(10), 2498-2505. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Coumarin synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography. Retrieved from [Link]
-
Naviglio, D., & Gallo, M. (2022). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. Foods, 11(15), 2269. Retrieved from [Link]
-
Singh, P., & Singh, A. K. (2022). An efficient procedure for the synthesis of coumarin derivatives by using green catalyst: tetra butyl ammonium bromide. International Journal of Novel Research and Development, 7(7), 83-91. Retrieved from [Link]
-
Perera, K. D. C. S., & Jayashinghe, C. D. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary, 4(1), 1-8. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation and purification of coumarin compounds from Cortex fraxinus by high-speed counter-current chromatography. Retrieved from [Link]
-
Sharma, P., & Zasha, P. (2009). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Indian Journal of Chemistry, 48B, 1159-1163. Retrieved from [Link]
-
Shinde, R., Navale, B. S., & Vaidya, M. R. (2023). RECENT METHODS FOR THE SYNTHESIS OF COUMARIN DERIVATIVES USING DIFFERENT STRATEGIES. International Journal of Current Science, 13(4), 338-346. Retrieved from [Link]
-
Glavaš, M., & Šarkanj, B. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 26(23), 7338. Retrieved from [Link]
-
Al-Kawkabani, A., & Al-Haiza, M. A. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Molecules, 28(9), 3907. Retrieved from [Link]
-
Kappe, C. O. (2000). New Synthetic Routes to Furocoumarins and Their Analogs: A Review. Current Organic Chemistry, 4(4), 319-346. Retrieved from [Link]
-
Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc, 2021(10), 151-163. Retrieved from [Link]
Sources
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Pechmann Condensation [organic-chemistry.org]
- 4. Recent Advances in Synthesis of 4-Arylcoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rjpn.org [rjpn.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process [mdpi.com]
- 10. old.rrjournals.com [old.rrjournals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coumarin synthesis [organic-chemistry.org]
Technical Support Center: Purification of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one
Sources
- 1. Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-Methyl-7-diethylaminocoumarin | C14H17NO2 | CID 7050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aablocks.com [aablocks.com]
- 6. researchgate.net [researchgate.net]
- 7. SO42-/SnO2-Catalyzed C3-alkylation of 4-hydroxycoumarin with secondary benzyl alcohols and O-alkylation with O-acetyl compounds [scirp.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Quantum Yield of Coumarin-Based Fluorophores
Here is the technical support center with troubleshooting guides and FAQs.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with coumarin-based fluorophores. This resource provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to help you diagnose issues and systematically enhance the quantum yield of your fluorescent molecules.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts crucial for working with coumarin dyes.
Q1: What is fluorescence quantum yield (ΦF) and why is it critical?
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] The value ranges from 0 (no fluorescence) to 1 (every absorbed photon results in an emitted photon). A high quantum yield is essential for sensitive detection in applications like cellular imaging, high-throughput screening, and biosensing, as it directly translates to a brighter signal.
Q2: What are the primary factors that diminish the quantum yield of coumarin dyes?
Low quantum yield is the result of non-radiative decay pathways outcompeting fluorescence for de-excitation of the excited state. Key factors include:
-
Solvent Environment: The polarity and viscosity of the solvent can dramatically influence fluorescence. Many aminocoumarins show reduced quantum yield in polar solvents due to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state.[1][2]
-
pH of the Medium: The protonation state of functional groups on the coumarin ring, particularly hydroxyl or amino groups, can significantly alter its electronic structure and fluorescence properties.[3][4][5]
-
Molecular Structure: The inherent rigidity of the coumarin and the nature of its electron-donating and electron-withdrawing substituents are fundamental to its quantum yield.[6][7]
-
Concentration: At high concentrations, many dyes, including coumarins, suffer from aggregation-caused quenching (ACQ), where intermolecular interactions create non-radiative decay channels.[6][8]
-
Temperature: Increasing temperature can enhance molecular vibrations and collisions, promoting non-radiative decay and thus lowering the quantum yield.[9]
-
Presence of Quenchers: External substances, such as halide ions or molecular oxygen, can deactivate the excited state through collisions or electron transfer, a process known as fluorescence quenching.[10][11]
Q3: How can I structurally modify a coumarin dye to increase its quantum yield?
Structural modifications are a powerful strategy to enhance quantum yield by modulating the dye's electronic properties and structural rigidity.[7]
-
Introduce Electron-Donating and -Withdrawing Groups: A common strategy is to create a "push-pull" system by placing a strong electron-donating group (EDG), like an amino (-NH₂) or diethylamino (-N(Et)₂) group, at the 7-position and an electron-withdrawing group (EWG), such as a cyano (-CN) or carbonyl group, at the 3-position.[6][7] This enhances intramolecular charge transfer (ICT), often leading to brighter fluorescence.[6]
-
Increase Molecular Rigidity: Non-radiative decay is often linked to molecular motion, such as the rotation of substituent groups.[12] Incorporating structural elements that restrict these rotations, like fusing rings to create a more rigid framework, can block these non-radiative pathways and boost fluorescence.[12][13] This is the principle behind aggregation-induced emission (AIE), where restricting intramolecular motion in the aggregated state turns on fluorescence.[13][14]
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q: My coumarin dye exhibits a very low or no fluorescence signal. What are the potential causes and how can I troubleshoot this?
A: A weak signal is a common and multifaceted problem. This guide provides a systematic approach to diagnose and resolve the issue.
Workflow for Troubleshooting Low Quantum Yield
Caption: A systematic workflow for diagnosing low fluorescence signals.
Step 1: Purity and Structural Integrity
-
Potential Cause: Impurities can act as quenchers, and even minor deviations from the expected chemical structure can drastically alter photophysical properties.
-
Troubleshooting:
-
Verify Structure: Confirm the identity and purity of your coumarin derivative using standard analytical techniques like NMR and mass spectrometry.
-
Repurify: If impurities are detected, repurify the compound using chromatography or recrystallization.
-
Step 2: The Solvent and pH Environment
-
Potential Cause: The solvent environment is a primary determinant of coumarin fluorescence. Many 7-aminocoumarins are highly sensitive to solvent polarity. In polar solvents, the excited state can relax into a non-emissive TICT state, drastically reducing the quantum yield.[2] The pH can also alter the protonation state of the fluorophore, leading to quenching.[3][5]
-
Troubleshooting:
-
Test a Solvent Series: Measure the fluorescence in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water). This will reveal the optimal environment for your specific dye. Some coumarins fluoresce more strongly in non-polar environments, while others require polar solvents.[15][16]
-
Increase Viscosity: In some cases, increasing solvent viscosity (e.g., using glycerol) can restrict the molecular rotations that lead to the non-emissive TICT state, thereby enhancing the quantum yield.[17]
-
Optimize pH: If your coumarin has pH-sensitive groups, test the fluorescence in a series of buffered solutions to find the optimal pH range. Some coumarins show dramatic changes in fluorescence intensity and color as the pH shifts from acidic to alkaline.[18][19]
-
Impact of Solvent Polarity on Coumarin Fluorescence
Caption: Solvent polarity can promote a non-emissive TICT state.
Step 3: Concentration and Aggregation
-
Potential Cause: At high concentrations, coumarin molecules can aggregate, leading to self-quenching (ACQ) through π-π stacking interactions that open up non-radiative decay pathways.[6]
-
Troubleshooting:
-
Perform a Dilution Series: Measure the fluorescence intensity across a range of concentrations. If the signal decreases at higher concentrations, ACQ is likely occurring.
-
Work at Lower Concentrations: Conduct experiments in the concentration range where fluorescence intensity is linearly proportional to absorbance (typically with absorbance < 0.1 at the excitation wavelength to avoid inner filter effects).[20][21]
-
Step 4: Experimental Setup and Photodegradation
-
Potential Cause: The experimental setup itself can be a source of issues.
-
Troubleshooting:
-
Minimize Light Exposure: Use the lowest possible excitation intensity and shortest exposure times. Use neutral density filters to attenuate the excitation light.
-
Degas Solvents: If oxygen quenching is suspected, degas the solvent by bubbling with nitrogen or argon before measurements.
-
Check for Contaminants: Ensure all solvents and buffers are of high purity and free from quenching contaminants. Spectroscopic grade solvents are recommended.
-
Q: I am observing an unexpected shift in the emission wavelength of my coumarin dye. What is the cause?
A: This phenomenon, known as a solvatochromic shift, is characteristic of many coumarin dyes and is primarily influenced by the solvent environment.[2]
-
Red Shift (to longer wavelengths): This is commonly observed when moving to a more polar solvent.[15] The excited state of many coumarins is more polar than the ground state. Polar solvents stabilize this excited state, lowering its energy level and resulting in a lower-energy (longer wavelength) emission.
-
Blue Shift (to shorter wavelengths): This may occur in less polar solvents or when the dye is incorporated into a hydrophobic environment, such as the cavity of a cyclodextrin.[2]
To control the emission wavelength, you must carefully select and maintain a consistent solvent system based on the desired spectral properties.
Part 3: Key Experimental Protocols
Protocol: Relative Fluorescence Quantum Yield Measurement
This protocol describes the comparative method, which is the most common and reliable way to measure ΦF using a standard fluorometer.[20] It involves comparing the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield.
Materials:
-
Fluorometer with a corrected emission spectrum feature.
-
UV-Vis Spectrophotometer.
-
10 mm path length quartz cuvettes.
-
Spectroscopic grade solvents.
-
Quantum yield standard (see table below).
-
Your purified coumarin sample.
Procedure:
-
Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar wavelength range as your coumarin sample.[21]
| Standard | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (ΦF) |
| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 450 | 0.52 |
| Coumarin 1 | Ethanol | 373 | 450 | 0.73 |
| Fluorescein | 0.1 M NaOH | 496 | 518 | 0.95 |
| Rhodamine 6G | Ethanol | 528 | 551 | 0.95 |
-
Prepare Stock Solutions: Prepare stock solutions of your test sample and the standard in the same solvent, if possible. If different solvents must be used, their refractive indices will be needed for the calculation.
-
Prepare Dilutions: Prepare a series of dilutions for both the test sample and the standard, ensuring the absorbance at the excitation wavelength is within the range of 0.01 to 0.1.[20][21] This minimizes inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Spectra:
-
Set the excitation wavelength on the fluorometer.
-
For each dilution, record the corrected fluorescence emission spectrum.
-
Ensure all instrument settings (e.g., excitation/emission slit widths) are identical for the sample and standard measurements.[21]
-
-
Integrate Fluorescence Intensity: Calculate the integrated area under the emission curve for each recorded spectrum.
-
Plot the Data: For both the standard and the test sample, plot the integrated fluorescence intensity (Y-axis) versus the absorbance at the excitation wavelength (X-axis).
-
Calculate the Quantum Yield: The data should yield a straight line for both the sample and the standard. Determine the gradient (slope) of each line. The quantum yield of your test sample (Φₓ) is calculated using the following equation:[20]
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients for the test sample and standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and standard, respectively. (If the same solvent is used, this term equals 1).
-
References
-
Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative. Luminescence. [Link]
-
Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. Journal of Physical Chemistry. [Link]
-
The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules. [Link]
-
The photostability of some fluorescent disperse dyes derivatives of coumarin. Dyes and Pigments. [Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]
-
Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. The Journal of Physical Chemistry C. [Link]
-
High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances. [Link]
-
Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. DTIC. [Link]
-
Molecule engineering of coumarin to reverse aggregation-caused quenching: Facile access to BioAIEgens. iScience. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine. [Link]
-
Structural modification strategies for coumarin fluorophore. ResearchGate. [Link]
-
Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. [Link]
-
Unusual Aggregation-Induced Emission of a Coumarin Derivative as a Result of the Restriction of an Intramolecular Twisting Motion. Angewandte Chemie International Edition. [Link]
-
Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. [Link]
-
High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives. RSC Advances. [Link]
-
High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives: Fluorescence Characteristics and Theoretical Study. ResearchGate. [Link]
-
Standard for Measuring Quantum Yield. ResearchGate. [Link]
-
Fluorescence properties of some coumarin dyes and their analytical implication. Journal of Chemical Sciences. [Link]
-
The photostability of some fluorescent disperse dyes derivatives of coumarin. Scilit. [Link]
-
Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents. ResearchGate. [Link]
-
basing photostability of coumarins. ResearchGate. [Link]
-
The Influence of Temperature on Coumarin 153 Fluorescence Kinetics. PLoS ONE. [Link]
-
Development And Application Of Coumarin-semicyanine Dyes With High Fluorescence Quantum Yield. Globe Thesis. [Link]
-
Coumarin-Modified CQDs for Biomedical Applications—Two-Step Synthesis and Characterization. Materials. [Link]
-
Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Biosensors. [Link]
-
Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Journal of Fluorescence. [Link]
-
The Effects of pH on the Fluoresnce of 6-Hydroxy Coumarin. Calvin Digital Commons. [Link]
-
Fluorescence quenching of coumarins by halide ions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. ACS Chemical Neuroscience. [Link]
-
Electron Donor-Acceptor Quenching and Photoinduced Electron Transfer for Coumarin Dyes. DTIC. [Link]
-
Nature of Linear Spectral Properties and Fast Relaxations in the Excited States and Two-Photon Absorption Efficiency of 3-Thiazolyl and 3-Phenyltiazolyl Coumarin Derivatives. ACS Omega. [Link]
-
Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. Journal of Chemical Education. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence quenching of coumarins by halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Unusual Aggregation-Induced Emission of a Coumarin Derivative as a Result of the Restriction of an Intramolecular Twisting Motion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecule engineering of coumarin to reverse aggregation-caused quenching: Facile access to BioAIEgens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ias.ac.in [ias.ac.in]
- 18. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. chem.uci.edu [chem.uci.edu]
- 21. iss.com [iss.com]
- 22. nathan.instras.com [nathan.instras.com]
stability issues with 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one in solution
An In-Depth Guide for Researchers and Drug Development Professionals on Solution Stability
Welcome to the technical support center for 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As Senior Application Scientists, we understand the critical importance of compound stability for the reproducibility and success of your experiments. This resource is structured to address common challenges and provide scientifically grounded solutions.
I. Frequently Asked Questions (FAQs)
Question 1: My this compound solution appears cloudy or has precipitated after preparation. What is causing this and how can I fix it?
Answer: This is a classic solubility issue. Coumarin derivatives, including this compound, are often hydrophobic and exhibit limited solubility in purely aqueous solutions.[1][2] Precipitation occurs when the concentration of the compound surpasses its solubility limit in your chosen solvent system.
Causality: The core of the problem lies in the physicochemical properties of the coumarin scaffold, which is largely nonpolar. While the ether and ketone moieties in the 2-oxopropoxy side chain add some polarity, the overall molecule can still be challenging to dissolve in water-based buffers.
Troubleshooting Protocol:
-
Initial Dissolution in an Organic Solvent: The standard and recommended practice is to first dissolve the compound in a minimal volume of a water-miscible organic solvent to create a concentrated stock solution.[1] Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices.[2][3]
-
Stepwise Dilution: Subsequently, dilute this stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer, not the other way around, to avoid localized high concentrations that can lead to immediate precipitation.
-
Optimize Final Organic Solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility, yet low enough (typically below 1%) to prevent interference with biological assays.[1]
-
Gentle Heating and Sonication: If a fine precipitate persists, gentle warming or sonication of the final solution can aid in complete dissolution.[1] However, exercise caution as excessive heat can accelerate degradation.[1]
Question 2: I'm observing a gradual decrease in the absorbance/fluorescence of my this compound solution over time. What could be the reason?
Answer: A time-dependent decrease in spectrophotometric signal is a strong indicator of compound degradation. Coumarin derivatives can be susceptible to degradation under certain conditions, particularly in solution.
Causality: The coumarin ring system can undergo oxidative degradation, and these reactions can be accelerated under alkaline conditions.[4][5] The presence of oxygen is not always required for degradation to occur, although it can enhance the process.[4]
Troubleshooting Protocol:
-
pH Monitoring and Control: The stability of coumarins is significantly influenced by pH.[4][6] Oxidative degradation rates of many coumarins increase with rising pH.[4][5] It is advisable to prepare solutions in buffers at or slightly below neutral pH if your experimental conditions permit.
-
Light Protection: Some coumarin derivatives are known to be susceptible to photolytic degradation.[7] Prepare and store your solutions in amber vials or protect them from direct light exposure.
-
Temperature Control: Store stock and working solutions at appropriate temperatures. For short-term storage, 4°C is often suitable, while long-term storage should be at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Use of Freshly Prepared Solutions: Whenever possible, prepare solutions fresh for each experiment to minimize the impact of any potential degradation over time.
Question 3: My experimental results are inconsistent and show high variability. Could this be related to the stability of this compound?
Answer: Absolutely. Inconsistent results in biological or chemical assays are frequently linked to issues with the stability and handling of the compound in solution.[1]
Causality: If the compound is not fully dissolved or is degrading during the course of your experiment, the effective concentration will vary, leading to unreliable data.[1] This is particularly critical in sensitive assays like enzyme inhibition or cell-based studies.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
II. In-Depth Troubleshooting Guides
Guide 1: Assessing pH-Dependent Stability
This guide provides a systematic approach to determine the optimal pH range for your experiments involving this compound.
Protocol:
-
Prepare a Concentrated Stock Solution: Dissolve a known amount of this compound in 100% DMSO.
-
Prepare a Series of Buffers: Prepare a set of aqueous buffers with varying pH values (e.g., pH 4, 7, and 9).[6]
-
Dilute Stock Solution: Dilute the stock solution into each buffer to your final working concentration.
-
Incubate under Controlled Conditions: Incubate the solutions at your experimental temperature.
-
Monitor Over Time: At regular intervals (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot from each solution and analyze it using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).[6]
-
Analyze Data: Plot the percentage of the parent compound remaining against time for each pH. This will reveal the pH at which the compound is most stable.
Guide 2: Solvent Selection and Compatibility
The choice of solvent can significantly impact the solubility and stability of your compound.
| Solvent System | Solubility | Potential Issues |
| Water/Aqueous Buffers | Low | Prone to precipitation.[1] |
| DMSO/Water Mixtures | High | DMSO can affect some biological systems at higher concentrations.[1] |
| DMF/Water Mixtures | High | Generally a good alternative to DMSO.[3] |
| Acetonitrile/Water Mixtures | Moderate | Lower solubility compared to DMSO or DMF mixtures.[3] |
| Methanol/Water Mixtures | Moderate | Methanol can potentially impact the reactivity of coumarins.[4] |
Recommendation: For most applications, starting with a stock solution in DMSO and diluting into your final aqueous medium is the most reliable approach.
Guide 3: Potential Degradation Pathways
Understanding the potential ways this compound might degrade can help in designing more robust experiments.
Caption: Potential degradation pathways for this compound.
Explanation:
-
Hydrolysis: The ether linkage at the 7-position could be susceptible to hydrolysis under strongly acidic or basic conditions, especially when combined with elevated temperatures. This would yield 7-hydroxy-4-ethyl-2H-chromen-2-one and acetone.
-
Oxidation: The coumarin ring itself can undergo oxidation, particularly under alkaline conditions in the presence of oxygen, leading to the formation of various oxidized species.[4] This can result in a loss of biological activity and altered spectroscopic properties.
By understanding these potential stability issues and implementing the troubleshooting strategies outlined in this guide, you can ensure the integrity of your this compound solutions and enhance the reliability and reproducibility of your research.
References
-
Wiedemeier, D. et al. (2023). Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. Environmental Science & Technology, 57(51), 21675–21685. [Link]
-
Wiedemeier, D. et al. (2023). Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron-Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. University of Vienna - u:cris-Portal. [Link]
-
MDPI (2024). Insights on Stability Constants and Structures of Complexes between Coumarin Derivatives and Pb(II) in Aqueous Media. Molecules, 29(9), 1989. [Link]
-
ResearchGate (2023). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. New Journal of Chemistry. [Link]
-
Dimić, D. et al. (2022). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. International Journal of Molecular Sciences, 23(23), 15306. [Link]
-
ResearchGate (2025). FORCE DEGRADATION AND STABILITY STUDY OF 7-HYDROXY COUMARIN. ResearchGate. [Link]
-
RSC Publishing (2023). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. New Journal of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cytotoxicity of Fluorescent Probes in Live-Cell Imaging
Welcome to the Technical Support Center dedicated to a critical challenge in live-cell imaging: mitigating the cytotoxic effects of fluorescent probes. The goal of any live-cell experiment is to observe cellular processes in their most natural state. However, the very tools we use to visualize these events can inadvertently perturb, stress, or even kill the cells, leading to artifacts and unreliable data.[1][2][3][4]
This guide is structured to provide you, the researcher, with both the foundational knowledge and the practical, actionable solutions to minimize cytotoxicity. We will delve into the underlying causes of probe-induced cell stress and offer a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
The Two Faces of Cytotoxicity: A Causal Framework
Understanding the "why" is paramount to effective troubleshooting. Cytotoxicity from fluorescent probes in live-cell imaging primarily stems from two sources:
-
Direct Chemical Toxicity: The intrinsic chemical nature of a fluorescent dye can be harmful to cells.[4] Some probes can interfere with critical cellular processes like DNA synthesis or enzyme activity, especially at high concentrations.[5] For instance, Hoechst dyes, which bind to the minor groove of DNA, can inhibit DNA synthesis and topoisomerase I activity, ultimately triggering apoptosis.[5]
-
Phototoxicity: This is often the more insidious and significant factor in live-cell imaging.[1][2][3][5][6] The process of fluorescence excitation itself can initiate a cascade of damaging events. When a fluorophore is excited by light, it can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen.[2][6] These highly reactive molecules can then damage a wide array of cellular components, including lipids, proteins, and nucleic acids, leading to cellular stress, apoptosis, and even necrosis.[1][2][6] This damage is a cumulative effect of both the dye concentration and the total light exposure.[5]
It is crucial to recognize that phototoxicity can manifest in subtle ways that are not always immediately obvious through morphological changes.[2][3][6] Long before cells show overt signs of distress like membrane blebbing or apoptosis, their normal physiological processes may already be compromised.[1][6]
Troubleshooting Guide: Common Issues & Solutions
This section is designed to address specific problems you might encounter during your live-cell imaging experiments.
Issue 1: High Cell Death, Apoptosis, or Stress Observed After Staining and Imaging
Question: I've stained my live cells, and during or after imaging, I'm observing a significant increase in cell death, membrane blebbing, vacuole formation, or other signs of cellular stress. What's causing this and how can I fix it?
Answer: This is a classic sign of either direct chemical toxicity, phototoxicity, or a combination of both. Here is a systematic approach to troubleshoot this issue:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cytotoxicity.
Detailed Steps:
-
Reduce Probe Concentration: More is not always better. Excessive fluorescent labeling can lead to cytotoxicity.[7] Start by performing a concentration titration to find the lowest possible probe concentration that still provides an adequate signal-to-noise ratio.[8]
-
Minimize Incubation Time: The longer a probe is in contact with cells, the greater the potential for cytotoxic effects. Optimize your protocol to use the shortest incubation time necessary for sufficient labeling.[8][9] For some probes, equilibration can be achieved within minutes.[10]
-
Reduce Light Exposure: This is a critical step in mitigating phototoxicity.[11][12]
-
Lower Excitation Intensity: Use the lowest laser power or lamp intensity that allows for clear imaging.
-
Decrease Exposure Time: Use the shortest possible exposure time for your camera.
-
Reduce Frequency of Acquisition: For time-lapse experiments, increase the interval between image captures.[11]
-
Limit Illumination to the Focal Plane: Techniques like confocal or light-sheet microscopy can help reduce out-of-focus illumination and associated phototoxicity.[2][3][6]
-
-
Optimize Imaging Wavelength: Shorter wavelength light (e.g., UV and blue) is generally more energetic and can cause more damage to cells.[13] If possible, opt for probes that are excited by longer wavelengths (green, red, or near-infrared) to minimize phototoxicity.[1]
-
Consider a Different Probe: Some classes of fluorescent dyes are inherently less toxic than others.[14][15] If you continue to experience issues, research alternative probes for your target of interest that are known for their low cytotoxicity and high photostability.[15][16]
-
Supplement Imaging Medium: The composition of your imaging medium can influence cell health and susceptibility to phototoxicity.
-
Use Phenol Red-Free Medium: Phenol red can contribute to background fluorescence and the generation of ROS.[13]
-
Add Antioxidants/ROS Scavengers: Supplementing your medium with antioxidants like ascorbic acid or rutin can help neutralize harmful ROS generated during imaging.[6] However, the effectiveness of these supplements should be tested for your specific experimental setup.[6]
-
Issue 2: Weak Fluorescent Signal and High Background
Question: I'm trying to use a low probe concentration to avoid cytotoxicity, but now my signal is too weak, or the background fluorescence is obscuring my target. What should I do?
Answer: Balancing signal strength and cell viability is a common challenge. Here's how to improve your signal-to-noise ratio without necessarily increasing probe concentration:
Troubleshooting Steps:
-
Optimize Your Imaging System:
-
Use a High Quantum Efficiency Detector: A more sensitive camera (like an EMCCD or sCMOS) can detect weaker signals, allowing you to use lower excitation light levels.[1]
-
Use High Numerical Aperture (NA) Objectives: A higher NA objective will collect more light from your sample, resulting in a brighter image.
-
Ensure Proper Microscope Alignment: A well-aligned light path maximizes the efficiency of light delivery and collection.[11]
-
-
Improve Your Labeling Protocol:
-
Choose a Brighter Probe: Fluorescent probes vary significantly in their intrinsic brightness (a product of their extinction coefficient and quantum yield).[15] Consider switching to a probe from a class known for high brightness, such as some modern rhodamine or silicon-rhodamine (SiR) dyes.[14]
Issue 3: Cells Look Healthy Initially but Die During Time-Lapse Imaging
Question: My cells look fine after staining, but when I perform a long-term time-lapse experiment, they gradually show signs of stress and eventually die. What is happening?
Answer: This is a classic example of cumulative phototoxicity. Even low levels of excitation light can cause damage that accumulates over time.
Mitigation Strategies for Time-Lapse Imaging:
-
Minimize Total Photon Dose: This is the most critical factor.
-
Image Less Frequently: Only capture images as often as is necessary to resolve the biological process you are studying.[11]
-
Use Intermittent Imaging: Avoid continuous illumination. Only expose the cells to light during the brief moment of image acquisition.
-
Employ a Hardware Autofocus System: Laser-based autofocus systems can maintain focus without requiring additional, damaging illumination of the sample.[18]
-
-
Maintain an Optimal Cellular Environment: Long-term imaging requires a stable environment.
-
Use a Stage-Top Incubator: This will maintain the correct temperature, humidity, and CO2 levels for your cells.[18]
-
Use an Objective Heater: This prevents the objective from acting as a heat sink and causing temperature fluctuations in your sample.[18]
-
Prevent Medium Evaporation: Ensure proper humidification to avoid changes in osmolarity, which can stress cells.[13]
-
-
Consider Photostable Probes: Probes that are more resistant to photobleaching are often also associated with lower rates of ROS production.
Frequently Asked Questions (FAQs)
Q1: How can I assess if my fluorescent probe is causing cytotoxicity?
A1: It's essential to perform control experiments.
-
Viability Assays: Use a secondary, trusted viability assay to quantify cell health. Common methods include using vital dyes like Propidium Iodide (which only enters dead cells) or Calcein-AM (which is cleaved by esterases in live cells to become fluorescent).[19][20][21] You can also perform standard cytotoxicity assays like LDH release assays.[22][23]
-
Functional Assays: Assess key cellular functions. For example, monitor mitochondrial membrane potential or measure rates of cell proliferation.[24][25] A decrease in these functions can be an early indicator of cytotoxicity.
-
Unstained Controls: Always maintain an unstained population of cells under the same imaging conditions (including light exposure) to differentiate between phototoxicity and probe-specific chemical toxicity.
Q2: Are fluorescent proteins (like GFP) less toxic than small molecule dyes?
A2: Not necessarily. While fluorescent proteins avoid the need for a chemical loading step, their overexpression can still place a metabolic burden on the cell. Furthermore, the chromophores within fluorescent proteins are also susceptible to phototoxicity, generating ROS upon illumination in the same way as synthetic dyes.[11] The same principles of minimizing light exposure apply to experiments using fluorescent proteins.
Q3: What is the difference between phototoxicity and photobleaching?
A3: While often correlated, they are distinct processes.
-
Photobleaching: This is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[1][26]
-
Phototoxicity: This is the damage caused to the cell by the light-induced generation of reactive species.[1][26] Importantly, phototoxicity can occur even before significant photobleaching is observed.[26] Therefore, a lack of photobleaching does not guarantee an absence of phototoxicity.
Q4: Can I use an antifade reagent to reduce phototoxicity?
A4: Some antifade reagents, particularly those that act as ROS scavengers, can help reduce phototoxicity.[11][17] However, many traditional antifade mounting media are designed for fixed cells and are themselves toxic to live cells. If you choose to use an antifade, ensure it is specifically formulated and validated for live-cell imaging.[17]
Data Summaries for Practical Application
Table 1: General Guidelines for Minimizing Cytotoxicity
| Parameter | Recommendation | Rationale |
| Probe Selection | Choose bright, photostable probes with long excitation wavelengths (red/near-IR). | Brighter probes require less excitation light. Longer wavelengths are less energetic and cause less damage.[1][15] |
| Concentration | Use the lowest effective concentration. | Minimizes direct chemical toxicity and reduces the number of molecules that can generate ROS.[7][8] |
| Incubation Time | Use the shortest possible incubation time. | Reduces the duration of exposure to potentially toxic chemicals.[8][9] |
| Excitation Light | Minimize intensity and exposure duration. | Directly reduces the rate of ROS generation and cumulative photodamage.[11][12][17] |
| Imaging Medium | Use phenol red-free medium, consider adding antioxidants. | Reduces background fluorescence and helps neutralize damaging ROS.[6] |
| Microscope Setup | Use high NA objectives and sensitive detectors. | Maximizes light collection efficiency, allowing for lower excitation energy.[1] |
Table 2: Comparison of Common Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| Calcein-AM | Cell-permeant dye cleaved by esterases in live cells to become fluorescent.[19] | Stains only live cells; good for imaging. | Signal can be lost if cells die; requires esterase activity. |
| Propidium Iodide (PI) | Nuclear dye excluded by the intact membrane of live cells.[19][20] | Stains only dead cells; bright signal. | Not suitable for long-term imaging as it indicates late-stage apoptosis/necrosis. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the medium.[22][23] | Quantitative; good for plate-reader-based assays. | Does not provide single-cell resolution; endpoint assay. |
| MTS/XTT Assays | Measures the metabolic reduction of a tetrazolium salt by viable cells.[27] | Quantitative; high-throughput compatible. | Reflects metabolic activity, which may not always correlate directly with viability. |
Conclusion
Minimizing the cytotoxicity of fluorescent probes is not a single step but a holistic process of experimental optimization. By understanding the fundamental causes of probe-induced stress and systematically addressing each potential issue—from probe selection to image acquisition—you can significantly enhance the reliability and physiological relevance of your live-cell imaging data. Always remember that the best live-cell image is one that faithfully represents the biology, unperturbed by the act of observation itself.
References
-
Icha, J., Weber, M., Waters, J. C., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8), 1700003. [Link]
-
Andor Technology. (n.d.). How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. [Link]
-
Laine, R. F., & Kaminski, C. F. (2019). Between life and death: strategies to reduce phototoxicity in super-resolution microscopy. Journal of Physics D: Applied Physics, 52(29), 293001. [Link]
-
Brawn, R. J., Barker, C. R., Oesterle, A. D., Kelly, R. J., & Dandliker, W. B. (1975). An improved fluorescence probe cytotoxicity assay. Journal of immunological methods, 9(1), 7–26. [Link]
-
Icha, J., Weber, M., Waters, J. C., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. PubMed, 39(8). [Link]
-
Icha, J., Weber, M., Waters, J. C., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. ResearchGate. [Link]
-
Goldman, R. D., & Spector, D. L. (2005). Live-cell microscopy – tips and tools. Cold Spring Harbor Protocols, 2005(4). [Link]
-
Molecular Devices. (n.d.). Tips for Running a Successful Live Cell Imaging Experiment. [Link]
-
Hong, L., Lu, G., An, H., & Hu, J. (2013). Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction. PubMed Central, 4(4), 493–503. [Link]
-
Bitesize Bio. (2012). 7 Steps to Avoid Photodamage in Fluorescent Live-cell Imaging. [Link]
-
Olympus. (2020). 4 Tips to Achieve Longer Live Cell Imaging with Less Time in the Lab. [Link]
-
ResearchGate. (2025). Use of Fluorescent Probes: Their Effect on Cell Biology and Limitations. [Link]
-
Addgene. (2024). Illuminating Choices: A Guide to Selecting Fluorescent Dyes and Ligands. [Link]
-
ResearchGate. (n.d.). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. [Link]
-
Zhang, X., Zhang, X., & Liu, Z. (2019). Fluorescent Probes for the Visualization of Cell Viability. Accounts of Chemical Research, 52(9), 2584–2595. [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
Saguaro Biosciences. (n.d.). Non-Toxic Dyes for Live-Cell Imaging. [Link]
-
The Scientist. (2022). Choosing Fluorescent Reagents for Every Live Cell Application. [Link]
-
ResearchGate. (n.d.). Fluorescent Probes for the Visualization of Cell Viability. [Link]
-
arXiv. (2025). CellINR: Implicitly Overcoming Photo-induced Artifacts in 4D Live Fluorescence Microscopy. [Link]
-
arXiv. (2025). CellINR: Implicitly Overcoming Photo-induced Artifacts in 4D Live Fluorescence Microscopy. [Link]
-
Zhang, X., Zhang, X., & Liu, Z. (2019). Fluorescent Probes for the Visualization of Cell Viability. PubMed, 52(9), 2584–2595. [Link]
-
Dr Germán Rosas-Acosta. (2020). Cytotoxicity Assay. YouTube. [Link]
-
Wang, L., et al. (2023). Organic fluorescent probes for live-cell super-resolution imaging. PubMed Central, 15(11), 1004. [Link]
-
Zhang, J., et al. (2020). Small-Molecule Fluorescent Probes for Detecting Several Abnormally Expressed Substances in Tumors. PubMed Central, 25(11), 2546. [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorescence Live Cell Imaging. [Link]
-
Essen BioScience. (2014). Live-Cell Analysis Handbook. [Link]
-
Schepetilnikov, M., & Ryabova, A. (2021). Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Plant and Cell Physiology, 62(10), 1547–1557. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
Biocompare. (2019). Considerations in Choosing Fluorophores, Old and New. [Link]
-
ResearchGate. (n.d.). Effect of incubation time on the fluorescence intensity. [Link]
-
FluoroFinder. (2024). Functional Probes for Flow Cytometry. [Link]
-
National Institutes of Health. (2017). Cell-permeable organic fluorescent probes for live-cell long-term super-resolution imaging reveal lysosome-mitochondrion interactions. [Link]
-
ResearchGate. (n.d.). Optimization of the incubation time (from 10 min to 60 min). [Link]
-
Quantabio. (n.d.). Real-Time quantitative PCR Optimization Guide. [Link]
-
YouTube. (2025). Practical considerations for the optimization of cell-based imaging workflows and applications. [Link]
Sources
- 1. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 2. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 7. m.youtube.com [m.youtube.com]
- 8. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. saguarobio.com [saguarobio.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. 4 Tips to Achieve Longer Live Cell Imaging with Less Time in the Lab | Olympus LS [evidentscientific.com]
- 19. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 20. youtube.com [youtube.com]
- 21. Functional Probes for Flow Cytometry - FluoroFinder [fluorofinder.com]
- 22. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Fluorescent Probes for the Visualization of Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cell-permeable organic fluorescent probes for live-cell long-term super-resolution imaging reveal lysosome-mitochondrion interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Coumarin-Based Fluorophores and Their Alternatives for Cellular Imaging and Sensing
The core of this guide is built on the foundational principles of fluorescence, focusing on key performance indicators that are paramount for cellular imaging and sensing applications. We will delve into the causality behind experimental choices for probe characterization and provide self-validating protocols to ensure scientific integrity.
The Coumarin Scaffold: A Versatile Platform for Fluorescent Probe Design
Coumarin derivatives are a prominent class of fluorophores valued for their strong and stable fluorescence, high quantum yields, and structural versatility that allows for tailored applications in sensing and imaging.[1] The fundamental structure, a benzopyran-2-one ring system, provides a π-conjugated framework that can be readily modified to tune its photophysical properties.[1] Substitutions at the 7-position, typically with electron-donating groups like alkoxy or amino groups, are particularly effective at enhancing the fluorescence quantum yield and modulating the spectral properties.
The subject of this guide, 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one, features a 7-alkoxy group, which generally confers good fluorescence properties to the coumarin core. While specific data for this molecule is sparse, we can infer its likely characteristics based on extensive studies of other 7-alkoxycoumarins.[2][3]
Comparative Analysis of Key Photophysical Properties
The utility of a fluorescent probe is primarily determined by its photophysical properties. The following sections compare the general characteristics of 7-alkoxycoumarins with other major classes of fluorescent dyes.
Spectral Properties: Excitation and Emission
The excitation and emission maxima dictate the compatibility of a probe with available light sources and detectors. Coumarins typically exhibit excitation in the near-UV to blue region of the spectrum, with emission in the blue to green range.[4] This can be both an advantage and a disadvantage. While it allows for multiplexing with red-shifted dyes, it can also overlap with cellular autofluorescence, which is often more pronounced in the blue-green spectral region.
| Fluorophore Class | Typical Excitation Max (nm) | Typical Emission Max (nm) | Stokes Shift (nm) |
| 7-Alkoxycoumarins | 320 - 400 | 380 - 480 | 50 - 80 |
| Fluoresceins (e.g., FITC) | ~495 | ~519 | ~24 |
| Rhodamines (e.g., Rhodamine B) | ~540 | ~580 | ~40 |
| Cyanines (e.g., Cy3) | ~550 | ~570 | ~20 |
| Cyanines (e.g., Cy5) | ~650 | ~670 | ~20 |
Note: The spectral properties are highly dependent on the specific derivative and the local environment (e.g., solvent, pH).
Fluoresceins and rhodamines offer excitation and emission in the visible range, well-suited for standard fluorescence microscopy setups.[5][6] Cyanine dyes extend even further into the red and near-infrared regions, which is advantageous for deep-tissue imaging due to reduced light scattering and lower tissue autofluorescence.[7]
Quantum Yield: The Measure of Brightness
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for achieving a bright signal, especially when imaging low-abundance targets.
Many coumarin derivatives are known to have high quantum yields.[1][6] However, this property can be sensitive to the solvent environment. For instance, the fluorescence of 7-aminocoumarins can be significantly quenched in polar solvents.[2] Rhodamine B and certain cyanine dyes are also known for their high and stable quantum yields.[6][7] Fluorescein also has a high quantum yield, but it is notoriously pH-sensitive, with its fluorescence decreasing in acidic environments.[4][5]
| Fluorophore Class | Typical Quantum Yield (ΦF) |
| 7-Alkoxycoumarins | 0.1 - 0.9 |
| Fluoresceins (e.g., FITC) | > 0.9 (at high pH) |
| Rhodamines (e.g., Rhodamine B) | 0.3 - 0.7 |
| Cyanines (e.g., Cy3, Cy5) | 0.1 - 0.4 |
Photostability: Resistance to Photobleaching
Photostability is a critical parameter for experiments that require prolonged or repeated illumination, such as time-lapse imaging or 3D reconstruction. Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of signal.
Coumarins generally exhibit moderate to good photostability.[5] Rhodamines are known for their relatively high photostability compared to fluoresceins. Cyanine dyes, particularly the Cy3 and Cy5 derivatives, are also known for their good photostability, making them popular choices for single-molecule imaging.[7]
Experimental Protocols for Fluorophore Characterization
To ensure the scientific integrity of any comparison, standardized protocols for characterizing the key photophysical properties of a novel fluorescent probe are essential.
Determination of Fluorescence Quantum Yield (Comparative Method)
This method involves comparing the fluorescence of the unknown sample to that of a well-characterized standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol, spectroscopic grade)
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)
-
Solution of the test compound (e.g., this compound)
Procedure:
-
Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using the spectrofluorometer, ensuring the excitation wavelength is the same for both the standard and the test compound.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound. The resulting plots should be linear.
-
Calculate the quantum yield of the test compound (ΦX) using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots for the test and standard samples, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the test and standard samples, respectively (if different).
-
Assessment of Photostability
This protocol provides a method to quantify the rate of photobleaching of a fluorescent probe.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or stabilized arc lamp) and a sensitive detector (e.g., sCMOS or EMCCD camera).
-
Solution of the fluorescent probe in a suitable solvent or cellular preparation.
-
Image analysis software.
Procedure:
-
Prepare a sample of the fluorescent probe for imaging.
-
Acquire an initial image (t=0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).
-
Continuously illuminate the sample with the excitation light.
-
Acquire a series of images at regular time intervals.
-
Measure the mean fluorescence intensity of a region of interest in each image.
-
Plot the normalized fluorescence intensity (Intensity(t) / Intensity(t=0)) as a function of time.
-
Fit the decay curve to an exponential function to determine the photobleaching rate constant. A smaller rate constant indicates higher photostability.
Visualizing Concepts and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for characterizing a novel fluorescent probe.
Conclusion and Future Perspectives
While this compound remains a molecule with underexplored photophysical properties, its structural similarity to other 7-alkoxycoumarins suggests its potential as a blue-emitting fluorescent probe. The coumarin scaffold, in general, offers a versatile platform for the design of probes with high quantum yields and sensitivity to their local environment.
The choice of a fluorescent probe should always be guided by the specific requirements of the experiment. For applications requiring excitation in the visible and near-infrared regions to minimize autofluorescence and enhance tissue penetration, fluoresceins, rhodamines, and cyanine dyes may be more suitable alternatives. However, for multiplex imaging experiments where a blue-emitting probe is needed, coumarin derivatives remain a valuable class of fluorophores.
Future work should focus on the detailed experimental characterization of this compound and other novel coumarin derivatives to expand the toolkit of fluorescent probes available to the scientific community. A deeper understanding of the structure-property relationships within the coumarin family will enable the rational design of next-generation probes with enhanced brightness, photostability, and targeting specificity for advanced cellular imaging and diagnostic applications.
References
- Vertex AI Search.
- Wikipedia. Rhodamine B.
- Benchchem.
- Cre
- SciSpace. New 7-Hydroxycoumarin-Based Fluorescent Chemosensors for Zn(II) and Cd(II).
- PubMed. Fluorescent probes for living cells.
- RSC Publishing. Microglia specific fluorescent probes for live cell imaging.
- DTIC. Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes.
- PMC. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems.
- PMC. Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order.
- OMLC. 7-Methoxycoumarin-4-acetic acid.
- AAT Bioquest.
- MDPI. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro.
- RSC Publishing.
- Benchchem. Technical Guide: Evaluating a Novel Compound as a Fluorescent Probe.
- PMC. Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one.
- Histochemistry and Cell Biology. Review: Fluorescent probes for living cells.
- ResearchGate.
- Fisher Scientific. This compound, 95% Purity, C14H14O4, 5 grams.
- Benchchem. A Comparative Guide to the Photostability of Fluorescent Dyes for Biological Imaging.
- RSC Publishing. 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films.
- ResearchGate. Discovery of a novel fluorescent chemical probe suitable for evaluation of neuropilin‐1 binding of small molecules.
- PMC.
- PMC. Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35.
- ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE)
- PubChemLite.
- PubMed.
- Sigma-Aldrich. 7-(2-OXOPROPOXY)-2H-CHROMEN-2-ONE AldrichCPR.
- PubMed. Interaction of 7-n-alkoxycoumarins With Cytochrome P-450(2) and Their Partitioning Into Liposomal Membranes. Assessment of Methods for Determination of Membrane Partition Coefficients.
Sources
- 1. Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation [mdpi.com]
- 2. 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 314742-55-7|4-Ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. chembk.com [chembk.com]
A Researcher's Guide to the Validation of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one as a Carbonic Anhydrase IX Inhibitor
This guide provides a comprehensive framework for the validation of the novel coumarin derivative, 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one, as a potential inhibitor of Carbonic Anhydrase IX (CA IX). The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth, technically-grounded comparison with established inhibitors and detailed experimental protocols.
Introduction: The Therapeutic Potential of Coumarins and the Significance of Carbonic Anhydrase IX
Coumarin (2H-1-benzopyran-2-one) and its derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties. Their therapeutic potential often stems from their ability to selectively interact with specific biological targets. A particularly compelling target in oncology is Carbonic Anhydrase IX (CA IX), a transmembrane zinc metalloenzyme.[1]
CA IX is predominantly expressed in solid tumors and is induced by hypoxia.[2] Its catalytic activity, the reversible hydration of carbon dioxide to bicarbonate and a proton, contributes to the acidification of the tumor microenvironment, a condition that promotes tumor growth, invasion, and resistance to therapy.[2][3] Consequently, the development of potent and selective CA IX inhibitors is a promising strategy in cancer therapeutics.[1] This guide outlines a systematic approach to validate the activity of this compound against this critical target.
Synthesis of this compound
The proposed synthesis of the title compound is a two-step process commencing with the well-established Pechmann condensation to form the coumarin core, followed by an alkylation to introduce the 7-(2-oxopropoxy) side chain.
Step 1: Pechmann Condensation for the Synthesis of 4-Ethyl-7-hydroxy-2H-chromen-2-one
The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[4][5] In this case, resorcinol is reacted with ethyl butyrylacetate in the presence of a strong acid, such as sulfuric acid, to yield 4-ethyl-7-hydroxy-2H-chromen-2-one.
Step 2: Alkylation of 4-Ethyl-7-hydroxy-2H-chromen-2-one
The subsequent step involves the alkylation of the 7-hydroxyl group. This is achieved by reacting 4-ethyl-7-hydroxy-2H-chromen-2-one with chloroacetone in the presence of a weak base, such as potassium carbonate, in a suitable solvent like acetone. This Williamson ether synthesis yields the final product, this compound.
Caption: Proposed two-step synthesis of this compound.
Comparative Validation: Benchmarking Against Established CA IX Inhibitors
To rigorously assess the inhibitory potential of this compound, it is essential to compare its performance against well-characterized CA IX inhibitors. For this guide, we have selected two standard inhibitors:
-
Acetazolamide: A non-selective sulfonamide inhibitor of carbonic anhydrases, widely used as a reference compound in CA inhibition studies.[6][7]
-
SLC-0111: A potent and selective inhibitor of CA IX that has undergone clinical investigation, making it a highly relevant comparator for novel anticancer agents targeting this enzyme.[8][9][10]
Experimental Validation: A Step-by-Step Protocol for CA IX Inhibition Assay
The following protocol details a colorimetric assay to determine the inhibitory activity of this compound and the comparator compounds against human recombinant Carbonic Anhydrase IX. This assay is based on the esterase activity of CA IX, where the enzyme catalyzes the hydrolysis of a substrate, p-nitrophenyl acetate (p-NPA), to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.
Materials:
-
Human recombinant Carbonic Anhydrase IX
-
This compound (Test Compound)
-
Acetazolamide (Comparator 1)
-
SLC-0111 (Comparator 2)
-
p-Nitrophenyl acetate (p-NPA), substrate
-
Tris buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of human recombinant CA IX in Tris buffer.
-
Prepare stock solutions of the test compound and comparator inhibitors in DMSO.
-
Prepare a stock solution of p-NPA in a minimal amount of acetonitrile and dilute with Tris buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of varying concentrations of the test compound or comparator inhibitors (prepared by serial dilution from the stock solutions). For the control wells (no inhibitor), add 20 µL of DMSO.
-
Add 160 µL of Tris buffer to all wells.
-
Add 20 µL of the CA IX enzyme solution to all wells except the blank. To the blank wells, add 20 µL of Tris buffer.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm using a microplate reader. Take readings every 30 seconds for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all other rates.
-
Determine the percentage of inhibition for each concentration of the test compound and comparators using the formula: % Inhibition = [ (Rate of control - Rate of inhibitor) / Rate of control ] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) for each compound.
-
Caption: Experimental workflow for the Carbonic Anhydrase IX inhibition assay.
Data Presentation and Interpretation
The IC50 values obtained from the assay should be tabulated for a clear and objective comparison of the inhibitory potencies.
| Compound | Target | IC50 (nM) [Hypothetical Data] |
| This compound | CA IX | 50 |
| Acetazolamide | CA IX | 30[11] |
| SLC-0111 | CA IX | 45 |
Note: The IC50 value for this compound is hypothetical and serves as an illustrative example. The IC50 for SLC-0111 can vary depending on assay conditions.
An IC50 value in the nanomolar range would indicate that this compound is a potent inhibitor of CA IX, comparable to the established inhibitors. Further studies to assess its selectivity against other carbonic anhydrase isoforms (e.g., CA I and CA II) would be crucial to determine its therapeutic potential and potential for off-target effects.
The Role of Carbonic Anhydrase IX in Cancer Signaling
The inhibition of CA IX disrupts pH regulation in the tumor microenvironment, which can impact several downstream signaling pathways crucial for cancer cell survival and proliferation. By maintaining a neutral intracellular pH and an acidic extracellular pH, CA IX creates a favorable environment for tumor progression.
Caption: The role of CA IX in the hypoxic tumor microenvironment and its inhibition.
Inhibition of CA IX by compounds such as this compound can lead to an increase in intracellular acidity and a decrease in extracellular acidity. This disruption of the pH gradient can sensitize cancer cells to conventional therapies and inhibit their metastatic potential.[12] Specifically, CA IX has been shown to influence signaling pathways such as the EGFR/PI3K pathway, which is critical for cell growth and survival.[13]
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the validation of this compound as a novel inhibitor of Carbonic Anhydrase IX. By following the proposed synthetic route and the detailed experimental protocol for the inhibition assay, researchers can obtain robust and comparable data. The comparison with established inhibitors, Acetazolamide and SLC-0111, will provide a clear benchmark for its potency. Understanding the role of CA IX in cancer signaling pathways further underscores the therapeutic potential of targeting this enzyme. The successful validation of this novel coumarin derivative could pave the way for the development of a new class of anticancer agents.
References
-
Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. MDPI. Available at: [Link]
-
Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. MDPI. Available at: [Link]
-
Carbonic anhydrase 9 - Wikipedia. Wikipedia. Available at: [Link]
-
Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. ResearchGate. Available at: [Link]
-
7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ) - YouTube. YouTube. Available at: [Link]
-
Acetazolamide - StatPearls - NCBI Bookshelf. NIH. Available at: [Link]
-
The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. PMC - NIH. Available at: [Link]
-
The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Journal of Experimental & Clinical Cancer Research. Available at: [Link]
-
Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias - SciSpace. SciSpace. Available at: [Link]
-
The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells. Taylor & Francis Online. Available at: [Link]
-
Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. PMC - NIH. Available at: [Link]
-
Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. PubMed Central. Available at: [Link]
-
Full article: Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Taylor & Francis Online. Available at: [Link]
-
Full article: Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Taylor & Francis Online. Available at: [Link]
-
SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers. Available at: [Link]
-
Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Dove Press. Available at: [Link]
-
A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. PubMed. Available at: [Link]
-
Interplay of Carbonic Anhydrase IX With Amino Acid and Acid/Base Transporters in the Hypoxic Tumor Microenvironment. PMC - NIH. Available at: [Link]
-
SLC-0111 - Signalchem LifeScience. Signalchem. Available at: [Link]
-
synthesis of coumarin derivatives via pechmann condensation and nitration reaction. Jetir.Org. Available at: [Link]
-
Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically. AACR Journals. Available at: [Link]
Sources
- 1. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 10. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
spectral properties of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one vs. other coumarins
A Comparative Guide to the Spectral Properties of Coumarin Derivatives
This guide provides an in-depth comparison of the spectral properties of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one against a panel of widely-used coumarin dyes. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances that dictate the photophysical behavior of these fluorophores, supported by experimental data and standardized protocols.
Introduction: The Versatile Coumarin Scaffold
Coumarins are a prominent class of fluorescent compounds extensively utilized as probes, labels, and laser dyes.[1][2] Their popularity stems from a rigid scaffold that can be chemically modified to tune spectral properties across the UV-visible spectrum. The core mechanism behind their fluorescence involves an intramolecular charge transfer (ICT) from an electron-donating group, typically at the 7-position, to the electron-accepting lactone ring.[3] The nature of these substituents and their interaction with the local environment critically determine the absorption and emission characteristics.[2][4] This guide focuses on elucidating these structure-property relationships by comparing a specific 7-alkoxy coumarin, this compound, with foundational and high-performance coumarin derivatives.
Comparative Spectral Analysis
The selection of a fluorophore is dictated by its specific spectral characteristics, including its maximum absorption (λabs) and emission (λem) wavelengths, molar extinction coefficient (ε), Stokes shift, and fluorescence quantum yield (ΦF). A comparison of these key parameters for our target compound and other notable coumarins reveals the impact of subtle structural modifications.
While specific experimental data for this compound is not widely published, its properties can be reliably inferred from studies on analogous 7-alkoxy coumarins.[3][5][6] The 7-alkoxy group is a moderate electron-donating group, placing its spectral properties between the parent 7-hydroxycoumarins and the strongly electron-donating 7-aminocoumarins.
Table 1: Comparative Photophysical Properties of Selected Coumarin Derivatives in Ethanol
| Compound | Structure | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Quantum Yield (ΦF) | Stokes Shift (nm) |
| This compound | 4-Ethyl, 7-(2-oxopropoxy) substitution | ~360-375 | ~440-460 | Not Reported | Not Reported | ~80-90 |
| 4-Methylumbelliferone (7-Hydroxy-4-methylcoumarin) | 4-Methyl, 7-Hydroxy substitution | 360[7] | 448[7] | Not Reported | 0.70 (pH dependent)[8] | 88 |
| Coumarin 1 (7-Diethylamino-4-methylcoumarin) | 4-Methyl, 7-Diethylamino substitution | 375[9] | 446[9] | 23,500[10] | 0.73[10] | 71 |
| Coumarin 343 | Rigidized julolidine structure | 445[11] | 477[12] | 44,300[11] | 0.63[11][12] | 32 |
Note: Properties for this compound are estimated based on trends observed in similar 7-alkoxy coumarins.[5][6]
Analysis of Structure-Property Relationships:
-
7-Position Substituent: The nature of the substituent at the 7-position is the primary determinant of the spectral properties. The hydroxyl group in 4-Methylumbelliferone is a good electron donor, but its fluorescence is highly pH-dependent due to the equilibrium between the phenol and phenolate forms.[13][14] Replacing the hydroxyl with an alkoxy group, as in our target compound, removes this pH sensitivity. The powerful electron-donating diethylamino group in Coumarin 1 causes a significant red-shift in absorption compared to the hydroxy and alkoxy derivatives, a direct consequence of a more efficient ICT.[15]
-
Structural Rigidity: Coumarin 343 features a rigidized amino group, which limits non-radiative decay pathways that can occur through rotational freedom. This structural constraint is a key reason for its high molar extinction coefficient and robust quantum yield.[11]
-
Solvent Effects (Solvatochromism): The excited state of most coumarins is more polar than the ground state. Consequently, in more polar solvents, the excited state is stabilized, leading to a red-shift (bathochromic shift) in the fluorescence emission.[16][17] This sensitivity to the solvent environment is a critical consideration for experimental design.[18] For instance, relative quantum yields are often lower in non-polar solvents.[19]
Experimental Protocols: A Guide to Characterization
The accurate characterization of a fluorophore's spectral properties is fundamental. The following sections detail the standardized methodologies for these measurements.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelength(s) of maximum absorbance (λabs) and the molar extinction coefficient (ε).
Methodology:
-
Sample Preparation: Prepare a stock solution of the coumarin derivative in a spectroscopic grade solvent (e.g., ethanol or acetonitrile). From this stock, create a series of dilutions in the same solvent. Ensure all samples are fully dissolved.[20]
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure stability.[21][22]
-
Blanking/Baseline Correction: Fill a clean quartz cuvette with the pure solvent to be used as a blank.[23] Record a baseline spectrum to subtract the absorbance of the solvent and cuvette from the sample measurements.[24]
-
Measurement: Measure the absorbance spectrum for each dilution across a relevant wavelength range (e.g., 250-600 nm). The absorbance at λmax should ideally be within the linear range of the instrument, typically below 1.5.[21]
-
Data Analysis: Identify the λmax from the spectra. To determine the molar extinction coefficient (ε), plot absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εcl), the slope of this line is equal to ε (when the path length, l, is 1 cm).
Caption: Workflow for UV-Vis Absorption Spectroscopy.
Fluorescence Spectroscopy
This technique is used to determine the excitation and emission spectra of the fluorophore.
Methodology:
-
Instrument Setup: Use a spectrofluorometer, which contains two monochromators.[25][26] The instrument is typically configured to detect emitted light at a 90° angle to the excitation beam to minimize scattering artifacts.[27]
-
Emission Spectrum: Set the excitation monochromator to the λabs determined from the UV-Vis spectrum. Scan the emission monochromator over a range of longer wavelengths to record the fluorescence emission spectrum. The peak of this spectrum is the λem.[26]
-
Excitation Spectrum: Set the emission monochromator to the λem. Scan the excitation monochromator over a range of shorter wavelengths. The resulting excitation spectrum should closely resemble the absorption spectrum, confirming the identity of the fluorescing species.[27][28]
Caption: Schematic of a Spectrofluorometer.
Determination of Fluorescence Quantum Yield (ΦF)
The quantum yield is a measure of the efficiency of the fluorescence process. The most common and reliable approach is the comparative method, which measures the fluorescence of the test sample relative to a well-characterized standard.[29]
Methodology:
-
Standard Selection: Choose a quantum yield standard with known ΦF that absorbs and emits in a similar spectral region to the test compound. For blue-emitting coumarins, quinine sulfate in 0.1 M H2SO4 is a common standard.[19]
-
Sample Preparation: Prepare a series of dilutions for both the test compound and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength must be kept low (typically < 0.1) to avoid inner-filter effects.[10][11]
-
Measurement:
-
Measure the UV-Vis absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.
-
The quantum yield of the unknown sample (ΦX) is calculated using the following equation:[29]
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots of integrated intensity vs. absorbance for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard.
-
Caption: Workflow for Relative Quantum Yield Determination.
Conclusion
The spectral properties of this compound are characteristic of a 7-alkoxy coumarin, offering stable fluorescence in the blue-green region of the spectrum without the pH sensitivity of its 7-hydroxy counterparts. Its properties are modulated by the moderate electron-donating strength of the alkoxy group, positioning it as a valuable fluorophore for applications where the high polarity sensitivity of 7-aminocoumarins is not desired. The provided experimental workflows represent the gold standard for characterizing this and other coumarin derivatives, ensuring data integrity and reproducibility for researchers in the field.
References
-
Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments. PubMed. [Link]
-
Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative. PubMed. [Link]
-
Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. INIS-IAEA. [Link]
-
7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. RSC Publishing. [Link]
-
Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. University of California, Irvine. [Link]
-
Fluorescent pH Indicator. Spectral Changes of 4-Methylumbelliferone. Taylor & Francis Online. [Link]
-
Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. The Journal of Physical Chemistry C - ACS Publications. [Link]
-
The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. PMC - NIH. [Link]
-
ExperimentFluorescenceSpectroscopy. Strateos. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
-
Coumarin 343. Oregon Medical Laser Center. [Link]
-
The fluorescence spectra of 7-hydroxy-4-methylcoumarin-Chitosan films at various excitation wavelenghts: (A). 0.2% - ResearchGate. [Link]
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue College of Engineering. [Link]
-
Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. ResearchGate. [Link]
-
Structural and spectroscopic characterization of 4-methylumbelliferone: a combined experimental and computational study. International Letters of Chemistry, Physics and Astronomy. [Link]
-
Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. JoVE. [Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
-
Fluorescence spectroscopy. Wikipedia. [Link]
-
Fluorescence Quantum Yields: Methods of Determination and Standards. Semantic Scholar. [Link]
-
What Is Fluorescence Spectroscopy? Principles Overview. Agilent. [Link]
-
Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. [Link]
-
Coumarin 1. Oregon Medical Laser Center. [Link]
-
Photophysical properties of coumarin-1 and coumarin-2 in water. Morressier. [Link]
-
Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry. [Link]
-
7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage ( I – V ) characteristic studies on thin films. ResearchGate. [Link]
-
4-Methylumbelliferone. PubChem. [Link]
-
7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. PubMed Central. [Link]
-
Coumarin 343. PhotochemCAD. [Link]
-
Spectral and luminescence properties of coumarins 334 and 343 in polymeric matrices. ResearchGate. [Link]
-
UV-Vis SOP. University of California, Santa Barbara. [Link]
-
Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. ResearchGate. [Link]
-
Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. MDPI. [Link]
-
Video: UV-Vis Spectroscopy of Dyes - Procedure. JoVE. [Link]
-
Photophysical properties of coumarins in relation to the nature of their third and seventh substituents. ResearchGate. [Link]
-
Synthesis and Photophysical Properties of Polarized 7-Heteroaryl Coumarins. PubMed. [Link]
-
ChemInform Abstract: Synthesis of 7‐Alkoxy‐4‐trifluoromethylcoumarins via the von Pechmann Reaction Catalyzed by Molecular Iodine. Sci-Hub. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices [mdpi.com]
- 3. 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Spectrum [Coumarin 1] | AAT Bioquest [aatbio.com]
- 10. omlc.org [omlc.org]
- 11. omlc.org [omlc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. 7-Hydroxy-4-methylcoumarin [4-Methylumbelliferone] *Fluorescence reference standard* | AAT Bioquest [aatbio.com]
- 15. Photophysical properties of coumarin-1 and coumarin-2 in water [morressier.com]
- 16. Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ossila.com [ossila.com]
- 21. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 22. cbic.yale.edu [cbic.yale.edu]
- 23. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 24. engineering.purdue.edu [engineering.purdue.edu]
- 25. ossila.com [ossila.com]
- 26. agilent.com [agilent.com]
- 27. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]
- 28. chemistry.montana.edu [chemistry.montana.edu]
- 29. chem.uci.edu [chem.uci.edu]
A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Coumarin Scaffold and the C4-Position
Coumarins (2H-chromen-2-ones) are a prominent class of naturally occurring and synthetic benzopyrone compounds that have garnered significant attention in medicinal chemistry.[1] Their versatile scaffold allows for diverse chemical modifications, leading to a broad spectrum of pharmacological properties, including anticancer, anticoagulant, antimicrobial, and neuroprotective effects.[1][2][3][4]
The C4 position of the coumarin nucleus is of particular strategic importance in drug design. Substituents at this position can profoundly influence the molecule's steric, electronic, and lipophilic properties, thereby modulating its interaction with biological targets.[5] This guide will dissect the SAR of various 4-substituted coumarins, providing a comparative analysis of their performance across different therapeutic areas, supported by experimental data and established protocols.
Comparative Analysis of Biological Activities
The biological activity of coumarin derivatives is highly dependent on the nature of the substituent at the 4-position. This section compares the effects of different C4-substituents on anticoagulant, anticancer, antimicrobial, and neuroprotective activities.
Anticoagulant Activity: The Legacy of 4-Hydroxycoumarins
The discovery of dicoumarol, a 4-hydroxycoumarin derivative, as the causative agent of hemorrhagic disease in cattle, paved the way for the development of oral anticoagulants like warfarin.[6] The anticoagulant activity of this class is intrinsically linked to the presence of a 4-hydroxy group.[6]
Key SAR Insights:
-
4-Hydroxy Group: This feature is essential for anticoagulant activity.[6] These compounds act as vitamin K antagonists by inhibiting the vitamin K epoxide reductase (VKORC1) enzyme, which is crucial for the synthesis of clotting factors.[7][8]
-
3-Position Substituent: The introduction of a large aromatic or lipophilic substituent at the C3 position is also critical for potent anticoagulant effects.[6][9] Warfarin, for instance, features a 3-acetonylbenzyl group.[8]
Comparative Performance: While highly effective, the therapeutic use of 4-hydroxycoumarin anticoagulants is challenged by a narrow therapeutic index and significant inter-individual variability in dose response, often linked to genetic polymorphisms in CYP2C9 and VKORC1.[7][8] This has driven research into alternative anticoagulants with more predictable pharmacokinetic profiles.
Anticancer Activity: A Multifaceted Approach
Coumarin derivatives have emerged as a promising scaffold for the development of novel anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2][10] The substituent at the C4-position plays a pivotal role in defining the potency and mechanism of action.
Key SAR Insights:
-
4-Aryl/Benzyl Groups: The introduction of aryl or benzyl moieties at the C4-position is a common strategy for enhancing anticancer activity.[11] These bulky groups can promote interactions with various biological targets, including protein kinases.
-
4-Methyl Groups: 4-Methylcoumarin derivatives have also demonstrated significant cytotoxic effects.[12][13] Further substitutions on the coumarin ring, such as hydroxylation at the C7 and C8 positions, can enhance this activity.[12]
-
Heterocyclic Substituents: Linking heterocyclic rings to the C4-position has yielded compounds with potent anticancer properties.
Comparative Performance of 4-Methylcoumarin Derivatives:
A study on 27 synthetic 4-methylcoumarin derivatives against K562 (leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma) cell lines revealed the following SAR trends:[12][13]
| Compound Subclass | Key Structural Features | Representative IC50 Values (µM) |
| K562 / LS180 / MCF-7 | ||
| 7,8-Dihydroxy-4-methylcoumarins (DHMCs) | Dihydroxylation at C7 and C8; Alkyl chain at C3 | Compound 11 (n-decyl at C3): 42.4 / 25.2 / 25.1[13] |
| 7,8-Diacetoxy-4-methylcoumarins (DAMCs) | Acetoxy groups at C7 and C8; Ethoxycarbonylalkyl at C3 | Generally less potent than DHMCs[12] |
| Brominated Coumarins | Bromine substitution | Compound 27 (6-bromo-4-bromomethyl-7-hydroxy): 45.8 / 32.7 / 38.9[13] |
Causality Behind Experimental Observations: The superior cytotoxicity of 7,8-DHMCs suggests that the catechol-like dihydroxy arrangement is crucial for activity, potentially through mechanisms involving the generation of reactive oxygen species (ROS) or interactions with specific cellular targets.[12] The length of the C3-alkyl chain also modulates potency, with an n-decyl chain (Compound 11) showing the most significant effect, likely due to increased lipophilicity and improved cell membrane penetration.[13]
Antimicrobial Activity: Targeting Bacteria and Fungi
4-Substituted coumarins have shown considerable promise as antimicrobial agents.[1][14] The nature and substitution pattern at the C4 position are critical determinants of their spectrum of activity and potency.
Key SAR Insights:
-
4-Heterocyclic Groups: The incorporation of nitrogen- and sulfur-containing heterocycles, such as triazoles and thiazoles, at the C4 position has been a successful strategy for developing potent antimicrobial coumarins.[15][16]
-
4-Anilino Groups: Derivatives with a substituted aniline moiety at the C4 position have also exhibited significant antibacterial activity.[17]
-
4-Methyl and 4-Hydroxy Derivatives: Modifications of 4-methyl and 4-hydroxycoumarins have yielded compounds with notable antifungal properties.[18]
Comparative Performance of 4-Heterocyclic Coumarin Derivatives:
| Derivative Class | Target Organism | Key Findings | MIC Values |
| Coumarin-1,2,3-triazole conjugates | Enterococcus faecalis | Significant antibacterial activity observed for specific conjugates.[15][16] | 12.5–50 µg/mL[15][16] |
| 4-Heteroarylamino-3-nitrocoumarins | Various bacteria and fungi | Showed a wide range of antimicrobial activities.[14] | Not specified |
| Coumarin-sulfonamide hybrids | S. aureus, E. coli, C. albicans, MRSA | Compound 9 demonstrated the lowest MIC and MBC values against all tested microbes.[19] | Compound 9 vs. S. aureus: 4.88 µg/mL[19] |
Causality Behind Experimental Observations: The antimicrobial efficacy of these derivatives is often attributed to their ability to interfere with essential cellular processes. For instance, the coumarin scaffold can intercalate with DNA, while the heterocyclic substituents may inhibit key enzymes or disrupt cell membrane integrity.[1]
Neuroprotective Activity: Combating Neurodegenerative Diseases
Recent studies have highlighted the potential of 4-substituted coumarins as neuroprotective agents, with applications in diseases like Alzheimer's.[4][20][21][22]
Key SAR Insights:
-
Acetylcholinesterase (AChE) Inhibition: Certain 4-substituted coumarins have been designed as AChE inhibitors, a key therapeutic strategy in Alzheimer's disease.[23]
-
Activation of Neuroprotective Pathways: Some derivatives have been shown to exert their effects by activating the TRKB-CREB-BDNF signaling pathway, which promotes neuronal survival.[20][22]
-
Reduction of Tau Protein Aggregation: Coumarin derivatives can also reduce the aggregation of tau protein, a hallmark of Alzheimer's disease.[20][21]
Comparative Performance: A series of 4-hydroxycoumarin derivatives were evaluated as AChE inhibitors. Among them, an N-(1-benzylpiperidin-4-yl)acetamide derivative (compound 4m) showed the highest inhibitory activity with an IC50 of 1.2 µM and was 37-fold more selective for AChE over butyrylcholinesterase (BChE).[23] Molecular docking studies suggested that the coumarin moiety interacts with the peripheral anionic site of AChE, while the benzylpiperidine group interacts with the catalytic active site.[23]
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the synthesis of a representative 4-substituted coumarin and for a key biological evaluation assay.
Synthesis of 4-Methylcoumarin Derivatives via Pechmann Condensation
The Pechmann condensation is a classic and efficient method for synthesizing coumarins from a phenol and a β-ketoester under acidic catalysis.[24][25]
Materials:
-
Substituted phenol (e.g., resorcinol)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Acid catalyst (e.g., sulfuric acid, InCl3, or Zn0.925Ti0.075O NPs)[26][27]
-
Solvent (if not solvent-free, e.g., toluene)[28]
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Stirrer/hotplate
-
Condenser (if heating)
-
Filtration apparatus
-
High-speed ball mill mixer (for solvent-free methods)[25][26]
Step-by-Step Procedure (Catalyst: Zn0.925Ti0.075O NPs): [27]
-
Combine the phenol (2 mmol), ethyl acetoacetate (2 mmol), and Zn0.925Ti0.075O NPs (10 mol%) in a round-bottom flask.[27]
-
Heat the mixture at 110 °C with constant stirring.[27]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[27]
-
Upon completion, cool the reaction mixture and dissolve it in ethyl acetate.[27]
-
Separate the catalyst by centrifugation.[27]
-
Remove the solvent under reduced pressure to obtain the crude product.[27]
-
Purify the crude product by recrystallization from ethanol.[27]
Causality of Experimental Choices: The use of a heterogeneous catalyst like Zn0.925Ti0.075O NPs offers advantages such as easier separation and recyclability compared to traditional homogeneous acid catalysts like sulfuric acid.[27] The reaction is typically performed at an elevated temperature to overcome the activation energy barrier of the condensation reaction.
Evaluation of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[29][30][31][32]
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, converting the yellow substrate into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[31]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (4-substituted coumarin derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
Equipment:
-
96-well sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[31]
-
Compound Treatment: Treat the cells with various concentrations of the coumarin derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24-72 hours).[29]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[31]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[30]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Self-Validating System: The inclusion of positive (e.g., a known cytotoxic drug like doxorubicin) and negative (vehicle) controls is essential for validating the assay results. The response should be dose-dependent.
Visualizations
Diagram 1: General SAR Trends of 4-Substituted Coumarins
Caption: Key biological activities associated with different substituents at the C4-position of the coumarin scaffold.
Diagram 2: Experimental Workflow for SAR Studies
Caption: A generalized workflow for the synthesis, biological evaluation, and SAR analysis of 4-substituted coumarin derivatives.
Conclusion and Future Perspectives
The C4-position of the coumarin scaffold is a critical determinant of biological activity. This guide has demonstrated that strategic modifications at this position can yield potent and selective agents with anticoagulant, anticancer, antimicrobial, and neuroprotective properties. 4-Hydroxycoumarins remain the cornerstone of oral anticoagulant therapy, while 4-aryl and 4-methyl derivatives show significant promise in oncology. Furthermore, the incorporation of heterocyclic moieties at the C4-position is a fruitful strategy for developing novel antimicrobial and neuroprotective agents.
Future research should focus on the synthesis of hybrid molecules that combine the coumarin scaffold with other pharmacophores to achieve multi-target activity, potentially leading to more effective therapies with reduced side effects. A deeper understanding of the molecular mechanisms underlying the observed activities, aided by computational modeling and advanced biological assays, will be crucial for the rational design of the next generation of 4-substituted coumarin-based drugs.
References
-
Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. (n.d.). Retrieved from [Link]
-
Ahmed, G. E., Elshahid, Z. A., El-Sawy, E. R., Abdel-Aziz, M. S., & Abdel-Aziem, A. (2024). Synthesis, biofilm formation inhibitory, and inflammation inhibitory activities of new coumarin derivatives. Scientific Reports, 14(1), 9106. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of New 4-Heteroarylamino Coumarin Derivatives Containing Nitrogen and Sulfur as Heteroatoms. (2012). Molecules, 17(9), 10583-10599. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. (2018). Molecules, 23(1), 199. Retrieved from [Link]
-
Coumarin derivatives with anticancer activities: An update. (2020). Archiv der Pharmazie, 353(7), e2000025. Retrieved from [Link]
-
Sadeghpour, H., et al. (2015). Structure–activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology, 53(11), 1646-1653. Retrieved from [Link]
-
Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. (2015). Pharmaceutical Biology, 53(11), 1646-1653. Retrieved from [Link]
-
IC50 values (μM) of the tested coumarin derivatives 4c,4d, 4g, 4k and... (n.d.). Retrieved from [Link]
-
A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. (2023). Molecules, 28(9), 3939. Retrieved from [Link]
-
Synthesis and evaluation of 4-substituted coumarins as novel acetylcholinesterase inhibitors. (2013). European Journal of Medicinal Chemistry, 66, 473-482. Retrieved from [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50767. Retrieved from [Link]
-
Pharmacogenomics of 4-hydroxycoumarin anticoagulants. (2006). Thrombosis Research, 118(1), 147-156. Retrieved from [Link]
-
Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. (2022). International Journal of Molecular Sciences, 23(21), 12734. Retrieved from [Link]
-
Navaie Diva, et al. (2025). Neuroprotective activities of coumarin-chalcone derivatives: A comprehensive mechanistic review. Nano Micro Biosystems, 4(4), 21-30. Retrieved from [Link]
-
Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations. (2018). Molecules, 23(10), 2463. Retrieved from [Link]
-
ANTICOAGULANT ACTIVITY OF COUMARIN DERIVATIVES. (2022). MAB Journal, 1(2), 107-110. Retrieved from [Link]
-
Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (2022). RSC Medicinal Chemistry, 13(8), 912-934. Retrieved from [Link]
-
Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. (2013). The Journal of Organic Chemistry, 78(22), 11469-11473. Retrieved from [Link]
-
Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. (2024). Molecules, 29(3), 666. Retrieved from [Link]
-
Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. (2022). Molecules, 27(19), 6610. Retrieved from [Link]
-
Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (2021). Molecules, 26(15), 4478. Retrieved from [Link]
-
Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. (2022). Journal of Applied Pharmaceutical Science, 12(5), 143-150. Retrieved from [Link]
-
Structures of selected 4-methylcoumarin derivatives as pharmaceuticals and fluorophores. (n.d.). Retrieved from [Link]
-
4-Hydroxycoumarins. (n.d.). In Wikipedia. Retrieved from [Link]
-
MTT Assay Protocol. (n.d.). Retrieved from [Link]
-
Recent Developments in Coumarin Derivatives as Neuroprotective Agents. (2023). Retrieved from [Link]
-
Therapeutic Effects of Coumarins with Different Substitution Patterns. (2023). Molecules, 28(15), 5859. Retrieved from [Link]
-
Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. (n.d.). Retrieved from [Link]
-
Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study. (n.d.). Retrieved from [Link]
-
Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. (2018). Catalysts, 8(12), 620. Retrieved from [Link]
-
Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. (2020). Oriental Journal of Chemistry, 36(2), 346-353. Retrieved from [Link]
-
Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. (2015). World Journal of Organic Chemistry, 3(1), 1-13. Retrieved from [Link]
-
Organic CHEMISTRY. (n.d.). Retrieved from [Link]
-
Synthesis, structure, toxicological and pharmacological investigations of 4-hydroxycoumarin derivatives. (2025). Retrieved from [Link]
-
4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. (2013). Food Chemistry, 141(2), 858-865. Retrieved from [Link]
-
Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022, September 13). YouTube. Retrieved from [Link]
-
Recent Developments in Coumarin Derivatives as Neuroprotective Agents. (2023). Current Neuropharmacology, 21(9), 1779-1801. Retrieved from [Link]
-
Structure-activity relationship investigation of coumarin-chalcone hybrids with diverse side-chains as acetylcholinesterase and butyrylcholinesterase inhibitors. (2018). Medicinal Chemistry Research, 27(8), 2029-2042. Retrieved from [Link]
-
Structure activity relationship of coumarin. (n.d.). Retrieved from [Link]
Sources
- 1. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]
- 2. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]
- 7. Pharmacogenomics of 4-hydroxycoumarin anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Activity of New 4-Heteroarylamino Coumarin Derivatives Containing Nitrogen and Sulfur as Heteroatoms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bot Verification [chiet.edu.eg]
- 20. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nmb-journal.com [nmb-journal.com]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and evaluation of 4-substituted coumarins as novel acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tsijournals.com [tsijournals.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. mdpi.com [mdpi.com]
- 27. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. youtube.com [youtube.com]
The Oxopropoxy Advantage: A Comparative Guide to Coumarin-Based Fluorescent Probes
For researchers, scientists, and drug development professionals, the quest for precise and sensitive molecular tools is unending. In the realm of fluorescence bio-imaging and sensing, coumarin derivatives have long been esteemed for their robust photophysical properties. This guide provides an in-depth comparative analysis of a specific, highly versatile class: coumarin probes functionalized with an oxopropoxy side chain. We will explore the chemical rationale behind this design, present comparative performance data, and provide detailed experimental protocols to empower your research.
The Strategic Importance of the Oxopropoxy Side Chain
The core of these probes is typically a 7-hydroxycoumarin scaffold, a fluorophore known for its bright emission.[1] However, in its unmodified state, its fluorescence is always "on," providing a constant signal that can mask the detection of specific analytes. The introduction of a 7-(2-oxopropoxy) side chain serves as a strategic modification that transforms the coumarin into a highly responsive "turn-on" sensor.[2][3]
This side chain acts as a versatile linker, or "caging group," which initially quenches the coumarin's fluorescence. The terminal ketone of the oxopropoxy group provides a reactive handle for attaching a variety of recognition moieties, each designed to selectively react with a specific target analyte. Upon this reaction, the side chain is cleaved, uncaging the 7-hydroxycoumarin and liberating its powerful fluorescence—a clear and quantifiable signal of the analyte's presence. This mechanism provides an excellent signal-to-noise ratio, crucial for detecting low concentrations of analytes in complex biological milieu.
Performance Analysis: A Comparative Overview
The true measure of a fluorescent probe lies in its performance. Below is a comparative summary of coumarin probes, including those with oxopropoxy-related functionalities, for the detection of various biologically significant analytes.
| Probe Designation | Target Analyte | Excitation (λex) | Emission (λem) | Fluorescence Enhancement (Fold Increase) | Limit of Detection (LOD) | Reference |
| CP-H₂O₂ | Hydrogen Peroxide (H₂O₂) | ~405 nm | ~460 nm | >25-fold | ~0.47 µM | [4] |
| CP-Cys | Cysteine (Cys) | ~410 nm | ~450 nm | >50-fold | ~47.7 nM | [3] |
| CP-Pd | Palladium (Pd⁰/Pd²⁺) | ~361 nm | ~440 nm | ~24-fold | 75 nM (Pd⁰) | [5][6] |
| Standard 7-Hydroxy-4-methylcoumarin | (Control) | ~365 nm | ~450 nm | N/A (Constitutive) | N/A | [1][7] |
| Alternative Cys Probe (Acrylate-based) | Cysteine (Cys) | ~400 nm | ~480 nm | Significant | 6.8 nM | [8] |
Table 1: Comparative performance of coumarin-based "turn-on" fluorescent probes.
The data clearly demonstrates the efficacy of the "caged" coumarin strategy. Probes like CP-H₂O₂, CP-Cys, and CP-Pd, which are non-fluorescent in their native state, exhibit a substantial increase in fluorescence upon interaction with their respective analytes. While alternative probes, such as the acrylate-based sensor for cysteine, may offer even lower detection limits, the oxopropoxy scaffold provides a robust and synthetically accessible platform for a wide range of targets.[8]
Experimental Protocols and Methodologies
To facilitate the application of these probes, we provide detailed experimental protocols for their synthesis and evaluation.
Synthesis of the 7-(2-oxopropoxy)-4-methylcoumarin Precursor
This protocol details the foundational step of attaching the oxopropoxy side chain to the coumarin core.
Workflow for Precursor Synthesis
Caption: Synthetic workflow for the oxopropoxy-coumarin precursor.
Step-by-Step Methodology:
-
To a solution of 7-hydroxy-4-methylcoumarin (1.0 mmol) in anhydrous dimethylformamide (DMF, 10 mL), add potassium carbonate (K₂CO₃, 2.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add chloroacetone (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into 100 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from ethanol to yield the pure 7-(2-oxopropoxy)-4-methylcoumarin.
In Vitro Fluorometric Assay
This protocol outlines a general method for evaluating the "turn-on" response of a synthesized probe.
Workflow for Fluorometric Assay
Caption: General workflow for the in vitro evaluation of a fluorescent probe.
Step-by-Step Methodology:
-
Prepare a 1 mM stock solution of the coumarin probe in DMSO.
-
Prepare a series of dilutions of the target analyte in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
In a 96-well microplate, add the probe stock solution to the assay buffer to achieve a final concentration of 10 µM.
-
Add varying concentrations of the analyte to the wells. Include a control well containing only the probe and buffer.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity using a microplate reader at the optimal excitation and emission wavelengths for the uncaged 7-hydroxycoumarin derivative (typically around λex = 365-410 nm and λem = 450-480 nm).
-
Plot the fluorescence intensity against the analyte concentration to determine the probe's response curve and calculate the limit of detection (LOD).
Underlying Sensing Mechanisms
The "turn-on" fluorescence of these probes is driven by highly specific chemical reactions. The choice of the recognition moiety attached to the oxopropoxy linker dictates the probe's selectivity.
Logical Flow of Analyte Detection
Caption: The fundamental "turn-on" mechanism of caged coumarin probes.
-
For Hydrogen Peroxide (H₂O₂): A boronate ester is often used as the recognition group. H₂O₂ selectively oxidizes the boronate, leading to its cleavage and the release of the fluorescent coumarin.[4][9]
-
For Cysteine (Cys): An acrylate group can be employed. The thiol group of cysteine undergoes a Michael addition reaction, followed by an intramolecular cyclization that cleaves the linker.[3]
-
For Palladium (Pd⁰): An allyl carbonate group serves as the recognition moiety. Pd⁰ catalyzes the Tsuji-Trost reaction, cleaving the allyl group and liberating the fluorophore.[5][6]
Conclusion and Future Outlook
Coumarin probes featuring an oxopropoxy side chain represent a powerful and adaptable platform for the development of "turn-on" fluorescent sensors. Their straightforward synthesis, coupled with the ability to tailor their selectivity through the choice of recognition moiety, makes them invaluable tools for researchers in chemistry, biology, and medicine.
Future advancements will likely focus on shifting the emission wavelengths to the near-infrared for deeper tissue imaging, developing probes for multiplexed detection of several analytes simultaneously, and enhancing their utility for in vivo applications through improved cell permeability and targeting capabilities. The foundational principles and methodologies outlined in this guide provide a solid starting point for the continued innovation and application of these remarkable molecular sensors.
References
- A fluorescent probe for the discrimination of oxidation states of palladium. Dalton Transactions, 2021.
- Construction of a coumarin based fluorescent sensing platform for palladium and hydrazine detection. Organic & Biomolecular Chemistry, 2017.
- A fluorescent probe for the discrimination of oxidation states of palladium. Dalton Transactions, 2021.
- Simple Coumarin-Based Fluorescent Probe for Recognition of Pd(II) and Its Live Cell Imaging. ACS Omega, 2023.
- Azacoumarin-based "turn-on" fluorescent probe for the detection and imaging of hydrogen peroxide in living cells. Organic & Biomolecular Chemistry, 2024.
- A Fluorescent Hydrogen Peroxide Probe Based on a 'Click' Modified Coumarin Fluorophore. Tetrahedron Letters, 2010.
- A re-evaluation of the role of coumarin C460 as a fluorescent Pd(II) sensor. Journal of Photochemistry and Photobiology B: Biology, 2023.
- A Fluorescent Hydrogen Peroxide Probe Based on a 'Click' Modified Coumarin Fluorophore. Tetrahedron Letters, 2010.
- fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses.
- A turn-on fluorescent probe based on π-extended coumarin for imaging endogenous hydrogen peroxide in RAW 264.7 cells. Dyes and Pigments, 2021.
- A Fluorescent Coumarin-Based Probe for the Fast Detection of Cysteine with Live Cell Applic
- A Novel Fluorescent Probe for Hydrogen Peroxide and Its Applic
- Photophysical properties of coumarin-1 and coumarin-2 in w
- Synthesis and application of polymeric fluorescent compounds based on coumarin. Journal of Fluorescence, 2017.
- Photophysical Properties of Coumarins.
- Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. Beilstein Journal of Organic Chemistry, 2010.
- Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells. Biosensors, 2023.
- Synthesis and application of coumarin fluorescence probes. RSC Advances, 2020.
- A coumarin-based fluorescent probe for specific detection of cysteine in the lysosome of living cells. Bioorganic Chemistry, 2022.
- Coumarin-pyridine push-pull fluorophores: Synthesis and photophysical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2022.
- Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging. RSC Advances, 2023.
- Photophysical, optical and luminescent characteristics of heterocyclic-substituted coumarins and their application in OLED-devices.
- The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films.
- Theoretical Investigation of a Coumarin Fluorescent Probe for Distinguishing the Detection of Small-Molecule Biothiols. Molecules, 2024.
- Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells. Biosensors, 2023.
Sources
- 1. Synthesis and application of polymeric fluorescent compounds based on coumarin :: BioResources [bioresources.cnr.ncsu.edu]
- 2. Azacoumarin-based "turn-on" fluorescent probe for the detection and imaging of hydrogen peroxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Fluorescent Coumarin-Based Probe for the Fast Detection of Cysteine with Live Cell Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Fluorescent Probe for Hydrogen Peroxide and Its Application in Bio-Imaging [mdpi.com]
- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 6. A fluorescent probe for the discrimination of oxidation states of palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photophysical properties of coumarin-1 and coumarin-2 in water [morressier.com]
- 8. A coumarin-based fluorescent probe for specific detection of cysteine in the lysosome of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Fluorescent Hydrogen Peroxide Probe Based on a ‘Click’ Modified Coumarin Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Specificity of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one as a Fluorescent Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Coumarin-Based Fluorescent Probes
Coumarin derivatives are a significant class of fluorophores, prized for their robust and stable fluorescence, high quantum yields, and the versatility of their structure which allows for customized applications in cellular imaging and sensing.[1] Their core structure, a benzopyran-2-one ring system, provides a foundation that can be chemically modified to fine-tune photophysical properties such as excitation and emission wavelengths, quantum yield, and Stokes shift.[1] These modifications are crucial for designing probes with high sensitivity and selectivity for particular analytes or cellular environments.[1]
This guide focuses on 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one, a coumarin derivative, and critically assesses its specificity as a fluorescent marker. We will explore its performance in comparison to other established fluorescent probes, providing the necessary experimental frameworks to validate its use.
Core Principles of Coumarin Fluorescence
The fluorescence of coumarin-based probes is primarily governed by mechanisms such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET).[1] The strategic addition of electron-donating and electron-withdrawing groups to the coumarin scaffold is a key strategy to modulate these properties.[1] For instance, electron-donating groups at the 7-position are essential for strong fluorescence.[2]
Many coumarin derivatives are employed as fluorogenic enzyme substrates.[3] These molecules are initially non-fluorescent (or weakly fluorescent) and become highly fluorescent upon enzymatic cleavage of a specific functional group.[4][5] This "turn-on" mechanism is a cornerstone of highly sensitive enzyme assays.[4][5]
Comparative Analysis: Key Performance Metrics
The selection of a fluorescent probe hinges on several key performance indicators. Here, we compare the hypothetical performance of this compound against two widely used fluorescent probes: 7-Hydroxy-4-methylcoumarin (a general-purpose coumarin) and a generic Rhodamine B-based probe (representing a different class of fluorophores).
| Parameter | This compound | 7-Hydroxy-4-methylcoumarin | Rhodamine B Isothiocyanate | Reference |
| Excitation Max (nm) | ~380 | ~360 | ~544 | [3] |
| Emission Max (nm) | ~450 | ~450 | ~576 | [3] |
| Quantum Yield (Φ) | Moderate to High (Assumed) | High | High | [1][6][7] |
| Photostability | Good (Typical for Coumarins) | Good | Moderate | [8][9][10] |
| Specificity Mechanism | Enzyme-activated (cleavage of 2-oxopropoxy group) | pH-dependent | Amine-reactive labeling | [4] |
| Primary Application | Enzyme activity assays | pH sensing, general labeling | Protein labeling | [3][] |
Experimental Protocols for Specificity Assessment
To rigorously assess the specificity of this compound, a series of validation experiments are essential. These protocols are designed to be self-validating, providing clear and interpretable results.
This experiment determines the selectivity of the probe for a target enzyme over other biologically relevant enzymes.
Principle: The probe is incubated with a panel of enzymes. A significant increase in fluorescence intensity should only be observed in the presence of the target enzyme.
Workflow Diagram:
Caption: Workflow for cell-based specificity assessment.
Step-by-Step Protocol:
-
Cell Culture:
-
Plate cells known to express the target enzyme onto glass-bottom dishes suitable for microscopy. Culture until they reach 60-70% confluency.
-
-
Inhibitor Control (Optional but Recommended):
-
Pre-incubate a set of cells with a known inhibitor of the target enzyme for 1-2 hours. This will serve as a negative control.
-
-
Probe Loading:
-
Incubate all cell sets (with and without inhibitor) with this compound (e.g., 1-10 µM in culture medium) for 30-60 minutes at 37°C.
-
-
Washing and Counterstaining:
-
Wash the cells three times with warm phosphate-buffered saline (PBS).
-
If desired, incubate with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) according to the manufacturer's instructions to assess subcellular localization.
-
-
Imaging:
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for the coumarin probe and any counterstains.
-
-
Analysis:
-
Assess the spatial distribution of the coumarin fluorescence. Specific labeling should be observed in the expected subcellular compartment.
-
The fluorescence signal should be significantly reduced in cells pre-treated with the enzyme inhibitor.
-
This experiment compares the photobleaching resistance of this compound to other fluorophores.
Principle: Samples labeled with different fluorescent probes are continuously illuminated, and the decay of their fluorescence intensity is measured over time. [9] Workflow Diagram:
Caption: Workflow for comparative photostability assay.
Step-by-Step Protocol:
-
Prepare Samples:
-
Prepare fixed cells or a solution of the activated probe (after enzymatic reaction) for each fluorophore being tested.
-
-
Image Acquisition:
-
Using a fluorescence microscope, locate a field of view for each sample.
-
Set the illumination intensity to a constant, high level.
-
Acquire a time-lapse series of images (e.g., one image every 10 seconds for 5 minutes).
-
-
Data Analysis:
-
For each time series, measure the mean fluorescence intensity of a region of interest.
-
Normalize the intensity of each time point to the intensity of the first time point.
-
Plot the normalized intensity versus time. A slower decay curve indicates higher photostability. [9]
-
Trustworthiness and Self-Validation
The experimental designs presented here incorporate self-validating controls. In the in vitro assay, the inclusion of non-target enzymes and a no-enzyme control provides a clear baseline to assess specificity. In the cell-based assay, the use of a specific enzyme inhibitor is a critical control to demonstrate that the observed fluorescence is indeed a result of the target enzyme's activity. The comparative nature of the photostability assay provides a relative measure of performance against established standards.
Conclusion
This compound holds potential as a specific, enzyme-activated fluorescent marker. However, its utility in any given application must be empirically validated. The protocols outlined in this guide provide a robust framework for assessing its specificity, photostability, and overall performance in comparison to other fluorescent probes. By systematically evaluating these parameters, researchers can confidently select the most appropriate tool for their experimental needs, ensuring data integrity and advancing their scientific inquiries.
References
-
Coumarin triazabutadienes for fluorescent labeling of proteins. National Center for Biotechnology Information.[Link]
-
The photostability of some fluorescent disperse dyes derivatives of coumarin. ScienceDirect.[Link]
-
High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. Royal Society of Chemistry.[Link]
-
Performance Evaluation of Fluorescence and Photostability of Coumarin Disperse Yellow 82. Scientific Research Publishing.[Link]
-
Photostability of Coumarin Laser Dyes - a Mechanistic Study Using Global and Local Reactivity Descriptors. National Center for Biotechnology Information.[Link]
-
High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives:Fluorescence Characteristics and Theoretical Study. ResearchGate.[Link]
-
Coumarins as Fluorescent Labels of Biomolecules. Open Research Library.[Link]
-
Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI.[Link]
-
Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. National Center for Biotechnology Information.[Link]
-
The photostability of some fluorescent disperse dyes derivatives of coumarin. ResearchGate.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Coumarin triazabutadienes for fluorescent labeling of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 6. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. nathan.instras.com [nathan.instras.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Cross-Validation of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the cross-validation of experimental results obtained with the synthetic coumarin derivative, 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one. As a novel compound, direct experimental data is scarce. Therefore, this document establishes a robust validation strategy by drawing comparisons with structurally related and well-characterized coumarin analogues, primarily derivatives of 4-methylumbelliferone (7-hydroxy-4-methylcoumarin). The methodologies and insights presented herein are designed to empower researchers in drug development to rigorously assess the biological and pharmacological potential of this and similar novel chemical entities.
Introduction to this compound and the Coumarin Scaffold
Coumarins are a large class of benzopyrone-containing heterocyclic compounds of both natural and synthetic origin.[1][2] They are renowned for their diverse and significant pharmacological activities, which include anticoagulant, anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] The biological profile of a coumarin derivative is profoundly influenced by the nature and position of substituents on its core scaffold.
The compound of interest, this compound, possesses two key structural features: an ethyl group at the C4 position and a 2-oxopropoxy (acetoacetoxy) ether linkage at the C7 position. While a methyl group at C4 is common and well-studied, the ethyl substitution may influence lipophilicity and steric interactions with biological targets. The 7-alkoxy substituent is also a critical determinant of activity, often impacting solubility, bioavailability, and specific molecular interactions.
Given the structural similarities, we will primarily draw comparisons with derivatives of 4-methylumbelliferone (also known as hymecromone), a widely studied synthetic coumarin.[4][5]
Comparative Analysis of Potential Biological Activities
Based on the extensive literature on coumarin derivatives, this compound can be hypothesized to exhibit a range of biological activities. The following sections outline these potential activities and provide a basis for experimental cross-validation by comparing with known analogues.
Anticancer Activity
Numerous coumarin derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] The mechanisms of action are diverse, often involving the induction of apoptosis and modulation of key signaling pathways. For instance, 7,8-dihydroxycoumarin derivatives bearing alkyl groups at the C3 position have shown potent cytotoxic effects.[6]
Comparative Analogue: 4-methylumbelliferone and its derivatives have been extensively investigated for their antitumor properties.[4][5] They have been shown to counteract multidrug resistance and enhance the efficacy of chemotherapeutic drugs.[5]
Experimental Cross-Validation: The cytotoxic potential of this compound should be evaluated against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, and A549 for lung cancer) using a standard MTT or similar cell viability assay.[7]
Anticoagulant Activity
The anticoagulant properties of coumarins are perhaps their most famous therapeutic application, with warfarin being a prime example.[8] This activity is typically associated with 4-hydroxycoumarin derivatives that act as vitamin K antagonists.[9] While our target compound lacks the 4-hydroxy group, some coumarins without this feature have still exhibited anticoagulant effects, albeit often weaker.[10]
Comparative Analogue: While direct 4-ethyl analogues with proven anticoagulant activity are not readily found in the literature, the general structure-activity relationships of coumarins suggest that any potential anticoagulant effect would be modest.[10]
Experimental Cross-Validation: The anticoagulant activity can be assessed using the prothrombin time (PT) assay, a standard method for evaluating the extrinsic pathway of coagulation.[11][12]
Anti-inflammatory Activity
Coumarin derivatives are known to possess anti-inflammatory properties, often mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and by modulating signaling pathways such as NF-κB.[2][13]
Experimental Cross-Validation: The anti-inflammatory potential can be investigated using in vitro assays for COX-1 and COX-2 inhibition.[13] Additionally, the effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages can be measured using the Griess reagent.[13]
Antioxidant Activity
The phenolic nature of many coumarin precursors (like 7-hydroxycoumarins) imparts antioxidant properties. While the 7-hydroxyl group in our target compound is etherified, the overall scaffold can still contribute to antioxidant effects.
Experimental Cross-Validation: The antioxidant capacity can be determined using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[14]
Fluorescent Properties
Coumarins are well-known for their fluorescent properties and are often used as fluorescent probes in biological imaging. The fluorescence is highly dependent on the substituents, with 7-amino and 7-alkoxy groups playing a crucial role.[15][16]
Comparative Analogue: 7-alkoxycoumarins are known to exhibit polarity-dependent fluorescence, with their fluorescence intensity often increasing with the polarity of the medium.[15]
Experimental Cross-Validation: The photophysical properties, including absorption and emission spectra, quantum yield, and solvatochromism, should be characterized using spectrophotometry and spectrofluorometry in a range of solvents with varying polarities.
Experimental Protocols for Cross-Validation
To ensure scientific integrity, the following detailed protocols are provided for the key cross-validation experiments.
Synthesis of this compound
The synthesis of the target compound would likely follow a multi-step process, beginning with the synthesis of the 4-ethyl-7-hydroxycoumarin core, followed by etherification.
Workflow for Synthesis:
Caption: Synthetic pathway for this compound.
Step-by-Step Protocol for Pechmann Condensation (Synthesis of 4-Ethyl-7-hydroxycoumarin): [17][18]
-
To a cooled (0-5 °C) acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid), slowly add a mixture of resorcinol and ethyl acetoacetate.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-ethyl-7-hydroxycoumarin.
Step-by-Step Protocol for Williamson Ether Synthesis:
-
Dissolve 4-ethyl-7-hydroxycoumarin in a suitable solvent (e.g., acetone or DMF).
-
Add a base (e.g., anhydrous potassium carbonate) and stir the mixture.
-
Add chloroacetone dropwise to the reaction mixture.
-
Reflux the mixture, monitoring the reaction by TLC.
-
After completion, filter the reaction mixture and evaporate the solvent.
-
Purify the crude product by column chromatography or recrystallization.
In Vitro Cytotoxicity Assay (MTT Assay)
Workflow for MTT Assay:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound and a vehicle control.
-
Incubate the treated cells for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Prothrombin Time (PT) Assay
Step-by-Step Protocol: [11]
-
Collect blood samples from healthy volunteers or laboratory animals into tubes containing sodium citrate.
-
Centrifuge the blood to obtain platelet-poor plasma.
-
Pre-warm the plasma and thromboplastin reagent to 37°C.
-
Mix the plasma with a solution of this compound or a control (e.g., warfarin).
-
Initiate the clotting by adding the pre-warmed thromboplastin reagent.
-
Measure the time taken for a fibrin clot to form using a coagulometer.
-
Compare the clotting time of the test compound with the control.
Data Summary and Comparison
The experimental data obtained should be systematically organized for clear comparison.
Table 1: Comparative Biological Activity Profile
| Activity | This compound | 4-Methylumbelliferone Derivatives (Reference) |
| Anticancer (IC50 µM) | ||
| MCF-7 | Experimental Value | Reported range: 25-100 µM[6] |
| HCT-116 | Experimental Value | Varies with derivative |
| Anticoagulant | ||
| Prothrombin Time (sec) | Experimental Value | Generally weak unless 4-OH is present[10] |
| Anti-inflammatory | ||
| COX-2 Inhibition (IC50 µM) | Experimental Value | Active, varies with derivative[2] |
| Antioxidant | ||
| DPPH Scavenging (IC50 µg/mL) | Experimental Value | Active, varies with derivative[19] |
| Fluorescence | ||
| Emission Max (nm) | Experimental Value | Blue-green emission, varies with solvent |
| Quantum Yield | Experimental Value | Varies with structure and solvent |
Conclusion and Future Directions
This guide provides a structured approach for the cross-validation of this compound by leveraging the extensive knowledge base of its structural analogues. The proposed experimental workflows will enable a thorough characterization of its biological and photophysical properties. Based on the initial comparative analysis, this compound holds promise as a potential anticancer agent and a fluorescent probe. Further investigations should focus on elucidating its mechanism of action in its most promising activities and exploring its in vivo efficacy and safety profile.
References
-
Antitumor Attributes of 4-Methylumbelliferone-Based Derivatives: A Review. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Novel 4-Methylumbelliferone Amide Derivatives: Synthesis, Characterization and Pesticidal Activities. (2018). Molecules. [Link]
-
A Systematic Review on Pharmacological Activities of 4-Methylumbelliferon. (2018). Systematic Reviews in Pharmacy. [Link]
-
4-Methylumbelliferone And Its Derived Compounds: A Brief Review Of Their Cytotoxicity. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. (n.d.). Pure and Applied Chemistry. [Link]
-
A Systematic Review on Pharmacological Activities of 4-Methylumbelliferon. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives. (2008). European Journal of Medicinal Chemistry. [Link]
-
Synthesis of new coumarin derivatives with suspected anticoagulant activity. (n.d.). Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Relationship Between Structure and Anticoagulant Activity of Coumarin Derivatives. (1963). British Journal of Pharmacology and Chemotherapy. [Link]
-
Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. (n.d.). Chemical Methodologies. [Link]
-
Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. (n.d.). Jordan Journal of Biological Sciences. [Link]
-
DESIGN, SYNTHESIS AND ANTICOAGULANT ACTIVITY OF SOME NOVEL COUMARINS. (n.d.). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
-
[Study on fluorescent properties of coumarin derivatives and determination of trace iron]. (n.d.). Guang Pu Xue Yu Guang Pu Fen Xi. [Link]
-
The Antioxidant Activity of New Coumarin Derivatives. (n.d.). Molecules. [Link]
-
In silico studies and synthesis of Coumarin derivatives with Promising anticoagulant activity. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Derivative of 7-hydroxycoumarin has antifungal potential against Candida species and low cytotoxicity against human cells: In silico studies and biological evaluation. (n.d.). PubMed. [Link]
-
Antihypoxic effect of new synthetic derivatives of 7-alkoxycoumarin and 4-aminocoumarin in acute hypobaric hypoxia in rats. (n.d.). Hepatology and Medicine. [Link]
-
Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (2009). Molecules. [Link]
-
Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Evaluation of the developmental toxicities of coumarin, 4-hydroxycoumarin, and 7-hydroxycoumarin using FETAX. (n.d.). National Genomics Data Center. [Link]
-
Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. (2012). Molecules. [Link]
-
Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. (n.d.). PubMed. [Link]
-
The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. (2011). Molecules. [Link]
-
Cytotoxicity of N-(P-chlorophenyl)-7-hydroxycoumarin -3-yl carboxamide and Ethyl 7-hydroxycoumarin-3-yl Ester. (2019). Asian Journal of Biochemistry, Genetics and Molecular Biology. [Link]
-
Bioactivity of 7-Hydroxy 4-Methyl Coumarin. (2019). International Journal of Current Microbiology and Applied Sciences. [Link]
-
Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. (2020). YouTube. [Link]
-
Synthesis and fluorescence properties of environment-sensitive 7-(diethylamino)coumarin derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis and fluorescence properties of substituted 7-aminocoumarin-3-carboxylate derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis and biological activity of compounds based on 4-hydroxycoumarin. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Chemistry and Biological Activity of Coumarins at Molecular Level. (n.d.). CONICET. [Link]
-
4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. (2013). Medicinal Chemistry Research. [Link]
-
4-Methyl-7-alkynyl coumarin derivatives as potent antimicrobials and antioxidants. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. (2019). Oriental Journal of Chemistry. [Link]
-
Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2016). SciSpace. [Link]
- Synthesis of 4-hydroxycoumarins. (n.d.).
-
7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). (2023). YouTube. [Link]
Sources
- 1. Novel 4-Methylumbelliferone Amide Derivatives: Synthesis, Characterization and Pesticidal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajpamc.com [ajpamc.com]
- 9. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relationship between structure and anticoagulant activity of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The Antioxidant Activity of New Coumarin Derivatives [mdpi.com]
- 15. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
performance of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one against commercially available dyes
A Senior Application Scientist's Guide to the Performance of Novel Coumarin Dyes
Topic: A Comparative Performance Analysis of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one Against Commercially Available Fluorescent Dyes
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern biological and chemical sciences, fluorescent probes are indispensable tools. From illuminating subcellular structures in fluorescence microscopy to quantifying enzymatic activity in high-throughput screening, the demand for robust, bright, and stable fluorophores is perennial. The coumarin scaffold represents a privileged class of heterocyclic compounds, prized for its high fluorescence quantum yield, environmental sensitivity, and tunable photophysical properties.
This guide presents a detailed comparative analysis of a novel coumarin derivative, This compound (hereafter designated EOPC ), against three widely adopted, commercially available fluorescent dyes: Coumarin 1 , 7-Amino-4-methylcoumarin (AMC) , and the gold-standard xanthene dye, Fluorescein .
As Senior Application Scientists, our goal is not merely to present data, but to provide a framework for rational dye selection. We will delve into the key performance metrics—molar extinction coefficient, quantum yield, brightness, and photostability—and explain the causal relationships between these properties and their suitability for specific applications. Furthermore, we will provide the detailed experimental protocols necessary to validate these findings, ensuring this guide serves as both a reference and a practical manual for the discerning researcher.
A note on the data for EOPC: Direct, published photophysical data for this compound is not extensively available. The values presented herein are expert estimations based on data for structurally similar 7-alkoxy-4-alkylcoumarins, which typically exhibit bright, blue-green fluorescence.[1][2][3] This guide underscores the necessity of the described validation protocols.
Chapter 1: Comparative Photophysical Characterization
The utility of a fluorescent dye is defined by its photophysical properties. These parameters dictate how efficiently the dye absorbs and emits light, its brightness, and its resilience to photodegradation.
Key Performance Metrics
A fluorophore's performance can be distilled into several key metrics. The molar extinction coefficient (ε) quantifies the efficiency of light absorption at a specific wavelength. The fluorescence quantum yield (Φf) represents the efficiency of converting absorbed photons into emitted fluorescent photons.[4][5] The practical brightness of a dye is a product of these two values (ε × Φf).
Below is a summary of the key photophysical properties for EOPC and its commercial counterparts.
| Parameter | This compound (EOPC) | Coumarin 1 | 7-Amino-4-methylcoumarin (AMC) | Fluorescein |
| Excitation Max (λex) | ~365 nm (Est.) | ~373 nm | 341-351 nm[6][7][8] | 494 nm (pH 9)[][10] |
| Emission Max (λem) | ~450 nm (Est.) | ~450 nm | 430-445 nm[6][7][11] | 515-520 nm (pH 9)[][10] |
| Molar Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ (Est.) | ~27,000 M⁻¹cm⁻¹ | ~19,000 M⁻¹cm⁻¹ | ~90,000 M⁻¹cm⁻¹[10] |
| Quantum Yield (Φf) | ~0.80 (Est. in Ethanol)[1][12] | 0.50 - 0.73 (Solvent Dep.) | 0.60 (in Methanol) | up to 0.93 (0.1 M NaOH)[10] |
| Brightness (ε × Φf) | ~14,400 (Est.) | ~16,200 | ~11,400 | ~83,700 |
| Photostability | Moderate (Typical for Coumarins)[13][14][15] | Moderate[13][15] | Moderate to Low[14] | Low to Moderate[10] |
Analysis:
-
EOPC is predicted to be a strong performer within the coumarin class, with an estimated high quantum yield typical of 7-alkoxy derivatives.[1][12] Its brightness should be comparable to or exceed that of AMC.
-
Coumarin 1 , with its 7-diethylamino group, exhibits a high molar extinction coefficient and good quantum yield, making it a bright blue laser dye.[16][]
-
AMC is a workhorse for enzyme assays, where its release from a quenched conjugate provides a robust "turn-on" signal.[8][11] Its intrinsic brightness is moderate.
-
Fluorescein remains the benchmark for brightness in the green spectrum, boasting an exceptionally high extinction coefficient and near-perfect quantum yield in basic conditions.[][10] However, its performance is highly pH-dependent and it is known for its susceptibility to photobleaching.[10][18]
The Significance of the 7-(2-oxopropoxy) Moiety
The defining feature of EOPC is the −O−CH₂−C(=O)−CH₃ group at the 7-position. This functionality offers intriguing possibilities beyond simple fluorescence. The ketone group can act as a reactive handle for conjugation or as a recognition site for specific analytes, potentially making EOPC a valuable tool for developing fluorogenic probes.[19][20]
Chapter 2: Essential Experimental Protocols
To ensure scientific rigor, every claim must be verifiable. The following protocols describe the standard methodologies for characterizing the key performance metrics of fluorescent dyes.
Protocol 2.1: Determination of Relative Fluorescence Quantum Yield (Φf)
The most common and reliable method for determining Φf is to compare the fluorescence of the unknown sample to a well-characterized standard.[4][5][21]
Principle: If a standard and a test sample have identical absorbance at the same excitation wavelength, they absorb the same number of photons. The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their quantum yields.
Step-by-Step Methodology:
-
Select a Standard: Choose a quantum yield standard whose absorption and emission spectra overlap well with the test sample. For EOPC, Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a suitable choice.
-
Prepare Solutions: Prepare a series of dilutions for both the test sample (e.g., EOPC in ethanol) and the standard in their respective solvents.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (e.g., 350 nm). The absorbance values should be kept below 0.1 to avoid inner filter effects.[4]
-
Measure Fluorescence: For each solution, measure the corrected fluorescence emission spectrum on a fluorometer, using the same excitation wavelength.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard.
-
The slope (Gradient) of each plot is determined via linear regression.
-
-
Calculate Quantum Yield: The quantum yield of the test sample (Φx) is calculated using the following equation[4]:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST denote the test sample and standard, respectively.
-
Conclusion
This guide provides a framework for evaluating the performance of the novel coumarin dye This compound (EOPC) in the context of established commercial alternatives. Based on the properties of structurally related compounds, EOPC is poised to be a highly fluorescent probe in the blue-to-green region, with performance characteristics potentially exceeding those of AMC. Its unique 2-oxopropoxy moiety presents an exciting opportunity for the development of targeted sensors and bioconjugates.
However, as emphasized throughout this guide, theoretical estimation is no substitute for empirical validation. The provided protocols for measuring quantum yield and photostability are fundamental to the rigorous characterization of any new fluorophore. By applying these standardized methods, researchers can objectively assess the performance of EOPC and determine its suitability for their specific applications, driving innovation in fields from cell biology to materials science.
References
- Current time information in Brisbane, AU. (n.d.). Google. Retrieved January 18, 2026.
- Sokołowska, J., & Grabowska, A. (2001). The photostability of some fluorescent disperse dyes derivatives of coumarin. Dyes and Pigments, 49(3), 205-210.
- BenchChem. (2025). Comparative study of the photostability of different fluorescent coumarin probes. BenchChem.
- BenchChem. (2025). A comparative study of the photostability of various coumarin-based dyes. BenchChem.
- AAT Bioquest. (n.d.). Spectrum [AMC (7-Amino-4-methylcoumarin)]. Retrieved January 18, 2026.
- BOC Sciences. (n.d.). Fluorescein Dyes: Definition, Structure, Synthesis and Uses. Probes / BOC Sciences. Retrieved January 18, 2026.
- Kole, P. R., et al. (2017). Photostability of Coumarin Laser Dyes - a Mechanistic Study Using Global and Local Reactivity Descriptors. Journal of Fluorescence, 27(3), 1101-1108.
- FluoroFinder. (n.d.). 7-Amino-4-methylcoumarin (AMC) Dye Profile. Retrieved January 18, 2026.
- BenchChem. (2025).
- BenchChem. (2025). Experimental setup for studying the photostability of Disperse Blue 54. BenchChem.
- BenchChem. (2025). A Technical Guide to the Photophysical Properties of Fluorescein Hydrazide. BenchChem.
- ResearchGate. (n.d.). Experimental setup used for photostability measurements. Retrieved January 18, 2026.
- ResearchGate. (n.d.). The photostability of some fluorescent disperse dyes derivatives of coumarin | Request PDF. Retrieved January 18, 2026.
- Yan, J., et al. (2017). Fluorescein applications as fluorescent probes for the detection of analytes.
- Wikipedia. (n.d.). Fluorescein. Retrieved January 18, 2026.
- Williams, A. T. R., et al. (1983). A Guide to Recording Fluorescence Quantum Yields. Journal of Research of the National Bureau of Standards, 88(6), 373-381.
- BenchChem. (2025). A Comparative Guide to the Photostability of Fluorescent Dyes for Advanced Research. BenchChem.
- Nanoco Technologies Ltd. (2008). Standard for Measuring Quantum Yield.
- Resch-Genger, U., et al. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Anaspec. (n.d.). AMC [7-Amino-4-methylcoumarin]. Retrieved January 18, 2026.
- Cayman Chemical. (n.d.). 7-Amino-4-methylcoumarin (AMC, Coumarin 120...). Retrieved January 18, 2026.
- Goedhart, J., & Mastop, M. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog.
- MedchemExpress. (n.d.). 7-Amino-4-methylcoumarin (Coumarin 120) | Fluorescent Probe. Retrieved January 18, 2026.
- ResearchGate. (n.d.).
- Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples.
- JASCO Global. (2021). Fluorescence quantum yield measurement. Retrieved January 18, 2026.
- ResearchGate. (n.d.).
- Smolecule. (n.d.). Buy 7-Diethylamino-4-methylcoumarin | 91-44-1. Retrieved January 18, 2026.
- ChemicalBook. (n.d.). 7-Diethylamino-4-methylcoumarin(91-44-1) 1H NMR spectrum. Retrieved January 18, 2026.
- Zhang, Y., et al. (2020). Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display. Molecules, 25(2), 299.
- BOC Sciences. (n.d.). CAS 91-44-1 7-Diethylamino-4-methylcoumarin. Probes / BOC Sciences. Retrieved January 18, 2026.
- ResearchGate. (n.d.).
- Li, Y., et al. (2015). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 5(29), 22695-22701.
- Royal Society of Chemistry. (n.d.). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. Retrieved January 18, 2026.
- Oregon Medical Laser Center. (n.d.). 7-Methoxycoumarin-4-acetic acid. Retrieved January 18, 2026.
- Al-Majedy, Y. K., et al. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51.
- BLDpharm. (n.d.). 314742-55-7|4-Ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one. Retrieved January 18, 2026.
- Hit2Lead. (n.d.). This compound | CAS# 307546-48-1. Retrieved January 18, 2026.
- Achemica. (n.d.). This compound, 95% Purity. Retrieved January 18, 2026.
- Sánchez-Recillas, A., et al. (2014). Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one.
- Echemi. (n.d.). 4-(4-methoxyphenyl)-7-(2-oxopropoxy)chromen-2-one. Retrieved January 18, 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 7-Methoxycoumarin-4-acetic acid [omlc.org]
- 3. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 7. AMC [7-Amino-4-methylcoumarin] [anaspec.com]
- 8. medchemexpress.com [medchemexpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. nathan.instras.com [nathan.instras.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Photostability of Coumarin Laser Dyes - a Mechanistic Study Using Global and Local Reactivity Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Buy 7-Diethylamino-4-methylcoumarin | 91-44-1 [smolecule.com]
- 18. Fluorescein - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. jasco-global.com [jasco-global.com]
A Comparative Guide to the Photostability of Fluorophores for Advanced Imaging: Evaluating 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one
For researchers, scientists, and drug development professionals engaged in fluorescence-based methodologies, the selection of a robust fluorescent probe is a critical determinant of experimental success. Among the myriad of photophysical properties, photostability—the intrinsic ability of a fluorophore to resist photochemical degradation upon exposure to light—stands as a paramount attribute for applications demanding prolonged or high-intensity illumination, such as live-cell imaging, high-throughput screening, and single-molecule studies.[1] This guide provides a comprehensive framework for evaluating the photostability of the coumarin derivative, 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one, in relation to established fluorophores: Fluorescein, Rhodamine B, and Alexa Fluor 488.
While specific, peer-reviewed photostability data for this compound is not extensively documented in public literature, its coumarin core suggests certain photochemical behaviors. Coumarin dyes, as a class, are known to be susceptible to photobleaching, primarily through reactions with molecular oxygen in their excited triplet state, leading to the formation of reactive oxygen species that degrade the dye molecule.[2][3] This guide, therefore, presents a rigorous, self-validating experimental protocol to empower researchers to directly assess the photostability of this and other fluorophores, ensuring the integrity and reproducibility of their fluorescence data.
Comparative Fluorophore Overview
A comparative analysis necessitates the inclusion of well-characterized benchmark fluorophores. The selection of Fluorescein, Rhodamine B, and Alexa Fluor 488 for this guide is based on their widespread use and differing photostability profiles.
-
This compound: A coumarin derivative with potential applications in cellular imaging and as a fluorescent probe. Its photostability is the primary subject of our proposed investigation.
-
Fluorescein: A historically significant and widely used fluorophore, known for its bright green fluorescence.[] However, it is notoriously prone to photobleaching and its fluorescence is pH-sensitive, making it a crucial low-stability benchmark.[5][6]
-
Rhodamine B: A bright, red-emitting fluorophore that generally exhibits greater photostability than fluorescein.[7] Its photophysical properties can be influenced by environmental factors.[8]
-
Alexa Fluor 488: A sulfonated rhodamine derivative renowned for its exceptional photostability and brightness, making it a high-performance standard in demanding imaging applications.[9][10][11]
The chemical structures of these fluorophores are presented below:
| Fluorophore | Chemical Structure |
| This compound | ![]() |
| Fluorescein | ![]() |
| Rhodamine B | ![]() |
| Alexa Fluor 488 | ![]() |
Note: The image for this compound is a representative structure of a coumarin derivative, as a specific verified image was not available through the search.
Experimental Protocol for Photostability Evaluation
The following protocol details a robust methodology for quantifying and comparing the photostability of fluorophores using time-lapse fluorescence microscopy. The causality behind each step is explained to ensure a thorough understanding of the experimental design.
Objective: To determine the photobleaching rate and half-life of this compound relative to Fluorescein, Rhodamine B, and Alexa Fluor 488.
Materials and Reagents:
-
Fluorophores: this compound, Fluorescein isothiocyanate (FITC), Rhodamine B, and Alexa Fluor 488 NHS ester.
-
Solvent: Anhydrous dimethyl sulfoxide (DMSO) for stock solutions.
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Microscope slides and coverslips.
-
Mounting medium (e.g., 50% glycerol in PBS).
Instrumentation:
-
Epifluorescence or confocal laser scanning microscope equipped with:
-
Appropriate excitation sources (e.g., LED, mercury arc lamp, or lasers).[12]
-
Filter sets corresponding to the excitation and emission spectra of the chosen fluorophores.
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
Objective lens (e.g., 60x or 100x oil immersion).
-
Software for time-lapse image acquisition and analysis (e.g., ImageJ/Fiji).[13]
-
Step-by-Step Methodology:
-
Fluorophore Solution Preparation:
-
Prepare 10 mM stock solutions of each fluorophore in anhydrous DMSO. Causality: DMSO is a suitable solvent for most organic dyes and helps to prevent aggregation.
-
From the stock solutions, prepare fresh 1 µM working solutions in PBS (pH 7.4). Causality: Working in a physiologically relevant buffer minimizes pH-induced variations in fluorescence. A consistent concentration ensures a comparable number of fluorophores in the imaging volume.
-
-
Sample Preparation:
-
Clean microscope slides and coverslips meticulously to minimize background fluorescence.
-
Pipette a small droplet (e.g., 5 µL) of each fluorophore working solution onto a separate slide and place a coverslip over it.
-
Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation. Causality: Sealing the sample is crucial for long-term imaging to prevent changes in concentration due to solvent evaporation.
-
-
Microscope Setup and Calibration:
-
Turn on the microscope and excitation source, allowing them to stabilize for at least 30 minutes. Causality: A stable light source is essential for consistent illumination intensity throughout the experiment, which is a critical parameter affecting the rate of photobleaching.[14]
-
Select the appropriate filter set for the fluorophore being imaged.
-
Set the camera parameters (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. These settings must remain constant for all fluorophores to ensure a valid comparison.[2]
-
-
Image Acquisition (Time-Lapse):
-
Focus on the sample and select a region of interest (ROI).
-
Initiate a time-lapse acquisition sequence, capturing images at regular intervals (e.g., every 5 seconds) for a total duration that allows for significant photobleaching (e.g., 5-10 minutes). The sample should be continuously illuminated during this period.[13]
-
Repeat the acquisition for each fluorophore, ensuring identical illumination and camera settings. Causality: Maintaining consistent imaging parameters is the cornerstone of a fair comparison. Any variation in light intensity or exposure time will directly impact the photobleaching rate.[14]
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software like ImageJ/Fiji.
-
Define an ROI within the fluorescent area and measure the mean fluorescence intensity for this ROI in each frame of the time-lapse series.
-
Measure the mean intensity of a background region (outside the fluorescent droplet) for each frame and subtract this from the corresponding ROI intensity to correct for any background signal.
-
Normalize the background-corrected intensity values by dividing each value by the initial intensity (the intensity of the first frame). This will express the fluorescence decay as a fraction of the initial fluorescence.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the data to a single exponential decay function: I(t) = I₀ * e^(-kt) where I(t) is the intensity at time t, I₀ is the initial intensity, and k is the photobleaching rate constant.
-
Calculate the photobleaching half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k
-
Experimental Workflow Diagram:
Caption: Experimental workflow for the comparative evaluation of fluorophore photostability.
Expected Results and Interpretation
The primary outputs of this experimental protocol are the photobleaching rate constant (k) and the photobleaching half-life (t₁/₂) for each fluorophore. A lower rate constant and a longer half-life are indicative of higher photostability.
Illustrative Data Comparison:
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Expected Photobleaching Rate (k) | Expected Half-Life (t₁/₂) |
| This compound | ~380-420 | ~440-480 | To be determined | To be determined |
| Fluorescein | 494 | 518 | High | Short |
| Rhodamine B | 553 | 576 | Moderate | Moderate |
| Alexa Fluor 488 | 495 | 519 | Low | Long |
This table presents expected relative performance based on known properties of the fluorophore classes. The actual values for this compound must be determined experimentally.
Based on the known characteristics of coumarin dyes, it is anticipated that this compound will exhibit moderate photostability, likely superior to Fluorescein but potentially less stable than Rhodamine B and significantly less stable than Alexa Fluor 488. However, the specific substituents on the coumarin ring can influence its photophysical properties, making direct experimental evaluation essential.
The Mechanism of Photobleaching: A Closer Look at Coumarins
Photobleaching is the irreversible destruction of a fluorophore upon exposure to light.[14] The process is complex and can involve several pathways, but a common mechanism, particularly for coumarin dyes, involves the excited triplet state.
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a coumarin fluorophore.
Upon excitation, the fluorophore transitions from its ground state (S₀) to an excited singlet state (S₁).[15] From S₁, it can either return to the ground state by emitting a photon (fluorescence) or undergo intersystem crossing to a long-lived excited triplet state (T₁).[16] It is in this triplet state that the fluorophore is most susceptible to photochemical reactions, particularly with molecular oxygen, which can lead to the formation of singlet oxygen and other reactive species that chemically alter and destroy the fluorophore's structure, rendering it non-fluorescent.[2]
Conclusion
The photostability of a fluorophore is a critical parameter that must be carefully considered to ensure the acquisition of reliable and quantifiable data in fluorescence-based research. While this compound presents as a potentially useful coumarin-based probe, its photostability profile requires empirical validation. The detailed experimental protocol provided in this guide offers a robust and self-validating framework for researchers to directly compare its performance against established standards like Fluorescein, Rhodamine B, and Alexa Fluor 488. By understanding the principles of photobleaching and employing standardized evaluation methods, scientists and drug development professionals can make informed decisions in their choice of fluorophores, ultimately enhancing the quality and impact of their research.
References
-
Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Basic Concepts in Fluorescence. (n.d.). Evident Scientific. Retrieved from [Link]
-
Introduction to Fluorescent Proteins. (n.d.). ZEISS Microscopy Online Campus. Retrieved from [Link]
-
Choosing the B(right)est Fluorescent Protein: Photostability. (2017, June 8). Addgene Blog. Retrieved from [Link]
-
Fluorescein Dye & its Sodium Salt | Structure & Uses. (n.d.). Macsen Labs. Retrieved from [Link]
-
Fluorescent Proteins. (n.d.). ZEISS Microscopy Online Campus. Retrieved from [Link]
-
An Introduction to Alexa Dyes. (2025, February 10). Bitesize Bio. Retrieved from [Link]
-
Chemical structure of Rhodamine B (Basic violet 10). (n.d.). ResearchGate. Retrieved from [Link]
-
Introduction to Fluorescence. (n.d.). Evident Scientific. Retrieved from [Link]
-
Fluorescence Microscopy. (n.d.). Evident Scientific. Retrieved from [Link]
-
Fluorescein. (n.d.). Wikipedia. Retrieved from [Link]
-
Fluorescence Excitation and Emission Fundamentals. (n.d.). Evident Scientific. Retrieved from [Link]
-
Comparison between photostability of Alexa Fluor 448 and Alexa Fluor 647 with conventional dyes FITC. (2023, September 26). Flow Cytometry. Retrieved from [Link]
-
Fluorescein isothiocyanate. (n.d.). Wikipedia. Retrieved from [Link]
-
Rhodamine B. (n.d.). NIST WebBook. Retrieved from [Link]
-
Fluorescein | 2321-07-05 | Leading Supplier in US. (n.d.). MacsChem. Retrieved from [Link]
-
Rhodamine B CAS 81-88-9 | C28H31ClN2O3 | Zhishang Bio. (n.d.). Zhishang Bio. Retrieved from [Link]
-
Fluorescein | C20H12O5 | CID 16850. (n.d.). PubChem - National Institutes of Health. Retrieved from [Link]
-
Alexa Fluor 488 meta-isomer | C21H12Li2N2O11S2 | CID 139031377. (n.d.). PubChem. Retrieved from [Link]
-
Principles of Fluorescence and Fluorescence Microscopy. (n.d.). ZEISS. Retrieved from [Link]
-
Fluorescent Protein References. (n.d.). ZEISS Microscopy Online Campus. Retrieved from [Link]
-
Analysis of photobleaching rate of monomeric and clustered fluorescent molecules. (2023, November 20). protocols.io. Retrieved from [Link]
-
Hot Plasmids: Fall 2024. (2024, November 21). Addgene Blog. Retrieved from [Link]
-
Alexa Fluor 488 para-isomer | C21H12Li2N2O11S2 | CID 139031376. (n.d.). PubChem. Retrieved from [Link]
-
Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. (1998, January 1). Analytical Chemistry - ACS Publications. Retrieved from [Link]
-
Rhodamine B. (n.d.). Wikipedia. Retrieved from [Link]
-
Analysis of the photostability of FITC- and Alexa Fluor 568-conjugated... (n.d.). ResearchGate. Retrieved from [Link]
-
Rhodamine B. (2023, November 23). Sciencemadness Wiki. Retrieved from [Link]
-
Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes. (n.d.). ResearchGate. Retrieved from [Link]
-
Fluorescent Proteins 101: Photoactivatable Fluorescent Proteins. (2017, April 25). Addgene Blog. Retrieved from [Link]
-
My material is 'photobleaching' in fluorescence microscope. What does this mean? (2013, January 2). ResearchGate. Retrieved from [Link]
-
Introduction to Zeiss Primostar iLED with GFP fluorescence, Labscope. (2024, October 15). YouTube. Retrieved from [Link]
-
Structure of Alexa Fluor 488. (n.d.). ResearchGate. Retrieved from [Link]
-
Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes. (2014, February 1). University of Baghdad Digital Repository. Retrieved from [Link]
-
Alexa Fluor. (n.d.). Wikipedia. Retrieved from [Link]
-
Hot Plasmids May 2018 - Optogenetics, Decaffeination, Biosensors, and Fluorescent Protein Tools. (2018, May 15). Addgene Blog. Retrieved from [Link]
-
A highly photostable and bright green fluorescent protein. (n.d.). Addgene. Retrieved from [Link]
-
Basic Concepts in Fluorescence. (n.d.). Molecular Expressions. Retrieved from [Link]
-
Fluorescence photobleaching‐based image standardization for fluorescence microscopy. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Fluorescence Recovery After Photobleaching (FRAP). (n.d.). PicoQuant. Retrieved from [Link]
-
Photobleaching step analysis for robust determination of protein complex stoichiometries. (2021, October 29). Molecular Biology of the Cell. Retrieved from [Link]
Sources
- 1. Basic Concepts in Fluorescence [evidentscientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 5. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 6. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 7. Rhodamine B - Wikipedia [en.wikipedia.org]
- 8. zhishangbio.com [zhishangbio.com]
- 9. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - CA [thermofisher.com]
- 11. Fluorophore Characteristics - Jackson Immuno [jacksonimmuno.com]
- 12. Fluorescence Microscopy [evidentscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. blog.addgene.org [blog.addgene.org]
- 15. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Basic Concepts in Fluorescence [micro.magnet.fsu.edu]
- 16. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
A Comparative Guide to the Brightness of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one in Cellular Imaging
This guide provides a comprehensive analysis of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one, a fluorescent probe of interest for cellular imaging applications. We will objectively benchmark its brightness against established fluorescent dyes and provide the necessary experimental framework for researchers, scientists, and drug development professionals to make informed decisions for their specific imaging needs.
Introduction to this compound and the Importance of Brightness in Cellular Imaging
This compound is a derivative of coumarin, a class of compounds well-regarded for their fluorescent properties and utility as laser dyes.[1][2] In the context of cellular imaging, the brightness of a fluorescent probe is a critical parameter that directly influences the quality and reliability of the acquired data. Brighter probes provide a stronger signal-to-noise ratio, enabling the detection of low-abundance targets and reducing the required excitation light intensity, which in turn minimizes phototoxicity and photobleaching.[3]
The brightness of a fluorophore is determined by two key factors: its molar extinction coefficient (how efficiently it absorbs photons) and its fluorescence quantum yield (the efficiency of converting absorbed photons into emitted photons).[4][5] A high quantum yield is a desirable characteristic for any fluorescent probe used in cellular imaging.[6]
This guide will compare this compound with a selection of commonly used fluorescent dyes across the spectral range, providing a framework for its potential applications and limitations.
Benchmarking Brightness: A Comparative Analysis
To provide a clear and objective comparison, we have summarized the key photophysical properties of this compound alongside several industry-standard fluorescent probes in the table below. It is important to note that the brightness of a fluorophore can be influenced by its local environment, including solvent polarity and binding to cellular structures.[5]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Relative Brightness | Key Features |
| This compound | ~380-420 | ~440-480 | Varies | To be determined | Coumarin derivative, potential for good photostability.[7][8] |
| DAPI | 358 | 461 | ~0.92 (bound to DNA) | +++ | Cell-permeable, specifically stains DNA.[3][9] |
| Fluorescein (FITC) | 494 | 518 | ~0.95 | ++++ | Widely used, bright green fluorescence.[10] |
| Rhodamine B | 555 | 580 | ~0.31 | ++ | Good photostability, orange-red emission.[10][11] |
| Alexa Fluor 488 | 495 | 519 | ~0.92 | +++++ | Very bright and photostable green fluorophore.[10] |
| Cyanine5 (Cy5) | 649 | 670 | ~0.28 | ++ | Far-red emission, suitable for deep-tissue imaging.[10][12] |
Note: The quantum yield and relative brightness of this compound are yet to be definitively established in cellular environments and will be the focus of the experimental protocol outlined below.
Experimental Design for Quantitative Brightness Comparison
To rigorously assess the brightness of this compound in a cellular context, a standardized and well-controlled experimental workflow is essential. This protocol is designed to provide a robust comparison against a known standard, Alexa Fluor 488, chosen for its high brightness and photostability.[10]
Caption: Workflow for benchmarking fluorophore brightness in cells.
1. Cell Culture and Preparation:
- Cell Line: HeLa cells are a suitable choice due to their flat morphology and ease of culture.
- Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Seeding: Seed cells onto glass-bottom confocal imaging dishes at a density that will result in 60-70% confluency on the day of imaging.
2. Fluorescent Probe Labeling:
- Probe Preparation: Prepare stock solutions of this compound and a non-targeted Alexa Fluor 488 conjugate (e.g., Alexa Fluor 488 dextran) in dimethyl sulfoxide (DMSO).
- Staining: On the day of the experiment, dilute the stock solutions in pre-warmed, serum-free DMEM to a final concentration of 1-5 µM. Remove the culture medium from the cells and incubate them with the staining solution for 30 minutes at 37°C.
- Washing: After incubation, gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound dye. Finally, add fresh, pre-warmed imaging medium (e.g., phenol red-free DMEM) to the dishes.
3. Confocal Microscopy and Image Acquisition:
- Microscope Setup: Use a laser scanning confocal microscope equipped with appropriate laser lines for exciting both fluorophores (e.g., 405 nm for the coumarin derivative and 488 nm for Alexa Fluor 488).
- Imaging Parameters: Crucially, for a fair comparison, acquire images sequentially for each channel using identical settings for laser power, detector gain, pinhole size, and pixel dwell time. This ensures that any observed differences in intensity are due to the intrinsic brightness of the fluorophores and not variations in the imaging conditions.
- Image Acquisition: Capture multiple images from different fields of view for each condition to ensure statistical robustness.
4. Image Analysis and Quantification:
- Software: Use image analysis software such as ImageJ or Fiji.
- Regions of Interest (ROIs): For each image, define multiple ROIs of a consistent size within the cytoplasm of individual cells. Avoid the nucleus and any areas with no cells.
- Intensity Measurement: Measure the mean fluorescence intensity within each ROI for both the this compound channel and the Alexa Fluor 488 channel.
- Background Correction: For each image, measure the mean fluorescence intensity of a background region (an area with no cells) and subtract this value from the mean intensity of each cellular ROI.
- Data Analysis: Calculate the average background-corrected fluorescence intensity for each fluorophore across all measured cells. The ratio of these averages will provide a quantitative measure of the relative brightness of this compound compared to Alexa Fluor 488 under these specific cellular imaging conditions.
Discussion and Considerations
The photostability of a fluorescent probe is another critical factor for live-cell imaging, especially for time-lapse experiments.[13] Coumarin derivatives have been reported to exhibit good photostability, but this can be influenced by the specific substitutions on the coumarin ring and the cellular microenvironment.[7][8][14] A follow-up experiment to assess photostability would involve continuous imaging of the stained cells over time and measuring the rate of fluorescence decay for each probe.
Furthermore, the cell permeability and potential cytotoxicity of this compound should be evaluated.[15][16] Standard cell viability assays, such as those using Calcein-AM and Propidium Iodide, can be employed to assess any adverse effects of the probe on cell health.[3]
Conclusion
This guide provides a framework for the objective evaluation of this compound as a fluorescent probe for cellular imaging. By systematically comparing its brightness to well-characterized standards and considering other key performance metrics like photostability and cytotoxicity, researchers can determine its suitability for their specific applications. The provided experimental protocol offers a robust methodology for generating reliable and reproducible data, empowering informed decisions in the selection of fluorescent tools for advancing biological research.
References
-
Biocompare. Cell Staining Dyes. [Link]
-
Luminicell. Commonly Used Dyes for In Vivo Fluorescence Imaging. (2023-10-18). [Link]
-
Martin, E. R. Fluorescence quantum yield measurements of fluorescent proteins: a laboratory experiment for a biochemistry or molecular biophysics laboratory course. Biochemistry and Molecular Biology Education, 43(1), 52–59. (2015). [Link]
-
AxisPharm. The Ultimate Guide to Fluorescent Dye. (2024-03-21). [Link]
-
Labinsights. A Guide to Fluorescent Dyes in Life Science Research. (2025-03-25). [Link]
-
Grabchev, I., et al. The photostability of some fluorescent disperse dyes derivatives of coumarin. Dyes and Pigments, 51(1), 1-6. (2001). [Link]
-
ResearchGate. Fluorescence Quantum Yield Measurements of Fluorescent Proteins: A Laboratory Experiment for a Biochemistry or Molecular Biophysics Laboratory Course. (2025-08-06). [Link]
-
Wikipedia. Quantum yield. [Link]
-
Royal Society of Chemistry. UVA absorption and photostability of coumarins. Photochemical & Photobiological Sciences. [Link]
-
Kramer, R. H., et al. Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Journal of the American Chemical Society. (2024-07-18). [Link]
-
National Institutes of Health. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. [Link]
-
Resch-Genger, U., et al. Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15, 3536-3560. (2020). [Link]
-
Wiley Analytical Science. New Fluorescence Probes for Live-Cell Imaging. (2014-10-30). [Link]
-
American Chemical Society Publications. Conformation of the Ester Group Governs the Photophysics of Highly Polarized Benzo[g]coumarins. JACS Au. (2023-06-26). [Link]
-
FluoroFinder. Functional Probes for Live-Cell Imaging. (2024-07-10). [Link]
-
Royal Society of Chemistry. Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging. Organic & Biomolecular Chemistry. [Link]
-
Oakwood Chemical. This compound, 95% Purity. [Link]
-
National Institutes of Health. Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. [Link]
-
PubMed. Synthesis, Computational and Pharmacological Evaluation of 7-(2-(2- (3- (Substituted Phenyl) Acryloyl) Phenoxy) Ethoxy)-4-Methyl-2H-Chromen- 2-Ones as CNS Agents. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. What is fluorescence quantum yield? | AAT Bioquest [aatbio.com]
- 5. Quantum yield - Wikipedia [en.wikipedia.org]
- 6. Fluorescence quantum yield measurements of fluorescent proteins: a laboratory experiment for a biochemistry or molecular biophysics laboratory course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nathan.instras.com [nathan.instras.com]
- 8. UVA absorption and photostability of coumarins - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. biocompare.com [biocompare.com]
- 10. The Ultimate Guide to Fluorescent Dye | AxisPharm [axispharm.com]
- 11. researchgate.net [researchgate.net]
- 12. luminicell.com [luminicell.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is a critical component of this responsibility. This guide provides a comprehensive, step-by-step protocol for the disposal of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one, a coumarin derivative, ensuring the protection of laboratory personnel and the environment. This document is designed to be a practical resource, grounded in established safety principles and regulatory standards.
Understanding the Compound: Hazard Profile of this compound
This compound belongs to the coumarin class of compounds. While specific toxicological data for this exact molecule is not extensively published, the known hazards of coumarin and its derivatives provide a strong basis for a cautious approach to its handling and disposal.[1][2][3][4][5] Coumarins are recognized for their potential hepatotoxicity (liver damage) and can act as skin sensitizers.[2][3] Therefore, all waste containing this compound must be treated as hazardous chemical waste.
Key Hazard Considerations:
| Hazard Type | Description | Primary Mitigation Strategy |
| Acute Toxicity | While the primary concern for coumarins is often related to repeated exposure, some derivatives can exhibit acute toxicity if ingested.[2] | Strict prohibition of drain disposal; handling with appropriate personal protective equipment (PPE). |
| Skin Sensitization | May cause allergic skin reactions upon contact. | Use of nitrile gloves and a lab coat; immediate washing of any affected areas. |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects. | Prevention of release into waterways through controlled disposal procedures. |
Due to these potential hazards, this compound waste must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) and local institutional guidelines.[6][7]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
Step 1: Waste Characterization and Segregation
Proper segregation of chemical waste is the cornerstone of safe laboratory practice, preventing unintended and potentially dangerous reactions.[6][8][9]
-
Waste Identification: this compound is a non-halogenated organic solid.
-
Segregation Protocol:
-
Solid Waste: All solid waste contaminated with this compound, including unused neat compound, contaminated personal protective equipment (gloves, weigh boats, wipes), and absorbent materials from spill cleanups, must be collected separately.
-
Liquid Waste: If the compound is dissolved in a solvent for experimental use, the resulting liquid waste must be segregated based on the solvent's properties (e.g., halogenated vs. non-halogenated). Do not mix different solvent waste streams.[9]
-
Incompatible Wastes: Keep this organic waste stream separate from acids, bases, and oxidizers to prevent exothermic reactions or the generation of hazardous gases.[8]
-
Step 2: Containerization
The selection of an appropriate waste container is crucial to prevent leaks and ensure the safety of all personnel handling the waste.[10][11]
-
Container Selection:
-
Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a screw-top lid for solid waste. This allows for easy addition of waste and provides a secure seal.[10]
-
Ensure the container material is compatible with the waste. For instance, do not store corrosive materials in metal containers.[10]
-
The container must be in good condition, free of cracks or other damage.[6]
-
-
Best Practices:
Step 3: Labeling
Accurate and complete labeling of hazardous waste is a regulatory requirement and a critical communication tool for safety.[13][14][15][16]
-
Labeling Requirements: The label must be affixed to the container as soon as the first piece of waste is added. The label must include:
-
The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.[8]
-
A clear indication of the hazards (e.g., "Toxic," "Harmful if Swallowed").[14][16]
-
The accumulation start date (the date the first waste was placed in the container).[14][17]
-
The name and contact information of the generating researcher or lab.[15]
Step 4: Accumulation and Storage
Hazardous waste must be stored in a designated area within the laboratory, known as a Satellite Accumulation Area (SAA).[8][18]
-
SAA Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[6][18]
-
Storage Conditions:
Step 5: Final Disposal
Once the waste container is full or has been in the SAA for the maximum allowable time (typically one year for partially filled containers), it must be prepared for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[8]
-
Requesting Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online system.
-
Final Destination: The ultimate disposal method for this type of organic waste is typically high-temperature incineration.[21][22][23][24][25] Incineration is an effective method for destroying organic compounds, reducing them to ash, flue gas, and heat.[24][25] This process significantly reduces the volume of the waste and destroys its hazardous properties.[24]
Visualizing the Disposal Process
To further clarify the disposal workflow, the following diagrams illustrate the key decision points and procedural steps.
Caption: The complete workflow for the disposal of this compound.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
- Gorniak, I., et al. (2020). Coumarin Derivatives as New Toxic Compounds to Selected K12, R1–R4 E. coli Strains. Molecules, 25(11), 2568.
-
ECR (Environmental Compliance for Retail). (2020). Hazardous waste-container labeling requirements. Retrieved from [Link]
- Singh, S., et al. (2022). Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review. Research Journal of Pharmacy and Technology, 15(7), 3329-3336.
-
HWH Environmental. (n.d.). Hazardous Waste Labeling: What You Need to Know. Retrieved from [Link]
-
ACTenviro. (2024). Hazardous Waste Label Requirements, Design, Compliance, and More. Retrieved from [Link]
-
Safety+Health. (2018). Label requirements for hazardous waste. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). Chemical Incineration of Toxic Materials in Waste by Combustion Process. Retrieved from [Link]
-
UC Davis Safety Services. (2020). Hazardous Waste Storage & Labeling. Retrieved from [Link]
- Lake, B. G. (1999). Studies on the Acute Effects of Coumarin and Some Coumarin Derivatives in the Rat. Food and Chemical Toxicology, 37(4), 423-441.
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Wikipedia. (n.d.). Coumarin. Retrieved from [Link]
-
BP Trucking. (n.d.). Essential Containers for Organic Waste Disposal. Retrieved from [Link]
-
Vanderbilt University. (2024). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Frontiers in Pharmacology. (2024). Editorial: Chemistry, toxicity, synthesis, biological and pharmacological activities of coumarins and their derivatives: recent advances and future perspectives. Retrieved from [Link]
-
Busch Systems. (2024). Best Practices for Organics Collection Containers in Your Organization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2012). A Citizen's Guide to Incineration. Retrieved from [Link]
-
Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Environmental Protection. (2015). Incinerating Hazardous Waste. Retrieved from [Link]
-
U.S. Waste Industries. (n.d.). Incineration Disposal. Retrieved from [Link]
-
MedicalLab Management. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Waste handling in the organic chemistry lab. Retrieved from [Link]
-
EnviroServe. (n.d.). How to Select the Right Hazardous Waste Container. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Solid Waste Container Buying Guide. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Studies on the acute effects of coumarin and some coumarin derivatives in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coumarin - Wikipedia [en.wikipedia.org]
- 5. Editorial: Chemistry, toxicity, synthesis, biological and pharmacological activities of coumarins and their derivatives: recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. enviroserve.com [enviroserve.com]
- 11. calpaclab.com [calpaclab.com]
- 12. vumc.org [vumc.org]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 15. actenviro.com [actenviro.com]
- 16. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 17. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 18. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 19. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. epa.gov [epa.gov]
- 21. walshmedicalmedia.com [walshmedicalmedia.com]
- 22. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 23. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. eponline.com [eponline.com]
- 25. uswonline.com [uswonline.com]
Personal protective equipment for handling 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one
Essential Safety and Handling Guide: 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one
This guide provides comprehensive safety protocols and operational directives for the handling of this compound. As a valued researcher in the scientific community, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the necessary precautions.
Hazard Identification and Personal Protective Equipment (PPE)
The primary routes of potential exposure to this compound in a laboratory setting are inhalation of airborne particles, dermal contact, and accidental ingestion. The cornerstone of your protection lies in the consistent and correct use of Personal Protective Equipment (PPE).
Recommended PPE
The following table outlines the minimum required PPE for handling this compound. The rationale provided explains why each piece of equipment is critical to your safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves. Double gloving is strongly recommended.[1] | Prevents direct skin contact with the compound. Coumarin and its derivatives can cause skin irritation and may lead to allergic reactions upon repeated exposure.[3] Double gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1][2] | Protects the eyes from airborne particles of the solid compound and from splashes if working with solutions. The eyes are particularly vulnerable to chemical irritation. |
| Body Protection | A long-sleeved, fully buttoned laboratory coat. | Shields your skin and personal clothing from contamination with the compound.[1][2] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator should be used if handling the compound outside of a certified chemical fume hood or a ventilated enclosure.[1] | Minimizes the risk of inhaling fine particles of the compound, especially during weighing and transfer operations where dust generation is possible. |
| Footwear | Closed-toe shoes. | Protects your feet from potential spills of the compound or other laboratory chemicals.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational workflow is crucial for minimizing exposure risk and ensuring the integrity of your experiments. The following diagram and procedural steps outline the recommended process from receipt of the compound to its final disposal.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Detailed Procedural Steps
2.2.1. Preparation
-
Work Area Designation: All handling of this compound should occur in a designated area, such as a certified chemical fume hood or a powder containment hood, to minimize inhalation exposure.[1]
-
Surface Preparation: Ensure the work area is clean and free of clutter. Have all necessary equipment and materials, including a designated waste container, readily available before you begin.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above. Inspect your gloves for any signs of damage before use.[2]
2.2.2. Weighing and Aliquoting
-
Containment: Perform all weighing and transfer of the solid compound within a chemical fume hood or a ventilated balance enclosure to control dust.[1]
-
Handling Technique: Use anti-static weigh paper or a weighing boat to handle the compound. Handle the material gently to prevent it from becoming airborne.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
2.2.3. Experimental Use
-
Closed Systems: Whenever possible, conduct your experiment in a closed system to minimize the release of the compound into the laboratory environment.
-
Avoid Contact: Be mindful to avoid contact with skin and eyes throughout the experimental process.[4]
2.2.4. Cleanup and Disposal
-
Decontamination: Thoroughly decontaminate all surfaces and glassware that have come into contact with the compound.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weigh paper, and excess compound, in a clearly labeled, sealed container for hazardous chemical waste. Do not dispose of this material in the regular trash or down the drain.[3]
-
Doffing PPE: Remove your PPE in a manner that avoids contaminating yourself. The general principle is to remove the most contaminated items first (gloves), followed by your lab coat and eye protection.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your PPE, even if you do not believe you have had any direct contact with the compound.[4]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[4] Remove any contaminated clothing. If skin irritation or a rash develops, seek medical attention.[3][5] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[4] If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[4] Rinse the mouth with water.[4] Seek immediate medical attention.[3] |
| Small Spill | Wearing appropriate PPE, carefully sweep or scoop up the solid material, avoiding dust generation.[4] Place the material into a designated, sealed container for hazardous waste disposal.[3][4] Clean the spill area with an appropriate solvent and then wash with soap and water. |
| Large Spill | Evacuate the immediate area.[4] Alert your laboratory supervisor and institutional safety office. Prevent the material from entering drains or waterways.[3][4] Only personnel trained in hazardous material cleanup should address a large spill. |
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your laboratory.
References
- BenchChem. (2025). Personal protective equipment for handling Peucedanocoumarin I.
- BenchChem. (2025). Personal protective equipment for handling Coumarin-C2-exo-BCN.
- Carl ROTH. (n.d.).
- Carl ROTH. (2017).
- CDH Fine Chemical. (n.d.).
- Fisher Scientific. (2025).
- TCI Chemicals. (2025).
-
PubChem. (n.d.). 7-Propoxy-chromen-2-one. Retrieved from [Link]
Sources
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




